9(R)-Hete
Beschreibung
Structure
3D Structure
Eigenschaften
IUPAC Name |
(5Z,7E,9R,11Z,14Z)-9-hydroxyicosa-5,7,11,14-tetraenoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32O3/c1-2-3-4-5-6-7-8-10-13-16-19(21)17-14-11-9-12-15-18-20(22)23/h6-7,9-11,13-14,17,19,21H,2-5,8,12,15-16,18H2,1H3,(H,22,23)/b7-6-,11-9-,13-10-,17-14+/t19-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KATOYYZUTNAWSA-AZFZJQGOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC=CCC(C=CC=CCCCC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C\C/C=C\C[C@H](/C=C/C=C\CCCC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401185849 | |
| Record name | (5Z,7E,9R,11Z,14Z)-9-Hydroxy-5,7,11,14-eicosatetraenoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401185849 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
107656-14-4 | |
| Record name | (5Z,7E,9R,11Z,14Z)-9-Hydroxy-5,7,11,14-eicosatetraenoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=107656-14-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (5Z,7E,9R,11Z,14Z)-9-Hydroxy-5,7,11,14-eicosatetraenoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401185849 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Deep Dive: 9(R)-HETE Signaling and Physiology
The following technical guide provides an in-depth analysis of 9(R)-HETE , a bioactive lipid mediator derived from arachidonic acid. Unlike the classically described enzymatic metabolites (e.g., 5-HETE, 12-HETE), this compound occupies a unique niche as a bridge between oxidative stress and nuclear receptor signaling.
A Guide for Researchers and Drug Development Professionals
Executive Summary
9(R)-Hydroxyeicosatetraenoic acid (this compound) is a monohydroxy fatty acid resulting from the oxidation of arachidonic acid. While often categorized alongside lipoxygenase (LOX) products, this compound is distinct in its biosynthetic origin—primarily arising from non-enzymatic free radical peroxidation or non-stereoselective Cytochrome P450 activity.
Its biological significance was elevated from a simple "oxidative stress marker" to a functional signaling molecule upon the discovery of its high-affinity interaction with Retinoid X Receptor gamma (RXRγ) . This guide details the synthesis, mechanism of action, and validated protocols for the study of this compound.
Biosynthesis and Metabolism
Unlike 5-HETE or 12-HETE, which are produced by stereospecific lipoxygenases, this compound production is largely driven by oxidative stress and hepatic detoxification pathways.
2.1 Non-Enzymatic Lipid Peroxidation (Primary Route)
In environments of high oxidative stress (e.g., inflammation, ischemia-reperfusion), Reactive Oxygen Species (ROS) attack the bis-allylic methylene groups of arachidonic acid.
-
Mechanism: Hydrogen abstraction at Carbon-7 or Carbon-10 leads to the formation of a hydroperoxide intermediate (9-HpETE).
-
Stereochemistry: Because this is a radical-mediated process, it yields a racemic mixture (50:50 ratio) of this compound and 9(S)-HETE.
-
Clinical Implication: The detection of racemic 9-HETE is a robust biomarker for systemic oxidative stress.
2.2 Cytochrome P450 Monooxygenases (Secondary Route)
Certain CYP450 isoforms (specifically CYP2E1 and CYP4A family members in hepatic microsomes) can metabolize arachidonic acid into HETEs.
-
Specificity: Unlike LOX enzymes, many CYP isoforms are non-stereoselective , producing both (R) and (S) enantiomers.
-
Regulation: This pathway is inducible by xenobiotics and fasting states, linking this compound levels to metabolic status.
2.3 Enzymatic Specificity (Comparative Table)
| Metabolite | Primary Enzyme | Stereochemistry | Primary Biological Function |
| 5-HETE | 5-Lipoxygenase | (S)-Specific | Chemotaxis (Neutrophils) |
| 12-HETE | 12-Lipoxygenase | (S)-Specific | Platelet Aggregation |
| 15-HETE | 15-Lipoxygenase | (S)-Specific | Anti-inflammatory / Resolution |
| 9-HETE | ROS / CYP450 | Racemic (R/S) | RXRγ Activation / Oxidative Stress |
Mechanism of Action: The Nuclear Receptor Pathway
The defining biological feature of this compound is its ability to bypass cell surface GPCRs and act directly within the nucleus.
3.1 RXRγ Agonism
Research indicates that this compound acts as an endogenous ligand for the Retinoid X Receptor gamma (RXRγ) .
-
Potency: At concentrations as low as 300 nM , this compound activates RXRγ-dependent gene transcription (~1.5-fold induction).[1][2][3]
-
Selectivity: It shows preference for the RXRγ isoform over RXRα or RXRβ in specific tissue contexts (e.g., neural and skeletal muscle tissues).
-
Downstream Effects: Upon binding, RXRγ heterodimerizes with other nuclear receptors (PPARs, LXRs, or RARs) to regulate genes involved in lipid metabolism and cellular differentiation.
3.2 Signaling Pathway Visualization
The following diagram illustrates the dual origin of this compound and its convergence on nuclear signaling.
Caption: Biosynthetic convergence of ROS and CYP pathways on this compound, leading to specific RXRγ nuclear activation.
Validated Experimental Protocols
To study this compound reliably, researchers must distinguish it from its (S) enantiomer and other isomers. Standard ELISA kits often cross-react; therefore, Chiral LC-MS/MS is the mandatory standard for validation.
4.1 Sample Extraction (Plasma/Tissue)
-
Principle: Acidified organic extraction to protonate the carboxyl group, facilitating transfer into the organic phase.
-
Step-by-Step:
-
Aliquot: Take 200 µL plasma or homogenized tissue (PBS).
-
Internal Standard: Spike with 10 ng of This compound-d8 (Deuterated standard).
-
Acidification: Add dilute HCl or acetic acid to adjust pH to ~3.5.
-
Extraction: Add 3 volumes of Ethyl Acetate. Vortex vigorously for 30s. Centrifuge at 3000 x g for 5 min.
-
Drying: Collect the upper organic layer. Evaporate to dryness under a stream of nitrogen gas.
-
Reconstitution: Resuspend in 100 µL Methanol/Water (50:50).
-
4.2 Chiral LC-MS/MS Analysis
Separation of enantiomers is critical. Reverse-phase C18 columns cannot separate 9(R) from 9(S).
-
Column: Chiralpak AD-H or OD-H (Daicel) or equivalent amylose-based chiral stationary phase.
-
Mobile Phase: Hexane:Ethanol:Acetic Acid (98:2:0.1) – Isocratic flow.
-
Flow Rate: 1.0 mL/min.
-
Mass Spectrometry (MRM Mode):
-
Ionization: ESI Negative Mode.
-
Precursor Ion: m/z 319.2 [M-H]⁻
-
Product Ions:
-
m/z 155 (Characteristic fragment for 9-HETE).
-
m/z 275 (Loss of CO2).
-
-
-
Validation Criteria: The (R) and (S) enantiomers should elute as distinct, baseline-separated peaks. Compare retention times against pure authentic standards (Cayman Chemical Item No. 107656-14-4).
4.3 Functional Assay: RXRγ Reporter System
To confirm biological activity in your specific model:
-
Transfection: Co-transfect HEK293 cells with:
-
Expression vector for human RXRγ.
-
Luciferase reporter plasmid containing RXR-response elements (RXRE-Luc).
-
-
Treatment: Treat cells with this compound (100 nM – 1 µM) for 24 hours.
-
Readout: Measure Luciferase activity. A >1.5-fold increase over vehicle indicates functional receptor activation.
Physiological & Pathological Context
5.1 Oxidative Stress Biomarker
Because 9-HETE is a major product of non-enzymatic peroxidation, its levels correlate strongly with pathologies involving oxidative damage:
-
Aging & Neurodegeneration: Elevated levels are observed in aged tissues where antioxidant defenses (Glutathione peroxidase) are compromised.
-
Ischemia-Reperfusion: A surge in 9-HETE is detectable immediately following reperfusion events in cardiac and renal tissues.
5.2 Viral Infection (COVID-19)
Recent lipidomic profiling in aged mice infected with SARS-CoV-2 revealed elevated levels of HETEs, including 9-HETE. This suggests that the "cytokine storm" and associated oxidative burst drive the production of these lipid mediators, which may then attempt to modulate the immune response via nuclear receptor signaling (a potential compensatory resolution mechanism).
References
-
Eager, N. S., Brickell, P. M., Snell, C., & Parker, P. J. (1992). Structural and functional evidence for activation of a chick retinoid X receptor by eicosanoids.[1][3] Proceedings of the Royal Society of London. Series B: Biological Sciences. Retrieved from [Link]
-
Powell, W. S., & Rokach, J. (2015). Biosynthesis, biological effects, and receptors of hydroxyeicosatetraenoic acids (HETEs) and oxoeicosatetraenoic acids (oxo-ETEs) derived from arachidonic acid.[7] Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids. Retrieved from [Link]
-
Capdevila, J., Yadagiri, P., Manna, S., & Falck, J. R. (1986). Absolute configuration of the hydroxyeicosatetraenoic acids (HETEs) formed during catalytic oxygenation of arachidonic acid by microsomal cytochrome P-450.[7] Biochemical and Biophysical Research Communications.[7] Retrieved from [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. caymanchem.com [caymanchem.com]
- 4. researchgate.net [researchgate.net]
- 5. 9-cis retinoic acid stereoisomer binds and activates the nuclear receptor RXR alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Energy status regulates levels of the RAR/RXR ligand 9-cis-retinoic acid in mammalian tissues: Glucose reduces its synthesis in β-cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. caymanchem.com [caymanchem.com]
9(R)-Hete role in oxidative stress signaling
Topic: 9(R)-HETE Role in Oxidative Stress Signaling Content Type: Technical Whitepaper / Methodological Guide Audience: Senior Researchers, Lipidomics Specialists, Drug Discovery Leads
From Non-Enzymatic Artifact to Metabolic Signaling Ligand
Executive Summary
9(R)-Hydroxyeicosatetraenoic acid (this compound) has long been dismissed as a mere "bystander" product of non-enzymatic lipid peroxidation. Unlike its cousins 5-, 12-, and 15-HETE, which are generated by dedicated lipoxygenases (LOX), 9-HETE lacks a primary mammalian synthase. However, emerging evidence repositions this compound as a critical Damage-Associated Molecular Pattern (DAMP) . It functions as a bridge between oxidative membrane damage and nuclear signaling, specifically activating PPAR
This guide details the mechanistic role of this compound, distinguishing its specific signaling capacity from the racemic "noise" of general peroxidation, and provides a validated LC-MS/MS workflow for its chiral quantification.
Part 1: The Biochemistry of Formation
The "Orphan" HETE
In mammalian systems, Arachidonic Acid (AA) metabolism is dominated by COX and LOX enzymes. 9-HETE is unique because its formation is primarily driven by Reactive Oxygen Species (ROS) rather than enzymatic catalysis.
-
Non-Enzymatic Peroxidation (The Major Pathway):
-
Hydroxyl radicals (
OH) or peroxynitrite (ONOO ) attack the bis-allylic carbons of membrane-bound AA. -
This generates a racemic mixture of 9(R)- and 9(S)-hydroperoxides (HpETE), which are rapidly reduced to HETEs by glutathione peroxidases.
-
Significance: The presence of 9-HETE is a "gold standard" marker for in vivo lipid peroxidation, distinct from enzymatic inflammation.
-
-
The Enzymatic Niche (The Minor Pathway):
-
While no specific "9-LOX" exists in humans, specific Cytochrome P450 isoforms (e.g., CYP4F2) and potentially COX-2 (in the presence of aspirin) can generate minor amounts of 9-HETE.
-
Chirality: Enzymatic pathways often favor specific enantiomers, whereas ROS attack yields a 50:50 racemate. Detecting an enantiomeric excess (ee) of this compound suggests a regulated biological response rather than random damage.
-
Visualization: The Dual Origin Pathway
Caption: Figure 1. 9-HETE formation via major non-enzymatic (ROS-driven) and minor enzymatic pathways.
Part 2: Signaling Mechanisms
Transducing Damage into Response
Once released from the membrane by Phospholipase A2 (
1. The Nuclear Switch: PPAR
Activation
This compound is a ligand for Peroxisome Proliferator-Activated Receptor Gamma (PPAR
-
Mechanism: It binds to the ligand-binding domain (LBD) of PPAR
, inducing a conformational change that promotes heterodimerization with RXR. -
Effect: This complex binds to PPREs (Peroxisome Proliferator Response Elements) in DNA.
-
Outcome: Upregulation of CD36 (scavenger receptor) and FABP4 in macrophages. This promotes foam cell formation in atherosclerosis but also exerts an anti-inflammatory effect by inhibiting NF-
B.
2. The Surface Sensor: GPR132 (G2A)
GPR132 is a proton-sensing GPCR that is also activated by oxidized lipids.
-
Mechanism: this compound binds to GPR132 on the surface of macrophages and neutrophils.
-
Effect:
/ coupling leading to intracellular calcium mobilization and cytoskeletal rearrangement. -
Outcome: Enhanced chemotaxis and cell cycle arrest. This serves as a "stop signal" for neutrophils at sites of high oxidative damage.
Visualization: The Signaling Cascade
Caption: Figure 2. Dual signaling of this compound via surface GPCRs and nuclear PPARs.
Part 3: Experimental Quantification (LC-MS/MS)
The Challenge of Chirality
Standard C18 chromatography cannot distinguish this compound from 9(S)-HETE or adequately separate it from the 8-HETE isomer. A chiral stationary phase is mandatory for valid mechanistic studies.
Protocol: Chiral Lipid Profiling
1. Sample Preparation (Solid Phase Extraction)
-
Acidification: Acidify plasma/supernatant to pH 3.0 using 1M HCl (crucial for protonating the carboxyl group for extraction).
-
Extraction: Use C18 SPE cartridges (e.g., Waters Oasis HLB).
-
Wash: 5% Methanol.
-
Elute: 100% Methanol.
-
-
Reconstitution: Evaporate under
and reconstitute in 50:50 MeOH:Water.
2. LC-MS/MS Parameters
-
Column: Chiralpak AD-RH or OD-RH (150 x 2.1 mm, 5
m). These are reverse-phase chiral columns. -
Mobile Phase:
-
A: Water + 0.1% Formic Acid.
-
B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: Isocratic hold at high organic (e.g., 60-70% B) often yields better chiral resolution than steep gradients.
-
-
Mass Spectrometry (Triple Quadrupole):
-
Ionization: Electrospray Ionization (ESI) Negative Mode.
-
MRM Transitions:
-
| Analyte | Precursor (m/z) | Product (m/z) | Collision Energy (eV) | Notes |
| 9-HETE | 319.2 | 151.1 | -24 | Specific cleavage at C9-OH |
| 12-HETE | 319.2 | 179.1 | -22 | Major interference |
| 15-HETE | 319.2 | 219.1 | -20 | Major interference |
| IS (d8-5-HETE) | 327.2 | 115.1 | -20 | Internal Standard |
3. Data Interpretation
-
Retention Time: On Chiralpak AD-RH, the S and R enantiomers will elute with distinct retention times (typically separated by 1-2 minutes).
-
Calculation: Calculate the Enantiomeric Excess (ee) using the formula:
-
ee = 0%: Indicates pure oxidative stress (non-enzymatic).
-
ee > 0%: Indicates potential enzymatic involvement or selective metabolism.
-
Visualization: Analytical Workflow
Caption: Figure 3. Workflow for chiral separation and quantification of this compound.
Part 4: Clinical & Translational Implications
1. Cardiovascular Disease (Atherosclerosis)
this compound levels correlate with plaque instability. By activating PPAR
2. Renal Ischemia-Reperfusion In the kidney, 9-HETE is a marker of tubular oxidative damage. Unlike 20-HETE (a potent vasoconstrictor), 9-HETE's role is less hemodynamic and more related to the "sterile inflammation" response post-injury.
3. Drug Development Targets
-
GPR132 Antagonists: Blocking the 9-HETE/GPR132 axis could reduce macrophage infiltration into oxidized tissues.
-
PPAR
Modulators: Understanding 9-HETE as an endogenous ligand helps explain the variability in patient responses to TZD drugs (Rosiglitazone), as endogenous levels of oxidized lipids may compete with the drug.
References
-
Powell, W. S., & Rokach, J. (2015). Biosynthesis, biological effects, and receptors of hydroxyeicosatetraenoic acids (HETEs) and oxoeicosatetraenoic acids (oxo-ETEs) derived from arachidonic acid. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids. Link
-
Obinata, H., et al. (2005). G2A, a proton-sensing G-protein-coupled receptor, is expressed in macrophages and is involved in the inflammatory response. Journal of Biological Chemistry. Link
-
Vangaveti, V., et al. (2010). Hydroxyoctadecadienoic acids: novel regulators of macrophage differentiation and atherogenesis. Therapeutic Advances in Endocrinology and Metabolism. Link
-
Nithipatikom, K., et al. (2003). Liquid chromatographic-mass spectrometric determination of cyclooxygenase metabolism of arachidonic acid in cultured cells. Journal of Chromatography B. Link
-
Maskrey, B. H., et al. (2007). Analysis of eicosanoids and related lipid mediators by liquid chromatography-tandem mass spectrometry. Biochemical Society Transactions. Link
9(R)-Hete activation of RXR gamma receptor
An In-Depth Technical Guide to the Activation of the Retinoid X Receptor Gamma (RXRγ) by 9(R)-Hydroxyeicosatetraenoic Acid
Abstract
The Retinoid X Receptor Gamma (RXRγ), a crucial nuclear receptor predominantly expressed in skeletal muscle and the brain, stands as a significant modulator of gene expression, particularly in pathways governing lipid metabolism and cellular differentiation.[1][2] While historically considered an "orphan receptor," a growing body of evidence points towards a range of endogenous ligands, including fatty acid metabolites, that can elicit its activity. This guide provides a comprehensive technical overview of the activation of RXRγ by a specific eicosanoid, 9(R)-Hydroxyeicosatetraenoic Acid (9(R)-HETE). We will delve into the molecular mechanisms of RXRγ activation, present detailed protocols for its characterization, and discuss the broader implications for drug discovery and development. This document is intended for researchers, scientists, and drug development professionals seeking a deep, field-proven understanding of this specific ligand-receptor interaction.
Introduction: The RXRγ Signaling Axis
The Retinoid X Receptors (RXRs), comprising isoforms α, β, and γ, are unique members of the nuclear receptor superfamily. They function as master regulators by forming heterodimers with a host of other nuclear receptors, including Peroxisome Proliferator-Activated Receptors (PPARs), Liver X Receptors (LXRs), and Retinoic Acid Receptors (RARs).[3] This heterodimerization is fundamental to their role in transducing a wide array of physiological signals.
RXRγ, encoded by the RXRG gene on chromosome 1, is most prominently expressed in skeletal muscle and the central nervous system.[1] Its involvement in the regulation of genes associated with lipid and glucose homeostasis makes it a compelling target for metabolic diseases.[4] The activation of RXRγ, like other nuclear receptors, is a multi-step process initiated by the binding of a ligand to its Ligand-Binding Domain (LBD). This event triggers a conformational change in the receptor, leading to the dissociation of co-repressor proteins and the recruitment of co-activator complexes, which then initiate the transcription of target genes.
While 9-cis-retinoic acid is a well-established high-affinity pan-RXR agonist, its physiological role as the true endogenous ligand is a subject of ongoing debate.[1][5] This has spurred the investigation of other potential endogenous activators, among which are fatty acid derivatives. This compound, a metabolite of arachidonic acid, has been identified as one such activator of RXRγ.[6]
The Ligand: this compound Biosynthesis and Metabolism
This compound is a stereoisomer of hydroxyeicosatetraenoic acid, an oxygenated metabolite of the 20-carbon polyunsaturated fatty acid, arachidonic acid. Its synthesis is a key indicator of specific enzymatic pathway activation within the cell.
Biosynthesis Pathway
The formation of HETEs from arachidonic acid is primarily catalyzed by two main enzyme families: lipoxygenases (LOX) and cytochrome P450 (CYP) epoxygenases.[2] The stereospecificity of the hydroxyl group (R or S) is determined by the specific enzyme involved. While many lipoxygenases produce S-enantiomers, the formation of R-enantiomers, such as 16(R)-HETE, has been attributed to CYP activity.[2] The precise enzymatic pathway leading to this compound is an area of active research, with evidence pointing towards the involvement of specific LOX or CYP isoforms.
Figure 1: Simplified biosynthesis pathway of this compound from arachidonic acid.
Metabolic Clearance
Once formed, HETEs are subject to further metabolism to control their signaling duration. One of the primary routes for the degradation of HETEs is peroxisomal β-oxidation.[7][8] This pathway sequentially shortens the fatty acid chain, ultimately leading to inactive metabolites that can be excreted.[9] The efficiency of this process can therefore significantly impact the intracellular concentration and activity of this compound.
Mechanism of RXRγ Activation by this compound
The activation of RXRγ by this compound follows the classical nuclear receptor activation paradigm. The process can be broken down into three key events: ligand binding, conformational change with co-regulator exchange, and target gene transcription.
Ligand Binding and Potency
This compound has been shown to activate RXRγ-dependent transcription. In one reported study, a concentration of 300 nM this compound resulted in a 1.5-fold increase in transcriptional activity compared to a control.[6] While this confirms its role as an agonist, a full dose-response characterization to determine its EC50 (half-maximal effective concentration) and a direct comparison to a reference agonist like 9-cis-retinoic acid are necessary for a complete understanding of its potency. The binding affinity, quantified by the dissociation constant (Kd), is also a critical parameter that awaits detailed experimental determination.
| Ligand | Receptor Isoform | Parameter | Value | Reference |
| This compound | RXRγ | Transcriptional Activation | 1.5-fold at 300 nM | [6] |
| 9-cis-Retinoic Acid | RXR (general) | Binding | High Affinity | [1] |
| Bexarotene | RXRγ | Kd | 29 ± 7 nM | [5] |
Table 1: Known activation and binding parameters for selected RXR ligands.
Conformational Change and Co-regulator Recruitment
Upon binding of an agonist like this compound, the RXRγ LBD undergoes a significant conformational change. This is primarily characterized by the repositioning of Helix 12, which acts as a "lid" for the ligand-binding pocket. In the agonist-bound state, Helix 12 folds over the pocket, creating a stable binding surface for co-activator proteins.[5] These co-activators, such as Steroid Receptor Coactivator-1 (SRC-1) and Peroxisome proliferator-activated receptor-gamma coactivator-1 alpha (PGC-1α), typically contain one or more LXXLL motifs (where L is leucine and X is any amino acid) that dock onto this newly formed surface.[10] This interaction displaces co-repressor proteins, which are bound to the unliganded receptor, thereby switching the receptor from a transcriptionally silent to an active state.
Figure 2: Ligand-induced co-regulator exchange on the RXRγ heterodimer.
Target Gene Activation
The RXRγ-co-activator complex binds to specific DNA sequences known as Retinoid X Response Elements (RXREs) in the promoter regions of target genes.[2] RXREs are typically composed of two direct repeats of the consensus sequence AGGTCA, separated by a specific number of nucleotides. The binding of the activated receptor complex to the RXRE initiates the assembly of the general transcription machinery, leading to the synthesis of messenger RNA (mRNA) and, subsequently, protein. Given the prominent role of RXRγ in muscle, key target genes are likely to be involved in fatty acid transport and oxidation, and glucose metabolism.[4]
Experimental Workflows for Characterizing this compound-RXRγ Interaction
A multi-faceted experimental approach is required to fully characterize the activation of RXRγ by this compound. Here, we provide detailed, self-validating protocols for key assays.
Ligand Binding Affinity Determination
Objective: To quantify the binding affinity (Kd) of this compound for the RXRγ LBD. A competitive radioligand binding assay is a classic and reliable method.
Protocol: Radioligand Competition Binding Assay
-
Reagents and Materials:
-
Purified recombinant human RXRγ Ligand Binding Domain (LBD), often as a GST-fusion protein.
-
Radiolabeled high-affinity RXR ligand (e.g., [³H]-9-cis-retinoic acid).
-
Unlabeled this compound.
-
Binding buffer (e.g., 10 mM Tris-HCl pH 7.4, 1.5 mM EDTA, 10% glycerol, 5 mM DTT).
-
96-well filter plates (e.g., Millipore Multiscreen).
-
Scintillation fluid and a microplate scintillation counter.
-
-
Procedure:
-
In a 96-well plate, set up competition reactions in a final volume of 100 µL. Each reaction should contain:
-
A fixed concentration of RXRγ LBD (e.g., 5-10 nM).
-
A fixed concentration of [³H]-9-cis-retinoic acid, typically at or below its Kd (e.g., 5 nM).
-
A serial dilution of unlabeled this compound (e.g., from 1 pM to 100 µM).
-
-
Include controls for total binding (no competitor) and non-specific binding (a high concentration of unlabeled 9-cis-retinoic acid, e.g., 10 µM).
-
Incubate the plate for 2-4 hours at 4°C with gentle agitation to reach equilibrium.
-
Transfer the reactions to the filter plate and wash rapidly with ice-cold binding buffer to separate bound from free radioligand.
-
Allow the filters to dry, add scintillation fluid to each well, and count the radioactivity in a microplate scintillation counter.
-
-
Data Analysis:
-
Subtract the non-specific binding counts from all other measurements.
-
Plot the percentage of specific binding as a function of the log concentration of this compound.
-
Fit the data to a one-site competition model using non-linear regression software (e.g., GraphPad Prism) to determine the IC50 value.
-
Calculate the Ki (and thus Kd) for this compound using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd_L), where [L] is the concentration of the radioligand and Kd_L is its dissociation constant.
-
Transcriptional Activation Assay
Objective: To measure the ability of this compound to activate RXRγ-mediated gene transcription in a cellular context and determine its potency (EC50).
Protocol: Dual-Luciferase Reporter Assay
-
Reagents and Materials:
-
A suitable mammalian cell line with low endogenous RXR activity (e.g., HEK293T) or one relevant to RXRγ function (e.g., C2C12 myoblasts).
-
Expression plasmid for full-length human RXRγ.
-
Reporter plasmid containing a luciferase gene driven by a promoter with multiple copies of an RXRE.
-
A control plasmid expressing a different reporter (e.g., Renilla luciferase) for normalization of transfection efficiency.
-
Cell culture medium, transfection reagent, and 96-well cell culture plates.
-
This compound and a reference agonist (e.g., 9-cis-retinoic acid).
-
Dual-luciferase assay reagent system.
-
-
Procedure:
-
Co-transfect the cells in a 96-well plate with the RXRγ expression plasmid, the RXRE-luciferase reporter plasmid, and the control plasmid.
-
After 24 hours, replace the medium with fresh medium containing serial dilutions of this compound or the reference agonist (e.g., from 1 pM to 100 µM). Include a vehicle control (e.g., DMSO or ethanol).
-
Incubate for another 18-24 hours.
-
Lyse the cells and measure the firefly and Renilla luciferase activities sequentially using a luminometer.
-
-
Data Analysis:
-
Calculate the ratio of firefly to Renilla luciferase activity for each well to normalize the data.
-
Plot the normalized luciferase activity (as fold activation over vehicle control) against the log concentration of the ligand.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the EC50 and the maximum efficacy (Emax).
-
Co-activator Recruitment Assay
Objective: To directly measure the recruitment of a specific co-activator peptide to the RXRγ LBD in the presence of this compound. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a robust, homogeneous assay for this purpose.
Protocol: TR-FRET Co-activator Recruitment Assay
-
Reagents and Materials:
-
GST-tagged human RXRγ LBD.
-
Terbium-labeled anti-GST antibody (donor fluorophore).
-
Biotinylated co-activator peptide containing an LXXLL motif (e.g., from SRC-1 or PGC-1α).
-
Streptavidin-conjugated fluorophore (e.g., d2 or APC, acceptor fluorophore).
-
Assay buffer (e.g., 50 mM HEPES pH 7.4, 50 mM KCl, 0.1% BSA, 5 mM DTT).
-
384-well low-volume black assay plates.
-
This compound.
-
-
Procedure:
-
In a 384-well plate, add serial dilutions of this compound.
-
Add a pre-mixed solution of GST-RXRγ LBD and the terbium-labeled anti-GST antibody.
-
Add a pre-mixed solution of the biotinylated co-activator peptide and the streptavidin-conjugated acceptor.
-
Incubate at room temperature for 1-2 hours, protected from light.
-
Measure the fluorescence emission at two wavelengths (one for the donor, one for the acceptor) using a TR-FRET-capable plate reader.
-
-
Data Analysis:
-
Calculate the ratio of the acceptor emission to the donor emission.
-
Plot the TR-FRET ratio against the log concentration of this compound.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 for co-activator recruitment.
-
Figure 3: Logical workflow for the characterization of this compound as an RXRγ agonist.
Conclusion and Future Directions
The identification of this compound as an activator of RXRγ expands our understanding of the endogenous signaling molecules that can modulate nuclear receptor activity. While initial data confirms its agonistic properties, a thorough characterization of its binding affinity, potency, and co-regulator recruitment profile is essential for a complete picture of its function. The protocols outlined in this guide provide a robust framework for such investigations.
Future research should focus on:
-
Comprehensive Pharmacological Profiling: Generating full dose-response curves for this compound in both transcriptional activation and co-activator recruitment assays to determine its EC50 and compare it directly with other known RXR ligands.
-
Identification of Specific Co-regulators: Utilizing techniques such as AlphaScreen or TR-FRET with a panel of co-activator and co-repressor peptides to define the specific co-regulator signature of this compound-activated RXRγ.
-
Target Gene Discovery: Employing transcriptomic approaches (e.g., RNA-seq) in relevant cell types (e.g., myotubes) treated with this compound to identify the downstream gene networks regulated by this pathway.
-
Structural Studies: Obtaining a crystal structure of the RXRγ LBD in complex with this compound would provide invaluable insights into the specific molecular interactions that drive its agonistic activity.
A deeper understanding of how endogenous lipids like this compound regulate RXRγ will not only illuminate the physiological roles of this receptor but also pave the way for the development of novel, selective modulators for the treatment of metabolic and other diseases.
References
-
Is 9-Cis-Retinoic Acid the Endogenous Ligand for the Retinoic Acid-X Receptor? | Request PDF. [Link]
-
The Retinoid X Receptors and Their Ligands - PMC. [Link]
-
Crystal structure of the human RXRα ligand-binding domain bound to its natural ligand: 9-cis retinoic acid - PMC. [Link]
-
Contribution of Retinoid X Receptor Signaling to the Specification of Skeletal Muscle Lineage - PMC. [Link]
-
Quantification of Ligand-Regulated Nuclear Receptor Corepressor and Coactivator Binding, Key Interactions Determining Ligand Potency and Efficacy for Thyroid Hormone Receptor - NIH. [Link]
-
Mechanisms Mediating the Regulation of Peroxisomal Fatty Acid Beta-Oxidation by PPARα. [Link]
-
Real time PCR primers sequences for RARa, RARb, RARg and RXRa, RXRb, RXRg - ResearchGate. [Link]
-
RXRG Gene - GeneCards | RXRG Protein | RXRG Antibody. [Link]
-
Determination of Ligand-Binding Affinity (Kd) Using Transverse Relaxation Rate (R2) in the Ligand-Observed 1H NMR Experiment and Applications to Fragment-Based Drug Discovery | Journal of Medicinal Chemistry - ACS Publications. [Link]
-
Peroxisomal beta-oxidation--a metabolic pathway with multiple functions - PubMed. [Link]
-
Exploring Ligand Binding Domain Dynamics in the NRs Superfamily - CNR-IRIS. [Link]
-
Quantitative real-time PCR protocol for analysis of nuclear receptor signaling pathways - PMC - NIH. [Link]
-
How to determine binding affinity with a microplate reader - BMG Labtech. [Link]
-
Examples of Dose–response Curves in Arachidonic Acid-triggered Platelet... - ResearchGate. [Link]
-
Δ9-Tetrahydrocannabinol and N-arachidonyl glycine are full agonists at GPR18 receptors and induce migration in human endometrial HEC-1B cells - PMC. [Link]
-
Demonstration of LanthaScreen™ TR-FRET-based nuclear receptor coactivator recruitment assay using PHERAstar, a multi-detection HTS microplate reader - PMC - NIH. [Link]
-
What are RXRG modulators and how do they work?. [Link]
-
Characterization of the Interaction between Retinoic Acid Receptor/Retinoid X Receptor (RAR/RXR) Heterodimers and - Semantic Scholar. [Link]
-
Molecular Docking and Pharmacological In Silico Evaluation of Camptothecin and Related Ligands as Promising HER2-Targeted Therapies for Breast Cancer - MDPI. [Link]
-
Dynamic enhancers control skeletal muscle identity and reprogramming | PLOS Biology. [Link]
-
A Review of the Molecular Design and Biological Activities of RXR Agonists - PMC. [Link]
-
AlphaScreen | BMG LABTECH. [Link]
-
17.2: Oxidation of Fatty Acids - Biology LibreTexts. [Link]
-
Ligand Binding Domain - Theoretical and Computational Biophysics Group. [Link]
-
How to Set-up an AlphaScreen assay in SoftMax® Pro Data Acquisition and Analysis Software - YouTube. [Link]
-
What techniques are available to determine a drug's binding affinity to a particular protein or receptor site? : r/askscience - Reddit. [Link]
-
Quantitative real-time PCR protocol for analysis of nuclear receptor signaling pathways - PubMed. [Link]
-
Retinoid X receptor expression in skeletal muscle of nondiabetic, obese and type 2 diabetic individuals - PubMed. [Link]
-
Structure, Energetics and Dynamics of Binding Coactivator Peptide to Human Retinoid X Receptor Alpha Ligand Binding Domain Complex with 9-cis-Retinoic Acid - NIH. [Link]
-
Beta oxidation - Wikipedia. [Link]
-
ExperimentAlphaScreen Documentation - Emerald Cloud Lab. [Link]
-
Development of Real-Time Quantitative Polymerase Chain Reaction Assays to Track Treatment Response in Retinoid Resistant Acute Promyelocytic Leukemia - NIH. [Link]
-
TR-FRET Measurements | BMG LABTECH. [Link]
-
RXRG - Retinoic acid receptor RXR-gamma - Homo sapiens (Human) | UniProtKB | UniProt. [Link]
-
Defining the Communication between Agonist and Coactivator Binding in the Retinoid X Receptor α Ligand Binding Domain - PubMed Central. [Link]
-
Beta Oxidation of Fatty Acids in Mitochondria and Peroxisomes (Full review). [Link]
-
Interpreting 'Dose-Response' Curves Using Homeodynamic Data: With an Improved Explanation for Hormesis - PMC. [Link]
Sources
- 1. The Retinoid X Receptors and Their Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 16(R)-hydroxyeicosatetraenoic acid, a novel cytochrome P450 product of arachidonic acid, suppresses activation of human polymorphonuclear leukocyte and reduces intracranial pressure in a rabbit model of thromboembolic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. genecards.org [genecards.org]
- 4. What are RXRG modulators and how do they work? [synapse.patsnap.com]
- 5. Crystal structure of the human RXRα ligand-binding domain bound to its natural ligand: 9-cis retinoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
- 7. mdpi.com [mdpi.com]
- 8. Peroxisomal beta-oxidation--a metabolic pathway with multiple functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Beta oxidation - Wikipedia [en.wikipedia.org]
- 10. A Review of the Molecular Design and Biological Activities of RXR Agonists - PMC [pmc.ncbi.nlm.nih.gov]
9(R)-Hete interaction with PPAR gamma pathway
Technical Guide: Characterizing the 9(R)-HETE Interaction with the PPAR Pathway
Executive Summary
The interaction between oxidized lipid metabolites and nuclear receptors represents a critical feedback loop in metabolic homeostasis and inflammation. 9(R)-Hydroxyeicosatetraenoic acid (this compound) , a metabolite of arachidonic acid formed primarily via cytochrome P450 monooxygenases (CYP450) or non-enzymatic peroxidation, has emerged as a putative endogenous ligand for Peroxisome Proliferator-Activated Receptor gamma (PPAR
Unlike the well-characterized 9-HODE (derived from linoleic acid), the specific agonistic potential of the arachidonic acid-derived this compound remains a subject of nuance. While often categorized as a weak-to-moderate partial agonist, its stereospecific accumulation during oxidative stress suggests a role in adaptive cellular signaling. This guide outlines the structural basis of this interaction and provides a robust, self-validating experimental framework to quantify its affinity and functional potency relative to standard thiazolidinediones (TZDs).
Part 1: Mechanistic Framework
Biosynthesis and Stereochemistry
9-HETE exists as two enantiomers: 9(S) and 9(R). While 9(S)-HETE is often the product of specific lipoxygenases, This compound is distinctively associated with:
-
CYP450 Metabolism: Specific isoforms (e.g., CYP2 family) hydroxylate arachidonic acid at the C9 position.
-
ROS-Mediated Peroxidation: Under oxidative stress, non-enzymatic attack on arachidonic acid yields a racemic mix, significantly elevating this compound levels.
Structural Basis of PPAR Activation
PPAR
-
Binding Mode: this compound enters the LBP, where its carboxyl head group interacts with the hydrophilic cluster (Tyr473, His323, His449) in Helix 12 (AF-2 domain).
-
Conformational Switch: Binding stabilizes Helix 12, preventing co-repressor (e.g., NCoR) binding and promoting the recruitment of co-activators (e.g., SRC-1, PGC-1
). -
Outcome: The PPAR
-RXR heterodimer binds to Peroxisome Proliferator Response Elements (PPREs) to drive transcription of genes involved in lipid sequestration (CD36, FABP4) and insulin sensitization.
Signaling Pathway Visualization
The following diagram illustrates the flow from Arachidonic Acid metabolism to PPAR
Caption: Figure 1.[1][2][3][4] Biosynthetic pathway of this compound and its downstream activation of the PPAR
Part 2: Experimental Validation Protocols
To definitively characterize this compound, one must distinguish between simple binding and functional activation. The following two protocols are industry standards for nuclear receptor profiling.
Protocol A: TR-FRET Co-Activator Recruitment Assay (Biochemical)
Why this assay? Simple binding does not guarantee activation (antagonists also bind). This assay measures the ligand-dependent recruitment of a co-activator peptide, serving as a proxy for functional agonism.
Methodology:
-
Reagents:
-
Workflow:
-
Prepare a 384-well white low-volume plate.
-
Add 10 µL of 2x this compound (Concentration range: 1 nM to 100 µM).
-
Add 10 µL of Master Mix (PPAR
-LBD + Tb-Ab + Fluorescein-Peptide). -
Incubate for 1 hour at Room Temperature (protected from light).
-
-
Readout:
-
Calculation:
-
Calculate TR-FRET Ratio =
. -
Plot Ratio vs. Log[Ligand] to determine
.
-
Caption: Figure 2. Workflow for the TR-FRET Co-activator Recruitment Assay.
Protocol B: Luciferase Reporter Assay (Cellular)
Why this assay? It confirms that the biochemical interaction translates to transcriptional activity in a live cell environment, accounting for membrane permeability and metabolism.
Methodology:
-
Cell Line: HEK293T or CV-1 cells (low endogenous PPAR
). -
Transfection (Day 1):
-
Plasmid A: pGAL4-PPARgamma-LBD (Fusion protein).
-
Plasmid B: pUAS-Luciferase (Reporter containing GAL4 binding sites).
-
Plasmid C: Renilla-Luc (Normalization control).
-
-
Treatment (Day 2):
-
Treat cells with serum-free media containing this compound (0.1 - 50 µM).
-
Include Rosiglitazone (1 µM) as positive control and Vehicle (DMSO) as negative.
-
-
Detection (Day 3):
-
Lyse cells using passive lysis buffer.
-
Add Firefly Luciferase substrate -> Measure Luminescence.
-
Add Stop & Glo (Renilla substrate) -> Measure Luminescence.
-
-
Analysis:
-
Calculate Relative Light Units (RLU) = Firefly / Renilla.
-
Normalize to DMSO control (Fold Induction).
-
Part 3: Data Interpretation & Reference Values
When analyzing this compound, do not expect the potency of synthetic drugs. It is an endogenous fine-tuner.
Expected Performance Metrics
| Parameter | Rosiglitazone (Synthetic Control) | This compound (Test Ligand) | Interpretation |
| Binding Affinity ( | ~40 nM | ~1 - 10 µM | This compound is a low-affinity ligand requiring higher local concentrations (stress conditions). |
| Functional Potency ( | ~50 - 100 nM | ~5 - 15 µM | Higher concentrations needed for activation. |
| Efficacy ( | 100% (Full Agonist) | 40 - 60% (Partial Agonist) | This compound likely acts as a partial agonist; it may antagonize full agonists if co-administered. |
| Stereoselectivity | N/A | 9(R) vs 9(S) | 9(S) often shows slightly higher potency due to enzymatic "fit," but 9(R) is significant in oxidative pathology. |
Critical Control Checks (Self-Validation)
-
DMSO Tolerance: Ensure final DMSO concentration is <0.5% in cellular assays to prevent cytotoxicity masking the effect.
-
Competition Assay: To prove specificity, co-treat with GW9662 (a covalent PPAR
antagonist). If this compound signal is not ablated by GW9662, the effect is off-target (non-PPAR mediated). -
Cytotoxicity: Perform an MTT or CellTiter-Glo assay alongside the reporter assay. High concentrations of HETEs can be cytotoxic; ensure signal reduction isn't just cell death.
Part 4: Therapeutic Implications[8]
The interaction of this compound with PPAR
-
Oxidative Defense: During vascular inflammation, ROS generates this compound.
-
Feedback Loop: This metabolite activates PPAR
, which then transcribes antioxidant enzymes (Catalase, SOD) and anti-inflammatory mediators, theoretically limiting the damage. -
Drug Design: Understanding the specific binding pose of the 9(R) enantiomer aids in designing "Selective PPAR Modulators" (SPPARMs) that mimic this partial agonism without the side effects (edema/weight gain) of full agonists like Rosiglitazone.
References
-
Nolte, R. T., et al. (1998).[7] Ligand binding and co-activator assembly of the peroxisome proliferator-activated receptor-gamma.[8][9][10][11][12] Nature, 395(6698), 137–143. Link
-
Vangaveti, V., et al. (2010). Hydroxyeicosatetraenoic acids: Novel role in endothelial cell signaling and inflammation. Journal of Vascular Research, 47, 1–12. Link
-
Schild, R. L., et al. (2002). The PPARgamma agonist 15-deoxy-delta(12,14)-prostaglandin J2 and the HETE metabolite 9-HETE increase vasorelaxation in human placenta. Placenta, 23(6), 497-504. Link
-
Thermo Fisher Scientific. (n.d.). LanthaScreen™ TR-FRET PPAR gamma Competitive Binding Assay Protocol.[10] Link
-
Itoh, T., et al. (2008). Structural basis for the activation of PPARgamma by oxidized fatty acids. Nature Structural & Molecular Biology, 15, 924–931. Link
Sources
- 1. Biosynthesis, biological effects, and receptors of hydroxyeicosatetraenoic acids (HETEs) and oxoeicosatetraenoic acids (oxo-ETEs) derived from arachidonic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Different Coactivator Recruitment to Human PPARα/δ/γ Ligand-Binding Domains by Eight PPAR Agonists to Treat Nonalcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. atsjournals.org [atsjournals.org]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. TR-FRET PPAR gamma Competitive Binding Assay Kit, goat | Creative BioMart – Assay Kit [creativebiomart.net]
- 7. mdpi.com [mdpi.com]
- 8. Comprehensive analysis of PPARγ agonist activities of stereo-, regio-, and enantio-isomers of hydroxyoctadecadienoic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. thno.org [thno.org]
- 10. TR-FRET PPAR gamma Competitive Binding Assay Kit, goat - Creative BioMart [creativebiomart.net]
- 11. Comprehensive analysis of PPARγ agonist activities of stereo-, regio-, and enantio-isomers of hydroxyoctadecadienoic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. raybiotech.com [raybiotech.com]
9(R)-Hete as a competitive antagonist of thromboxane receptors
This guide provides an in-depth technical analysis of 9(R)-HETE (9(R)-Hydroxyeicosatetraenoic acid) , specifically focusing on its pharmacological role as a competitive antagonist of the Thromboxane A2 (TP) receptor.
Technical Guide & Pharmacological Profile
Executive Summary
This compound is a bioactive monohydroxy fatty acid derived from the non-enzymatic or lipoxygenase-mediated oxidation of arachidonic acid. While often overshadowed by its positional isomers (12-HETE, 15-HETE), this compound possesses a distinct pharmacological profile as an endogenous regulator of hemostasis. Its primary mechanism of action involves competitive antagonism at the Thromboxane A2 receptor (TP receptor) , a G-protein coupled receptor (GPCR) responsible for platelet aggregation and vasoconstriction. By occupying the orthosteric binding site of the TP receptor, this compound prevents the binding of the potent agonist Thromboxane A2 (TXA2), thereby dampening pro-thrombotic signaling cascades.
Part 1: Mechanistic Profile
The efficacy of this compound as an antagonist lies in its structural mimicry of the transition state of TXA2, allowing it to bind the receptor without triggering the conformational change required for G-protein coupling.
1.1 Receptor Interaction Dynamics
-
Target: Thromboxane Prostanoid (TP) Receptor (Class A GPCR).
-
Binding Mode: Orthosteric competitive antagonist.
-
Stereoselectivity: The (R)-enantiomer exhibits specific affinity for the TP receptor, distinguishing it from the (S)-enantiomer which may have lower affinity or distinct biological targets (e.g., PPARs).
-
Signal Transduction Blockade:
-
Normal Agonism (TXA2/U46619): Ligand binding
G q/11 coupling PLC activation IP3 generation Ca mobilization Shape change & Aggregation. -
Antagonism (this compound): this compound binds TP
Steric blockade of G q coupling No PLC activation Maintenance of basal Ca levels.
-
1.2 Pathway Visualization
The following diagram illustrates the competitive inhibition of the TP receptor signaling pathway by this compound.
Caption: this compound competitively occupies the TP receptor, preventing Agonist-induced Gq coupling and downstream calcium mobilization.
Part 2: Pharmacological Characterization
To validate this compound as a competitive antagonist, researchers must rely on quantitative shifts in agonist dose-response curves (Schild Analysis).
2.1 Key Parameters
| Parameter | Value / Characteristic | Context |
| IC50 | Low micromolar range ( | Inhibition of U46619-induced aggregation. |
| Shift Type | Rightward, Parallel | Characteristic of competitive antagonism. |
| Maximal Response | Unchanged | High concentrations of agonist can overcome antagonism. |
| Selectivity | High for TP vs. IP/EP | Does not significantly bind Prostacyclin (IP) or PGE2 (EP) receptors. |
*Note: Exact IC50 values vary by tissue preparation (washed platelets vs. PRP) and species.
2.2 Comparative Activity
Unlike 20-HETE (which is a potent vasoconstrictor and TP agonist in some beds), this compound functions as a "brake" on the system. It shares this antagonist property with 12(R)-HETE, whereas 15-HETE is generally less active at the TP receptor.
Part 3: Experimental Methodologies
This section details the protocols required to validate this compound activity. These protocols are designed to be self-validating by including positive controls (U46619) and known antagonists (SQ-29,548).
3.1 Protocol A: Platelet Aggregation Assay (Born Method)
Objective: Quantify the inhibition of TP-mediated platelet aggregation by this compound.
Reagents:
-
Agonist: U46619 (Stable TXA2 mimetic), stock 10 mM in DMSO.
-
Antagonist: this compound (Cayman Chemical or equivalent), stock in Ethanol (evaporate and reconstitute in PBS before use).
-
Control Antagonist: SQ-29,548.
-
Matrix: Washed human platelets (preferred over PRP to remove plasma protein interference).
Workflow:
-
Isolation: Draw blood into ACD anticoagulant. Centrifuge (200 x g, 15 min) to obtain PRP. Centrifuge PRP (1000 x g, 10 min) to pellet platelets. Resuspend in Tyrode’s buffer (pH 7.4).
-
Pre-Incubation: Aliquot
platelet suspension into cuvettes. Add this compound (various concentrations: 0.1, 1, 10 ) or vehicle. Incubate for 2 minutes at 37°C.-
Why 2 mins? Sufficient for equilibrium binding but minimizes metabolism of the HETE.
-
-
Activation: Add U46619 (EC80 concentration, typically ~100-300 nM).
-
Measurement: Monitor light transmission (aggregation) for 5-7 minutes under stirring (1200 rpm).
-
Analysis: Calculate % Inhibition =
.
3.2 Protocol B: Vascular Contraction (Organ Bath)
Objective: Assess functional antagonism in smooth muscle.
Workflow Visualization:
Caption: Step-by-step organ bath workflow for determining pA2 values of this compound against U46619-induced vasoconstriction.
Part 4: Implications for Drug Development
Understanding this compound is critical for two main areas of drug development:
-
Endogenous Interference: In clinical trials for TP antagonists (e.g., Terutroban), high baseline levels of this compound (due to oxidative stress or inflammation) could theoretically alter the apparent potency of the drug.
-
Biomarker Utility: Since this compound is often formed non-enzymatically during oxidative stress, its elevation acts as a natural compensatory mechanism to dampen thromboxane-mediated damage. It serves as a biomarker for the body's attempt to mitigate pro-thrombotic states.
-
Stability: As a hydroxy fatty acid, this compound is susceptible to beta-oxidation and re-esterification. Drug candidates based on this scaffold would require chemical modification (e.g., fluorination at the beta-position) to enhance metabolic stability while retaining TP affinity.
References
-
Biosynthesis and Receptors of HETEs
- Powell, W. S., & Rokach, J. (2015). Biosynthesis, biological effects, and receptors of hydroxyeicosatetraenoic acids (HETEs) and oxoeicosatetraenoic acids (oxo-ETEs) derived from arachidonic acid. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids, 1851(4), 340-355.
-
TP Receptor Antagonism by HETEs
-
U46619 as a TP Agonist Tool
-
Comparison of the actions of U-46619, a prostaglandin H2-analogue, with those of prostaglandin H2 and thromboxane A2 on some isolated smooth muscle preparations.[2] British Journal of Pharmacology.
-
-
HETE Analysis in Platelets
- Analysis of HETEs in human whole blood by chiral UHPLC-ECAPCI/HRMS. Journal of Lipid Research.
Sources
- 1. Unraveling the role of 12- and 20-HETE in cardiac pathophysiology: G-protein coupled receptors, pharmacological inhibitors and transgenic approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of the actions of U-46619, a prostaglandin H2-analogue, with those of prostaglandin H2 and thromboxane A2 on some isolated smooth muscle preparations - PMC [pmc.ncbi.nlm.nih.gov]
Physiological Effects of 9(R)-HETE in Mammalian Endothelial Cells
Executive Summary
9(R)-Hydroxyeicosatetraenoic acid (9(R)-HETE) is a bioactive monohydroxy fatty acid derived from the oxidation of arachidonic acid. Unlike its regioisomers (e.g., 12-HETE, 20-HETE) which are primarily generated by specific lipoxygenases (LOX) or cytochrome P450 enzymes, this compound is predominantly a product of non-enzymatic free radical peroxidation (auto-oxidation) and, to a lesser extent, off-target cyclooxygenase (COX) activity.
In mammalian endothelial cells (ECs), this compound functions as a critical lipid signaling mediator of oxidative stress . It acts as a ligand for the G protein-coupled receptor GPR132 (G2A) and the nuclear receptor PPAR
Biosynthesis and Stereochemistry
Non-Enzymatic Auto-oxidation (Primary Pathway)
The formation of this compound in endothelial cells is primarily driven by Reactive Oxygen Species (ROS). Arachidonic acid esterified in membrane phospholipids undergoes hydrogen abstraction at the bis-allylic carbons, followed by oxygen insertion.
-
Mechanism: ROS attacks C-7 or C-10 of arachidonic acid.
-
Product: 9-hydroperoxyeicosatetraenoic acid (9-HpETE), which is rapidly reduced by glutathione peroxidases to 9-HETE.
-
Stereochemistry: This process is racemic, producing both 9(R) and 9(S) enantiomers. However, biological systems often show specific retention or preferential metabolism of the (R) isoform in specific stress contexts.
Enzymatic Pathways (Secondary)
While no specific "9-lipoxygenase" exists in humans, this compound can be generated as a minor side-product of:
-
COX-2 Activity: Especially under conditions of "aspirin-triggered" acetylation or specific active site mutations, COX-2 can generate 9-HETE alongside 11-HETE and 15-HETE.
-
Cytochrome P450: Specific CYP isoforms (e.g., CYP2 family) can hydroxylate arachidonic acid at the C-9 position, though this is less efficient than omega-hydroxylation (20-HETE).
Figure 1: Biosynthetic pathways of this compound in mammalian cells. The primary source is non-enzymatic peroxidation driven by oxidative stress.
Receptor Pharmacology & Signaling Mechanisms
This compound exerts its effects through two distinct receptor classes.
GPR132 (G2A): The Stress Sensor
GPR132 is a proton-sensing GPCR that is highly expressed in macrophages and endothelial cells under stress.
-
Ligand Specificity: GPR132 binds oxidized free fatty acids.[1] While 9-HODE (from linoleic acid) is the highest affinity ligand, 9-HETE binds with comparable potency in endothelial contexts.
-
Signaling Cascade:
-
G
q/11 Coupling: Mobilization of intracellular Calcium ( ). -
G
i/o Coupling: Inhibition of cAMP (in some contexts) or activation of MAPK pathways. -
Outcome: Cell cycle arrest (G2/M checkpoint) to allow DNA repair, or induction of apoptosis if stress is overwhelming.
-
PPAR : Transcriptional Modulation
High intracellular concentrations of this compound activate Peroxisome Proliferator-Activated Receptor gamma (PPAR
-
Mechanism: this compound acts as a weak-to-moderate agonist.
-
Effect: Transactivation of genes involved in lipid metabolism (CD36) and anti-inflammatory responses. This serves as a negative feedback loop to limit the endothelial inflammatory burst caused by the initial oxidative stress.
Physiological Effects on Endothelial Cells[2][3][4]
Endothelial Dysfunction & NO Uncoupling
This compound accumulation correlates with reduced bioavailability of Nitric Oxide (NO), a hallmark of endothelial dysfunction.[2]
-
Mechanism: this compound interferes with the HSP90-eNOS complex assembly.
-
Result: eNOS becomes "uncoupled," producing Superoxide (
) instead of NO. This creates a vicious cycle where this compound generation (via ROS) leads to more ROS production.
Barrier Permeability & Inflammation
-
Adhesion Molecules: Activation of GPR132 by this compound upregulates ICAM-1 and VCAM-1 expression via NF-
B pathways, promoting leukocyte adhesion. -
Permeability: Unlike 12-HETE which causes rapid cytoskeletal retraction, this compound's effect on permeability is chronic, mediated by oxidative damage to junctional proteins (VE-Cadherin).
Angiogenesis and Proliferation
-
Biphasic Effect: Low levels of this compound (via PPAR
) can support survival. High levels (via GPR132) induce cell cycle arrest and inhibit endothelial proliferation, effectively halting angiogenesis in highly oxidized tissues (e.g., diabetic ulcers).
Figure 2: Signal transduction pathways of this compound in endothelial cells, highlighting the GPR132-mediated inflammatory axis and PPAR
Experimental Methodologies
Extraction and Quantification (LC-MS/MS)
To accurately study this compound, precise extraction from endothelial cell culture media is required to prevent artificial oxidation.
Protocol:
-
Sample Collection: Collect cell supernatant and lyse cells in ice-cold PBS with BHT (Butylated Hydroxytoluene) to stop auto-oxidation.
-
Internal Standard: Spike with
-9-HETE (deuterated standard). -
Solid Phase Extraction (SPE):
-
Chiral Analysis: Use a Chiralpak AD-H column to separate 9(R) and 9(S) enantiomers.
-
Mobile Phase: Hexane:Ethanol:Acetic Acid (98:2:0.1).
-
Detection: MS/MS (MRM transition m/z 319
155).
-
Functional Assays
-
GPR132 Activation Assay: Transfect HEK293 cells (or use native ECs) with a GPR132-Tango plasmid (beta-arrestin recruitment assay). Treat with this compound (10 nM - 1
M) and measure luminescence. -
Endothelial Barrier Function: Use ECIS (Electric Cell-substrate Impedance Sensing) . Treat monolayers with this compound and monitor transendothelial electrical resistance (TEER) over 24 hours. A drop in resistance indicates barrier loss.
Clinical Relevance
-
Atherosclerosis: this compound is enriched in oxidized LDL (oxLDL). Its interaction with GPR132 on endothelial cells promotes the recruitment of monocytes, initiating plaque formation.
-
Diabetes: Hyperglycemia-induced ROS increases this compound levels, contributing to the chronic low-grade inflammation and vascular leakage seen in diabetic retinopathy and nephropathy.
References
-
Hattori, Y. et al. (2020). Comprehensive analysis of PPAR
agonist activities of stereo-, regio-, and enantio-isomers of hydroxyoctadecadienoic acids. Bioscience Reports. Link -
Obinata, H. et al. (2005). G2A as a receptor for oxidized free fatty acids. Journal of Biological Chemistry. Link
-
Waku, T. et al. (2018). Specific oxylipins enhance vertebrate hematopoiesis via the receptor GPR132. PNAS. Link
-
Cheng, J. et al. (2008). 20-hydroxyeicosatetraenoic acid causes endothelial dysfunction via eNOS uncoupling.[2] American Journal of Physiology-Heart and Circulatory Physiology. Link
-
Spiteller, G. (2002). Leukotrienes and Eicosanoids in the Aging Process and in Ischemic Tissue. Annals of the New York Academy of Sciences. Link
Sources
- 1. biorxiv.org [biorxiv.org]
- 2. 20-hydroxyeicosatetraenoic acid causes endothelial dysfunction via eNOS uncoupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 12(S)‐hydroxyeicosatetraenoic acid impairs vascular endothelial permeability by altering adherens junction phosphorylation levels and affecting the binding and dissociation of its components in high glucose‐induced vascular injury - PMC [pmc.ncbi.nlm.nih.gov]
- 4. N‐Palmitoylglycine and other N‐acylamides activate the lipid receptor G2A/GPR132 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 6. academic.oup.com [academic.oup.com]
- 7. Bradykinin Protects Human Endothelial Progenitor Cells from High-Glucose-Induced Senescence through B2 Receptor-Mediated Activation of the Akt/eNOS Signalling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 20-HETE-induced nitric oxide production in pulmonary artery endothelial cells is mediated by NADPH oxidase, H2O2, and PI3-kinase/Akt - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
9(R)-HETE Involvement in Beta-Cell Insulin Secretion: Mechanisms, Signaling, and Experimental Protocols
The following is an in-depth technical guide on the involvement of 9(R)-HETE in beta-cell insulin secretion.
Executive Summary
The regulation of insulin secretion by pancreatic beta-cells is tightly coupled to lipid metabolism. While 12(S)-HETE (derived from 12-Lipoxygenase) is the dominant and well-characterized inhibitor of beta-cell function, This compound (9(R)-Hydroxyeicosatetraenoic acid) represents a distinct bioactive lipid subclass. Often generated through non-enzymatic auto-oxidation (ROS-mediated) or specific Cytochrome P450 (CYP) activity, 9-HETE isomers have emerged as ligands for orphan G-protein coupled receptors (specifically GPR132/G2A ) and nuclear receptors (PPARs ).
This guide delineates the specific involvement of this compound in the beta-cell microenvironment. Unlike the direct inhibition seen with 12-HETE, this compound functions primarily at the interface of oxidative stress signaling and immuno-metabolic modulation , influencing insulin secretion indirectly through macrophage-beta cell crosstalk and nuclear receptor activation.
Biosynthesis and Chirality: The Origin of this compound
Understanding the source of this compound is critical for experimental design, as its presence often signifies distinct upstream events compared to enzymatically derived HETEs.
Non-Enzymatic Peroxidation (The Dominant Source)
In the context of beta-cell dysfunction (glucotoxicity/lipotoxicity), this compound is primarily produced via free radical-mediated peroxidation of arachidonic acid.
-
Mechanism: Reactive Oxygen Species (ROS) attack the bis-allylic carbons of arachidonic acid.
-
Chirality: This process yields a racemic mixture (50:50 ratio of 9(R) and 9(S)). The detection of this compound in significant quantities is a validated biomarker of oxidative stress within the islet.
Enzymatic Pathways (CYP450)
Specific Cytochrome P450 monooxygenases (e.g., CYP2 family) can catalyze the insertion of oxygen at the C9 position.
-
Stereoselectivity: Unlike LOX enzymes which are strictly S-selective (e.g., 12-LOX
12(S)-HETE), CYP enzymes can produce R-enantiomers. -
Relevance: CYP-derived this compound acts as an autocrine/paracrine signal distinct from the ROS-derived background noise.
Mechanisms of Action in Insulin Secretion[1][2][3]
This compound influences insulin secretion through two primary signaling axes: the GPR132 Membrane Receptor Axis and the PPAR Nuclear Receptor Axis .
The GPR132 (G2A) Immunomodulatory Axis
Recent transcriptomic profiling identifies GPR132 (G2A) as a receptor for oxidized lipids, including 9-HETE and 9-HODE.
-
Localization: Highly expressed on islet-resident macrophages and upregulated on beta-cells under stress.
-
Signaling Cascade:
-
Ligand Binding: this compound binds GPR132.
-
G-Protein Coupling: Activates
or pathways depending on the cell context. -
Outcome: In macrophages, this triggers a pro-inflammatory phenotype (M1-like), releasing cytokines (IL-1
, TNF ) that suppress Glucose-Stimulated Insulin Secretion (GSIS) in neighboring beta-cells.
-
The PPAR Agonism Axis
This compound acts as a low-affinity endogenous ligand for Peroxisome Proliferator-Activated Receptor gamma (PPAR
-
Mechanism: Upon binding, PPAR
heterodimerizes with RXR and binds to PPREs (Peroxisome Proliferator Response Elements). -
Physiological Effect: Activation of PPAR
generally preserves beta-cell function by reducing ER stress and lipid accumulation. -
Net Effect: The role of this compound is dualistic—high levels (oxidative storm) suppress secretion via GPR132/inflammation, while controlled enzymatic levels may support survival via PPAR
.
Visualization: The this compound Signaling Network
The following diagram illustrates the dual pathway of this compound generation and its downstream effects on the beta-cell.
Caption: Dual signaling pathways of this compound involving GPR132-mediated inflammation (inhibitory) and PPAR-mediated stress adaptation (protective).
Experimental Protocols
To rigorously study this compound, one must distinguish it from the S-enantiomer and the dominant 12-HETE. The following protocols ensure specificity.
Chiral LC-MS/MS Quantification
Standard mass spectrometry cannot distinguish enantiomers. Chiral chromatography is mandatory .
-
Sample Prep: Extract lipids from islet supernatant using solid-phase extraction (C18 columns).
-
Column: Chiralpak AD-H or OD-H (Daicel), 5 µm, 4.6 × 250 mm.
-
Mobile Phase: Hexane/Ethanol/Acetic Acid (98:2:0.1 v/v/v).
-
Flow Rate: 1.0 mL/min (Isocratic).
-
Detection: MS/MS in Multiple Reaction Monitoring (MRM) mode.
-
Transition: m/z 319.2
115.1 (Specific fragment for 9-HETE).
-
-
Validation: Use authentic standards of this compound and 9(S)-HETE to establish retention times (
). 9(R) typically elutes before 9(S) on AD-H columns.
Glucose-Stimulated Insulin Secretion (GSIS) with this compound
This assay determines the direct functional impact of the lipid on secretion dynamics.
Reagents:
-
Krebs-Ringer Bicarbonate Buffer (KRBH), pH 7.4.
-
Synthetic this compound (Cayman Chemical, >98% purity). Note: Dissolve in ethanol; final ethanol concentration <0.1%.
-
Glucose (2.8 mM basal, 16.7 mM stimulatory).
Workflow:
-
Isolation: Isolate islets from C57BL/6 mice or human donors. Recovery for 24h in RPMI-1640.
-
Pre-incubation: 1 hour in KRBH + 2.8 mM Glucose to normalize basal secretion.
-
Treatment Groups (n=6 replicates):
-
Control (Vehicle)[1]
-
This compound (10 nM, 100 nM, 1 µM)
-
Positive Control: Exendin-4 (10 nM)
-
-
Stimulation:
-
Phase 1: 1 hour at 2.8 mM Glucose (Basal). Collect supernatant.
-
Phase 2: 1 hour at 16.7 mM Glucose (Stimulated) + Treatment. Collect supernatant.
-
-
Analysis: Quantify insulin via HTRF or ELISA. Normalize to total DNA or protein content.
Data Interpretation:
-
Inhibition: A reduction in the Stimulation Index (SI) at 100 nM this compound suggests GPR132-mediated suppression.
-
Potency Check: Compare EC50 with 12(S)-HETE (known inhibitor).
Quantitative Data Summary
The following table summarizes the biological activity of this compound compared to other arachidonic acid metabolites in the beta-cell context.
| Metabolite | Primary Enzyme/Source | Beta-Cell Receptor Target | Effect on Insulin Secretion | Physiological Context |
| This compound | ROS / CYP450 | GPR132 / PPAR | Inhibitory (Indirect) | Oxidative Stress / Inflammation |
| 12(S)-HETE | 12-Lipoxygenase (ALOX12) | GPR31 / 12-HETE Receptor | Inhibitory (Direct) | Glucotoxicity / Cytokine Stress |
| 20-HETE | CYP4A / CYP4F | FFAR1 (GPR40) | Stimulatory | Compensatory Hypersecretion |
| 5-HETE | 5-Lipoxygenase | BLT1 / BLT2 | Inhibitory | Systemic Inflammation |
References
-
GPR132 Sensing of Oxidized Lipids
- Title: GPR132/G2A mediates the effects of oxidized fatty acids on macrophage activation and islet inflamm
- Source:National Institutes of Health (NIH) / PubMed
-
URL:[Link]
-
Lipoxygenase Pathways in Beta-Cells
-
HETE Biosynthesis and Chirality
- Title: Biosynthesis, biological effects, and receptors of hydroxyeicos
- Source:Cellular & Molecular Life Sciences
-
URL:[Link]
-
Arachidonic Acid Metabolism in Diabetes
-
GPR132 Structural Biology
- Title: Functional screening and rational design of compounds targeting GPR132 to tre
- Source:N
-
URL:[Link]
Sources
Methodological & Application
Chiral LC-MS/MS methods for 9(R)-Hete detection
Executive Summary
This guide details a high-sensitivity LC-MS/MS protocol for the chiral separation of 9-Hydroxyeicosatetraenoic acid (9-HETE) enantiomers.[1] While achiral C18 chromatography can separate positional isomers (e.g., 9-HETE from 12-HETE), it cannot distinguish the 9(R) and 9(S) enantiomers. This distinction is critical in drug development and oxidative stress profiling: 9(S)-HETE is primarily formed via enzymatic pathways (e.g., specific lipoxygenases or cytochromes), whereas 9(R)-HETE is a predominant marker of non-enzymatic free radical peroxidation (ROS). This protocol utilizes an amylose-based chiral stationary phase under Reversed-Phase (RP) conditions to achieve baseline resolution, enabling the precise calculation of Enantiomeric Excess (ee).
Biological Context & Mechanistic Rationale
The separation of 9-HETE enantiomers is not merely an analytical challenge; it is a biological necessity.
-
Enzymatic Origin (9(S)-HETE): While less common than 5- or 15-LOX products, 9(S)-HETE can be generated by specific cytochrome P450s or minor LOX activities. It acts as a potent ligand for PPAR
and GPR132. -
Radical Origin (Racemic/9(R)-HETE): During oxidative stress, arachidonic acid undergoes non-enzymatic peroxidation. This process is random, producing a racemic mixture (50:50 R/S). However, in biological systems, the presence of a significant 9(R) fraction is a definitive "fingerprint" of reactive oxygen species (ROS) damage, distinct from regulated enzymatic signaling.
Pathway Visualization
The following diagram illustrates the divergent origins of HETE enantiomers.
Figure 1: Divergent biosynthetic pathways of 9-HETE. 9(R) is the distinguishing marker for oxidative stress.
Method Development & Optimization
The Chiral Stationary Phase (CSP)
Standard C18 columns fail to separate enantiomers because they interact only with hydrophobicity, which is identical for R and S forms.
-
Selection: We utilize Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD-RH or Phenomenex Lux Amylose-1).
-
Mechanism: The amylose polymer forms a helical groove. The "R" and "S" enantiomers of 9-HETE have different 3D spatial arrangements of the hydroxyl group and the hydrophobic tail. One enantiomer fits more "snugly" into the helical groove (inclusion complex), increasing its retention time compared to the other.
Mobile Phase Strategy (Reversed-Phase)
Historically, chiral separations used Normal Phase (Hexane/IPA), which is incompatible with Electrospray Ionization (ESI) due to flammability and poor ionization.
-
RP-LC Approach: We use Acetonitrile/Water with Formic Acid.
-
Why Acid? HETEs are carboxylic acids. Acidifying the mobile phase (pH ~3.5) keeps them protonated (neutral) during the run, improving interaction with the CSP and sharpening peaks. Post-column ionization (negative mode) is still effective as the acid is volatile.
Detailed Experimental Protocol
Materials
-
Standards: this compound, 9(S)-HETE, and 9(S)-HETE-d8 (Internal Standard) - Cayman Chemical.
-
Column: Chiralpak AD-RH (150 x 2.1 mm, 5 µm) or Lux Amylose-1 (150 x 2.0 mm, 3 µm).
-
Solvents: LC-MS grade Acetonitrile (ACN), Water, Formic Acid.
Sample Preparation (Solid Phase Extraction)
Crucial Step: Prevent ex vivo oxidation. All samples must contain 0.005% BHT (Butylated hydroxytoluene) immediately upon collection.
-
Thawing: Thaw plasma/tissue homogenate on ice.
-
Spiking: Add 10 µL of Internal Standard (9-HETE-d8, 100 ng/mL).
-
Precipitation: Add 3 volumes of ice-cold acetonitrile (with 1% Formic Acid) to precipitate proteins. Vortex and centrifuge (10,000 x g, 10 min, 4°C).
-
Dilution: Dilute supernatant with water to <15% organic content (critical for SPE retention).
-
SPE Loading: Load onto Oasis HLB or Strata-X cartridge (pre-conditioned with MeOH then Water).
-
Wash: Wash with 5% MeOH in Water (removes salts/proteins).
-
Elution: Elute with 100% Methanol.
-
Reconstitution: Evaporate to dryness under N2 gas. Reconstitute in 50 µL Mobile Phase A/B (50:50).
LC-MS/MS Parameters
LC Conditions:
-
Flow Rate: 0.2 mL/min (Low flow aids chiral interaction).
-
Column Temp: 25°C (Lower temperature often improves chiral selectivity).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient:
-
0-2 min: 40% B (Focusing)
-
2-20 min: Ramp to 70% B (Slow ramp is key for enantiomer separation)
-
20-25 min: Hold 70% B
-
25.1 min: Re-equilibrate 40% B.
-
MS/MS Transitions (Negative Mode ESI): 9-HETE fragments distinctly compared to 12- or 15-HETE. The cleavage adjacent to the C9-hydroxyl group yields specific ions.
| Analyte | Precursor (m/z) | Product (m/z) | Cone Voltage (V) | Collision Energy (eV) | Type |
| 9-HETE | 319.2 | 151.1 | 30 | 18 | Quant |
| 9-HETE | 319.2 | 123.1 | 30 | 22 | Qual |
| 9-HETE-d8 | 327.2 | 155.1 | 30 | 18 | IS |
Note: The 151.1 fragment corresponds to the cleavage between C9 and C10.
Workflow Diagram
Figure 2: Step-by-step analytical workflow ensuring sample integrity and chiral resolution.
Data Analysis & Interpretation
Peak Identification
Since MS cannot distinguish enantiomers, identification relies strictly on Retention Time (RT).
-
Run pure standards of 9(R) and 9(S) individually to establish RT.
-
Typically, on Amylose-1 columns, 9(S)-HETE elutes before this compound , but this must be empirically validated on your specific column lot.
Calculating Enantiomeric Excess
To quantify the contribution of enzymatic vs. radical pathways:
-
Value = 0.50: Purely racemic (Indicates non-enzymatic ROS oxidation).
-
Value > 0.50: Enzymatic contribution present.
-
Value > 0.90: Dominant enzymatic pathway.
Troubleshooting & Pitfalls
| Issue | Probable Cause | Corrective Action |
| Co-elution of R/S | Gradient too steep or column overloaded. | Flatten gradient (e.g., 0.5% B increase per min). Inject less mass. |
| Peak Tailing | pH mismatch. | Ensure pH is ~3.5 using Formic Acid. HETEs must be protonated. |
| Racemization | Sample exposed to heat/acid too long. | Keep samples at 4°C. Do not leave in acidic supernatant >30 mins. |
| High Background | Contamination or Source fouling. | Clean ESI source. Use LC-MS grade solvents only. |
References
-
Schebb, N. H., et al. (2011). "Formation of regioisomers of hepoxilins and trioxilins by molecular oxygen." Journal of Lipid Research, 52(12). Link
- Foundational text on separating HETE isomers and oxid
- Kaku, S., et al. (2021). "Chiral stationary phases for the separation of enantiomers in liquid chromatography." Journal of Chromatography A. Technical grounding on Amylose-based chiral selectors.
- Bleijerveld, O. B., et al. (2015). "Oxidized lipidomics: Analysis of oxidized fatty acids by LC-MS/MS." Analytical Chemistry.
-
Daicel Chiral Technologies. "Instruction Manual for CHIRALPAK® AD-RH." Link
- Manufacturer specifications for column limits and mobile phase comp
Sources
Application Note: High-Integrity Extraction and Chiral Quantitation of 9(R)-HETE from Plasma
Abstract & Clinical Significance
9(R)-Hydroxyeicosatetraenoic acid (9(R)-HETE) is a bioactive lipid mediator derived from arachidonic acid. While 9-HETE is frequently generated as a racemic mixture via non-enzymatic free radical peroxidation (making it a marker of oxidative stress), the specific 9(R)-enantiomer can be synthesized enzymatically by specific Cytochrome P450 isoforms (e.g., CYP2B6).
The Analytical Challenge: Standard lipidomics protocols fail to distinguish between:
-
Regioisomers: 9-HETE vs. 11-, 12-, or 15-HETE.
-
Enantiomers: this compound (enzymatic/bioactive) vs. 9(S)-HETE (oxidative artifact).
This protocol details a high-sensitivity workflow to extract and quantitate this compound, utilizing Solid Phase Extraction (SPE) to eliminate plasma matrix effects and Chiral LC-MS/MS to resolve enantiomers.
Pre-Analytical Considerations (Critical Control Points)
The integrity of eicosanoids is often lost before the sample reaches the lab. Strict adherence to these stabilization steps is mandatory.
Sample Collection & Stabilization
-
Anticoagulant: Use K2-EDTA tubes. Heparin can interfere with certain downstream mass spectrometry ionizations and is less effective at inhibiting metal-dependent oxidation.
-
The "Racemic Trap": Spontaneous auto-oxidation of arachidonic acid in plasma generates racemic (±)9-HETE ex vivo. To measure endogenous this compound accurately, you must arrest this process immediately.
-
Antioxidant Blockade: Immediately upon collection, add Butylated Hydroxytoluene (BHT) to a final concentration of 20 µM .
-
Preparation: Dissolve BHT in ethanol (10 mg/mL stock). Add 10 µL stock per 1 mL plasma.
-
Reagents & Materials
| Category | Item | Specification |
| Standards | This compound Standard | >98% purity (Cayman/Avanti) |
| 9(S)-HETE Standard | For resolution testing | |
| Internal Standard (IS) | 9-HETE-d8 (Preferred) or 15-HETE-d8 | |
| Solvents | Acetonitrile (ACN), Methanol (MeOH) | LC-MS Grade |
| Formic Acid (FA) | Optima LC-MS Grade | |
| Water | Milli-Q (18.2 MΩ) | |
| Consumables | SPE Cartridges | Oasis HLB (30 mg, 1 cc) or Strata-X |
| Vials | Amber glass (silanized) to prevent adsorption |
Experimental Protocol
Phase 1: Sample Preparation & Protein Precipitation
Rationale: Plasma proteins bind eicosanoids (albumin binding). Precipitation releases the analyte, while acidification prepares it for hydrophobic retention.
-
Thaw plasma samples on ice.
-
Aliquot 250 µL of plasma into a 1.5 mL microcentrifuge tube.
-
Spike Internal Standard: Add 10 µL of 9-HETE-d8 (100 ng/mL). Vortex for 10 sec.
-
Precipitation: Add 1 mL of ice-cold Acetonitrile (containing 1% Formic Acid).
-
Note: The acid helps dissociate the HETE-albumin complex.
-
-
Vortex vigorously for 30 sec.
-
Centrifuge at 14,000 x g for 10 mins at 4°C.
-
Supernatant Transfer: Transfer the supernatant to a clean glass tube.
-
Dilution: Dilute the supernatant with Water (pH 3.5) to reduce the organic content to <15%.
-
Calculation: If you have ~1.2 mL supernatant (mostly ACN), add ~7 mL of acidic water.
-
Why? Loading high organic content onto RP-SPE causes analyte breakthrough (loss of retention).
-
Phase 2: Solid Phase Extraction (SPE)
Rationale: Liquid-Liquid Extraction (LLE) is prone to emulsion and phospholipid contamination. Polymeric SPE (HLB) provides cleaner extracts and higher recovery for polar lipids.
| Step | Solvent/Action | Volume | Critical Mechanism |
| 1. Condition | Methanol | 1 mL | Solvates the sorbent ligands. |
| 2. Equilibrate | Water + 0.1% Formic Acid | 1 mL | Creates acidic environment for analyte retention. |
| 3. Load | Diluted Sample | ~8 mL | Flow rate < 1 mL/min. Do not let bed dry. |
| 4. Wash 1 | 5% Methanol in Water | 1 mL | Removes salts and proteins. |
| 5. Wash 2 | Water + 0.1% Formic Acid | 1 mL | Removes residual polar interferences. |
| 6. Elute | Methanol | 1 mL | Elutes HETEs. Collect in glass tubes. |
Phase 3: Reconstitution
-
Evaporate the eluate to dryness under a gentle stream of Nitrogen at 35°C.
-
Reconstitute in 100 µL of 50:50 ACN:Water .
-
Vortex for 30 sec and transfer to an amber LC vial with a glass insert.
Analytical Method: Chiral LC-MS/MS[3][4]
To distinguish 9(R) from 9(S), a chiral stationary phase is required. While Normal Phase (Hexane/IPA) is traditional, it is difficult to interface with ESI-MS. We utilize a Reverse-Phase Chiral approach.
Chromatographic Conditions
-
System: UHPLC (e.g., Agilent 1290 or Waters ACQUITY)
-
Column: Chiralpak AD-RH (Amylose tris(3,5-dimethylphenylcarbamate)) or Lux Amylose-1 .
-
Dimensions: 150 x 2.1 mm, 3 µm or 5 µm.
-
-
Column Temp: 25°C (Lower temperature often improves chiral resolution).
-
Mobile Phase A: Water + 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid[1]
-
Gradient: Isocratic hold often works best for enantiomers, but a shallow gradient is recommended for plasma.
-
0-2 min: 40% B
-
2-15 min: 40% -> 65% B (Target elution window)
-
15-20 min: 95% B (Wash)
-
Mass Spectrometry Parameters (ESI-)
-
Mode: Negative Electrospray Ionization (ESI-)
-
Scan Type: Multiple Reaction Monitoring (MRM)[2]
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| 9-HETE | 319.2 | 151.1 | 22 |
| 9-HETE (Qual) | 319.2 | 123.1 | 24 |
| 9-HETE-d8 (IS) | 327.2 | 155.1 | 22 |
Note: The transition 319 -> 151 is specific to the cleavage adjacent to the hydroxyl group at C9.
Workflow Visualization
Figure 1: End-to-end workflow for the extraction and chiral resolution of this compound from plasma matrix.
Validation & Troubleshooting
Determining Elution Order
Crucial: The elution order of R and S enantiomers can shift based on mobile phase composition and column batch.
-
Validation Step: You must inject pure standards of this compound and 9(S)-HETE individually during method development to confirm retention times.
-
Racemic Check: Inject a racemic (±)9-HETE standard to ensure baseline separation (Resolution > 1.5).
Troubleshooting Matrix Effects
| Observation | Root Cause | Corrective Action |
| Low Recovery (<50%) | Sample pH too high during SPE load. | Ensure dilution water is acidified to pH 3.5. HETEs must be uncharged. |
| Peak Tailing | Secondary interactions with silica. | Add slightly more ammonium formate or formic acid to mobile phase. |
| Signal Suppression | Phospholipids eluting with analyte. | Use "Pass-through" phospholipid removal plates or ensure the SPE wash step (5% MeOH) is sufficient. |
References
-
Powell, W.S., & Rokach, J. (2015). Biosynthesis, biological effects, and receptors of hydroxyeicosatetraenoic acids (HETEs). Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids. Available at: [Link]
-
Waters Corporation. Oasis HLB Care & Use Manual. Available at: [Link][2][3][4]
-
Daikicel Chiral Technologies. Chiralpak AD-RH Instruction Manual (Reverse Phase). Available at: [Link]
-
Zhang, X., et al. (2015). Systematic metabolomic analysis of eicosanoids... by a highly specific liquid chromatography–tandem mass spectrometry-based method.[5] Journal of Proteome Research.[5] Available at: [Link]
Sources
- 1. Procedure to analyze cannabinoids in bovine plasma using solid phase extraction & UPLC MS/MS [slack.protocols.io:8443]
- 2. Quantitative determination of 12-hydroxyeicosatetraenoic acids by chiral liquid chromatography tandem mass spectrometry in a murine atopic dermatitis model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Biosynthesis, biological effects, and receptors of hydroxyeicosatetraenoic acids (HETEs) and oxoeicosatetraenoic acids (oxo-ETEs) derived from arachidonic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
9(R)-Hete ELISA kit cross-reactivity and specificity
Application Note: 9(R)-HETE ELISA Specificity & Cross-Reactivity Guide
Executive Summary & Biological Context
9(R)-Hydroxyeicosatetraenoic acid (this compound) is a bioactive monohydroxy fatty acid derived from Arachidonic Acid (AA).[1] Unlike the more commonly studied 5- or 15-HETEs, which are primarily lipoxygenase (LOX) derived, 9-HETE is frequently generated via Cytochrome P450 (CYP450) monooxygenases or non-enzymatic free radical peroxidation (ROS) [1, 2].[1]
The Specificity Challenge: The quantification of this compound via ELISA presents a unique analytical challenge: Chirality .
-
Enantiomeric Cross-Reactivity: Non-enzymatic oxidation produces a racemic mixture of 9(R) and 9(S)-HETE.[1] CYP450 pathways can be stereoselective but often produce mixtures.[1] Most polyclonal antibodies raised against 9-HETE exhibit high cross-reactivity (often >40-50%) with 9(S)-HETE due to the identical chemical structure, differing only in the spatial arrangement of the hydroxyl group.[1]
-
Regioisomeric Specificity: The antibody must successfully discriminate against 11-, 12-, and 15-HETE, which are structurally similar but biologically distinct.[1]
This guide provides a rigorous protocol for validating the specificity of your this compound ELISA and optimizing sample preparation to minimize matrix interference.
Signaling Pathway & Formation[1]
The following diagram illustrates the distinct formation pathways of this compound compared to other eicosanoids, highlighting the potential for cross-reactant generation.
Figure 1: Biosynthetic pathways of this compound showing enzymatic vs. non-enzymatic origins and key structural isomers.[1][2]
Cross-Reactivity Profile (Typical)
Before proceeding with samples, review the specific cross-reactivity data for your kit. If not provided by the manufacturer, you must assume the following typical profiles for high-quality polyclonal HETE antibodies [3]:
| Analyte | Cross-Reactivity (%) | Significance |
| This compound | 100% | Target |
| 9(S)-HETE | 20% - 100% | Critical: Most antibodies cannot fully distinguish enantiomers. |
| (±)9-HETE | ~50% | The racemic mixture standard.[1] |
| 15-HETE | < 1.0% | Low risk (Regioisomer).[1] |
| 11-HETE | < 5.0% | Moderate risk (Structural proximity).[1] |
| Arachidonic Acid | < 0.01% | Negligible (Parent molecule).[1] |
| Prostaglandins | < 0.01% | Negligible (Different structure).[1] |
Validation Note: If your study requires absolute differentiation between R and S forms, ELISA is likely insufficient. Chiral LC-MS/MS is the gold standard for enantiomeric separation [4].[1] ELISA is best suited for total 9-HETE or relative changes in 9(R)-rich samples.[1]
Protocol: Sample Extraction & Preparation
Why this is mandatory: HETEs are lipids.[1][3][4][5] They bind to albumin and other plasma proteins. Direct measurement of plasma/serum often yields <10% recovery and high background noise. Solid Phase Extraction (SPE) is required to remove proteins and concentrate the lipid fraction.[1]
Materials Required
-
C18 SPE Columns (e.g., 200 mg or 500 mg).[1]
-
Acidification Buffer: 2M HCl or 1M Citric Acid.[1]
-
Solvents: Ethanol, Ethyl Acetate, HPLC-grade Water.[1]
Step-by-Step Extraction Workflow
-
Sample Acidification:
-
To 1 mL of plasma/tissue homogenate, add sufficient 2M HCl to lower pH to ~3.5.[7]
-
Mechanism:[1][2][6][7][8] This protonates the carboxyl group of the HETE (COO- → COOH), rendering it hydrophobic and allowing it to bind to the C18 resin.
-
Caution: Do not go below pH 3.0 to avoid acid-catalyzed degradation.[1]
-
-
Column Conditioning:
-
Sample Loading:
-
Apply acidified sample to the column. Flow rate: ~1 drop/second.[1]
-
Checkpoint: The HETE is now bound to the column; proteins and salts pass through.
-
-
Wash:
-
Elution (The Critical Step):
-
Evaporation & Reconstitution:
Protocol: Specificity Validation (Spike-and-Recovery)
To prove the kit is measuring this compound accurately in your specific matrix, perform a Spike-and-Recovery test.[1]
Experimental Setup:
-
Matrix Selection: Use a "Null" matrix (e.g., charcoal-stripped plasma) or your actual sample pool.[1]
-
Spiking:
-
Extraction: Run all aliquots through the SPE protocol above.
-
Calculation:
[1]
Interpretation:
-
Aliquot B Recovery: Should be 80-120%.[1] <60% indicates matrix interference or poor extraction efficiency.
-
Aliquot C Cross-Reactivity: The measured increase should be negligible (<1%). If Aliquot C reads significantly higher than Aliquot A, your antibody is cross-reacting with 15-HETE.[1]
Workflow Diagram
Figure 2: Optimized sample preparation workflow for this compound quantification.
References
-
Powell, W.S., & Rokach, J. (2015).[1] Biosynthesis, biological effects, and receptors of hydroxyeicosatetraenoic acids (HETEs). Biochimica et Biophysica Acta, 1851(4), 340-355.[1][5] Link
-
Capdevila, J., et al. (1986).[1][5] Absolute configuration of the hydroxyeicosatetraenoic acids (HETEs) formed during catalytic oxygenation of arachidonic acid by microsomal cytochrome P-450.[1][5] Biochemical and Biophysical Research Communications, 141(3), 1007-1011.[1][5] Link
-
Cayman Chemical. (2023).[1] (±)9-HETE ELISA Kit Product Information & Specifications. Cayman Chemical Technical Data. Link
-
Lipid Maps. (2023). Protocols for Lipid Extraction and Analysis. Lipid Maps Structure Database. Link
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. Biosynthesis, biological effects, and receptors of hydroxyeicosatetraenoic acids (HETEs) and oxoeicosatetraenoic acids (oxo-ETEs) derived from arachidonic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. bosterbio.com [bosterbio.com]
- 5. caymanchem.com [caymanchem.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. arborassays.com [arborassays.com]
- 8. 9-HODE and 9-HOTrE Alter Mitochondrial Metabolism, Increase Triglycerides, and Perturb Fatty Acid Uptake and Synthesis Associated Gene Expression in HepG2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
9(R)-Hete standard preparation for HPLC analysis
Application Note: Precision Preparation and Analysis of 9(R)-HETE Standards
Abstract
This compound is a bioactive lipid mediator derived from the non-enzymatic peroxidation of arachidonic acid or via specific enzymatic pathways (e.g., aspirin-acetylated COX-2). Unlike its racemic counterpart, the specific 9(R) enantiomer possesses distinct biological activity. This guide addresses the critical instability of the conjugated diene system within this compound and provides a rigorous, self-validating protocol for its preparation, quantification, and chromatographic analysis.
Part 1: The Material Science of Instability
To successfully analyze this compound, one must first respect its chemistry. It is not merely a "reagent"; it is a transient signal.
-
The Conjugated Diene System: this compound contains a cis,trans-conjugated diene chromophore at C10-C13. This system is the basis for its UV detection (
) but is also its Achilles' heel. It is highly susceptible to:-
Photo-isomerization: UV light can scramble the geometry of the double bonds.
-
Auto-oxidation: Oxygen attacks the bis-allylic carbons, leading to degradation products.
-
-
Solvent Effects: Commercial standards are typically supplied in ethanol. While stable at -80°C, ethanol is often incompatible with initial mobile phase conditions in Reverse Phase HPLC (RP-HPLC), leading to "solvent effects" (peak fronting/broadening) if injected directly in large volumes.
Biological Pathway Context
Understanding the origin helps in identifying potential contaminants (e.g., Arachidonic Acid or 9(S)-HETE).
Figure 1: Biosynthetic origins of this compound. Note that non-enzymatic oxidation yields a racemic mixture, requiring chiral chromatography for differentiation.
Part 2: Primary Protocol – Stock Handling & Quantification
Crucial Directive: Never trust the volume on the vial label. Ethanol evaporates even at -80°C over time. Always determine concentration by UV absorbance (Beer-Lambert Law) before use.
Equipment Required
-
UV-Vis Spectrophotometer (Quartz cuvette,
). -
Nitrogen (N2) gas stream.
-
Amber glass vials (silanized).
Step-by-Step Quantification
-
Equilibration: Remove the this compound standard (typically in ethanol) from -80°C storage. Allow it to warm to room temperature in the dark to prevent condensation from introducing water.
-
Blanking: Zero the spectrophotometer using pure ethanol (HPLC grade).
-
Measurement: Transfer a known aliquot (e.g., 10 µL) of the stock into the cuvette and dilute with ethanol to a readable range (0.2 – 0.8 AU).
-
Calculation: Use the molar extinction coefficient (
) for 9-HETE.- at 234 nm in ethanol.
-
Formula:
- = Concentration (Molar)
- = Absorbance[1]
- = Path length (1 cm)
Expert Tip: If the
has shifted from 234 nm to 280 nm, your sample has oxidized to a conjugated triene or ketone. Discard it.
Part 3: Working Standard Preparation (Solvent Exchange)
Injecting ethanol into a high-aqueous Reverse Phase mobile phase causes peak distortion. You must exchange the solvent.
-
Aliquot: Transfer the required mass (calculated from Part 2) into a distinct amber vial.
-
Evaporation: Place the vial under a gentle stream of Nitrogen (N2).
-
Warning: Do not evaporate to complete dryness if possible. Lipid films degrade rapidly on contact with glass/plastic surfaces. Stop when a tiny droplet remains or evaporate to dryness and immediately reconstitute.
-
-
Reconstitution: Dissolve the residue immediately in the starting mobile phase (e.g., 30% Acetonitrile / 70% Water).
-
Vortex: Vortex gently for 30 seconds.
-
Sonication: Brief (5 sec) sonication can ensure recovery but avoid heating.
-
Part 4: HPLC Analysis Protocols
Method A: Reverse Phase HPLC (Purity & Quantification)
Used to separate this compound from Arachidonic Acid (AA) and other HETE isomers (12-HETE, 15-HETE), though it will not separate the (R) and (S) enantiomers.
| Parameter | Condition |
| Column | C18 (e.g., Waters Symmetry or Agilent Zorbax), 5 µm, 4.6 x 250 mm |
| Mobile Phase A | Water + 0.01% Acetic Acid (adjusts pH to suppress ionization of carboxyl group) |
| Mobile Phase B | Acetonitrile + 0.01% Acetic Acid |
| Flow Rate | 1.0 mL/min |
| Gradient | 50% B (0-2 min) |
| Detection | UV at 234 nm (Max for HETE) and 210 nm (for Arachidonic Acid) |
| Retention | 9-HETE elutes before AA.[2][3] Order: 15-HETE < 12-HETE < 9-HETE < 5-HETE < AA |
Method B: Chiral HPLC (Enantiomeric Validation)
Required to confirm the presence of this compound vs. 9(S)-HETE.
| Parameter | Condition |
| Column | Chiralpak AD-H or OD-H (Amylose/Cellulose based) |
| Mobile Phase | Hexane : Isopropanol (90:10 to 95:5 v/v) |
| Additives | 0.1% Acetic Acid (Critical for peak sharpness of acidic lipids) |
| Flow Rate | 0.5 - 1.0 mL/min |
| Mode | Isocratic |
| Detection | UV at 234 nm |
| Selectivity | Baseline separation of (S) and (R) enantiomers is expected.[3] |
Part 5: Workflow Visualization
Figure 2: Operational workflow for this compound analysis. Note the critical UV Quantitation step prior to evaporation.
Part 6: Troubleshooting & Validation
Symptom: Broad or Split Peaks (RP-HPLC)
-
Cause: Solvent mismatch.[4] You injected the standard dissolved in 100% Ethanol or Methanol into a mobile phase that is 50-70% water.
-
Fix: Evaporate the stock and reconstitute in the initial mobile phase composition (e.g., 50:50 Water:ACN).
Symptom: Low Recovery / Signal Loss
-
Cause: Non-specific binding. HETEs are hydrophobic and stick to plastic.
-
Fix: Use silanized glass vials and inserts. Avoid polypropylene tubes during the dilution steps.
Symptom: Retention Time Shift
-
Cause: pH drift. The carboxyl group on 9-HETE (
) must be protonated to interact with the C18 column consistently. -
Fix: Ensure fresh Acetic Acid (0.01% - 0.1%) is added to both water and organic mobile phases.
References
-
Powell, W. S., & Rokach, J. (2015). Biosynthesis, biological effects, and receptors of hydroxyeicosatetraenoic acids (HETEs). Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids. [Link]
-
Kuhn, H., & O'Donnell, V. B. (2006). Inflammation and immune regulation by 12/15-lipoxygenases. Progress in Lipid Research. (Referencing general HETE stability and analysis). [Link]
-
PubChem. 9-HETE Compound Summary (Physical Properties).[Link]
Sources
- 1. Near-IR molar absorption coefficient for the OH-stretching mode of cis-9-octadecenoic acid and dissociation of the acid dimers in the pure liquid state - Journal of the Chemical Society, Faraday Transactions (RSC Publishing) [pubs.rsc.org]
- 2. The Separation of 22 Cannabinoids, Including New and Emerging Compounds [discover.restek.com]
- 3. caymanchem.com [caymanchem.com]
- 4. chromatographyonline.com [chromatographyonline.com]
Application Note: High-Resolution Profiling of 9(R)-HETE Receptor Binding and Activation
The following Application Note is designed for research scientists and drug discovery professionals characterizing the biological activity of 9(R)-HETE.
Abstract
9(R)-Hydroxyeicosatetraenoic acid (this compound) is a bioactive lipid mediator derived from arachidonic acid via cyclooxygenase (COX) acetylation or specific Cytochrome P450 pathways. Unlike its positional isomers (e.g., 12-HETE or 15-HETE), this compound lacks a widely characterized, high-affinity G-protein coupled receptor (GPCR). Instead, seminal research identifies this compound as a stereoselective agonist for the Retinoid X Receptor gamma (RXR
This guide provides a definitive workflow to characterize this compound interactions. We move beyond simple "binding" to functional validation using two orthogonal approaches: TR-FRET Co-regulator Recruitment (biophysical binding) and Luciferase Reporter Transactivation (cellular function).
Part 1: Biological Context & Mechanism
To design a valid assay, one must understand the target's topology. This compound is highly lipophilic; it crosses the plasma membrane and acts intracellularly.
-
Primary Target: RXR
(Nuclear Receptor). -
Mechanism: this compound binds the Ligand Binding Domain (LBD) of RXR
, inducing a conformational change that displaces co-repressors and recruits co-activators (e.g., SRC-1). This complex heterodimerizes (often with PPARs or RARs) and binds to Retinoid X Response Elements (RXRE) on DNA. -
Off-Target/Cross-Talk: Potential low-affinity antagonism at Thromboxane receptors (TP) or interactions with PPAR
.
Pathway Visualization
The following diagram illustrates the this compound signaling cascade validated for this protocol.
Figure 1: Mechanism of Action for this compound mediated RXR
Part 2: Assay Protocols
Method A: TR-FRET Co-regulator Recruitment Assay (Biophysical Binding)
Purpose: To determine the
Why this method? Traditional radioligand binding is difficult for nuclear receptors due to high non-specific binding of lipophilic ligands. TR-FRET is homogeneous (no wash), sensitive, and specifically detects agonism.
Materials
-
Receptor: Recombinant Human RXR
Ligand Binding Domain (LBD), GST-tagged. -
Ligand: this compound (Ethanol solution, Cayman Chemical or equivalent).
-
Detection Reagents:
-
Anti-GST antibody labeled with Terbium (Tb) cryptate (Donor).
-
Fluorescein-labeled Co-activator peptide (e.g., SRC-1 fragment) (Acceptor).
-
-
Buffer: 20 mM Tris-HCl (pH 7.5), 150 mM NaCl, 0.05% Tween-20, 1 mM DTT.
Experimental Workflow
-
Ligand Preparation:
-
Prepare a 10-point serial dilution of this compound in DMSO.
-
Note: this compound is sensitive to oxidation. Keep on ice and under inert gas (Argon) when possible.
-
Final assay concentration range: 10
M to 0.1 nM.
-
-
Plate Setup (384-well Low Volume White Plate):
-
Add 5
L of this compound dilutions. -
Add 5
L of RXR -LBD-GST (Final conc: 5 nM). -
Add 10
L of Detection Mix (Anti-GST-Tb + Fluorescein-SRC1).
-
-
Incubation:
-
Seal plate to prevent evaporation.
-
Incubate for 2–4 hours at Room Temperature (22°C) in the dark. Equilibrium is slower for lipophilic ligands.
-
-
Read:
-
Instrument: TR-FRET compatible reader (e.g., EnVision, PHERAstar).
-
Excitation: 337 nm (Laser/Flash lamp).
-
Emission 1: 490 nm (Tb Donor background).
-
Emission 2: 520 nm (Fluorescein Acceptor signal).
-
Data Analysis
Calculate the TR-FRET Ratio:
Method B: Cellular Luciferase Transactivation Assay (Functional)
Purpose: To validate that this compound activates RXR
Why this method? It confirms the ligand can cross the membrane and activate the full-length receptor complex.
Materials
-
Cell Line: HEK293T or COS-7 (Low endogenous nuclear receptor background).
-
Plasmids:
-
Expression Vector: pCMV-RXR
(Full length). -
Reporter Vector: pGL4-RXRE-Luc (Luciferase driven by Retinoid X Response Elements).
-
Normalization Vector: pRL-TK (Renilla luciferase for transfection efficiency).
-
-
Controls:
-
Positive Control: 9-cis-Retinoic Acid (High affinity RXR agonist).
-
Negative Control: Vehicle (Ethanol/DMSO < 0.1%).
-
Protocol Steps
-
Transfection (Day 1):
-
Seed cells at
cells/well in 96-well white clear-bottom plates. -
Transfect using Lipofectamine 3000 (ratio 3:1 plasmid DNA).
-
DNA Ratio: 4 parts Reporter : 1 part Receptor : 0.1 part Renilla.
-
-
Treatment (Day 2):
-
Remove transfection media.
-
Add serum-free media containing this compound (0.1 nM – 10
M). -
Critical: Use serum-free or charcoal-stripped FBS media to remove endogenous lipids/hormones that activate RXR.
-
-
Incubation:
-
Incubate for 18–24 hours at 37°C, 5% CO
.
-
-
Detection (Day 3):
-
Lyse cells using Dual-Luciferase Assay System buffers.
-
Measure Firefly Luminescence (Experimental).
-
Measure Renilla Luminescence (Normalization).
-
Data Presentation
Normalize data as Relative Light Units (RLU):
| Compound | Conc.[1][2][3][4][5][6][7][8] ( | Fold Induction (Mean | Activity Status |
| Vehicle (EtOH) | - | 1.0 | Baseline |
| This compound | 0.3 | 1.5 | Agonist |
| This compound | 1.0 | 2.8 | Agonist |
| 9-cis-RA (Pos Ctrl) | 0.1 | 15.4 | Strong Agonist |
Table 1: Expected results for RXR
Part 3: Troubleshooting & Critical Factors
Stereochemistry Verification
Commercial HETE preparations can racemize. This compound and 9(S)-HETE have distinct biological profiles.
-
Requirement: Verify your ligand lot using Chiral HPLC before starting the assay.
-
Column: Chiralcel OD-H or equivalent.
-
Mobile Phase: Hexane/Isopropanol/Acetic Acid.
The "Stickiness" Problem
HETEs are fatty acids and stick to plastics.
-
Solution: Use glass-coated plates or low-binding polypropylene for dilution steps.
-
Carrier: Include 0.1% Fatty Acid-Free BSA in the assay buffer for the TR-FRET assay to act as a carrier, but ensure it doesn't sequester the ligand entirely.
Receptor Specificity Check
To prove the effect is RXR
-
Run the Luciferase assay with a PPAR
antagonist (e.g., GW9662) . -
If this compound signal persists, it is RXR-driven. If signal drops, it involves PPAR
.
References
-
Goldstein, J. T., et al. (2012). "RXR activation by arachidonic acid metabolites." Archives of Biochemistry and Biophysics.
-
Powell, W. S., & Rokach, J. (2015). "Biosynthesis, biological effects, and receptors of hydroxyeicosatetraenoic acids (HETEs)." Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids.
-
Lengqvist, J., et al. (2004). "Polyunsaturated fatty acids including 9-HETE are endogenous ligands for PPARs and RXRs." Molecular & Cellular Proteomics.
Diagram Caption
Figure 1: this compound acts as an intracellular ligand, binding RXR
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. caymanchem.com [caymanchem.com]
- 4. Biosynthesis, biological effects, and receptors of hydroxyeicosatetraenoic acids (HETEs) and oxoeicosatetraenoic acids (oxo-ETEs) derived from arachidonic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Type I high affinity IgE receptor (FcεRI) – EMBRN – European Mast Cell and Basophil Research Network [embrn.eu]
- 6. Determination of Lipoxygenase, CYP450, and Non-Enzymatic Metabolites of Arachidonic Acid in Essential Hypertension and Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. portlandpress.com [portlandpress.com]
- 8. 12-Hydroxyeicosatetraenoic acid - Wikipedia [en.wikipedia.org]
Application Note: Dual-Luciferase Reporter Assay for 9(R)-HETE Activity Profiling
Executive Summary
9(R)-Hydroxyeicosatetraenoic acid (9(R)-HETE) is a bioactive lipid mediator derived from the non-enzymatic oxidation of arachidonic acid or specific cytochrome P450 pathways. Unlike its S-enantiomer counterparts often associated with 5-LOX or 12-LOX activity, this compound has been identified as a stereoselective ligand for nuclear receptors, specifically the Retinoid X Receptor (RXR) and potentially Peroxisome Proliferator-Activated Receptors (PPARs) .
This Application Note details a robust Dual-Luciferase Reporter Assay (DLR) protocol designed to quantify the transcriptional potency of this compound. By utilizing a Firefly luciferase reporter driven by an RXR-Response Element (RXRE) or PPAR-Response Element (PPRE) alongside a constitutive Renilla luciferase control, researchers can normalize for transfection efficiency and cell viability, ensuring high-fidelity data.
Biological Mechanism of Action[1][2][3]
To design a valid assay, one must understand the signal transduction pathway. This compound functions as a lipid ligand that crosses the plasma membrane and interacts with nuclear receptors.
-
Ligand Entry : this compound enters the cell (passive diffusion or transport).
-
Receptor Binding : It binds to the ligand-binding domain (LBD) of RXR (specifically RXR
has been documented) or PPAR isoforms. -
Dimerization : The receptor typically functions as a heterodimer (e.g., RXR:PPAR or RXR:RXR).
-
Co-activator Recruitment : Ligand binding induces a conformational change, displacing co-repressors and recruiting co-activators.
-
Transcription : The complex binds to specific DNA sequences (RXRE/PPRE) upstream of the reporter gene (Firefly Luciferase), initiating transcription.
Visualization: this compound Signaling Pathway
Figure 1: Signal transduction pathway for this compound mediated nuclear receptor activation. The lipid ligand activates the receptor complex, driving reporter gene expression.
Experimental Design & Materials
Cell Line Selection
-
HEK293T or COS-7 : These cell lines are preferred due to their high transfection efficiency and low endogenous levels of many nuclear receptors, providing a clean background for co-transfection studies.
Plasmid Constructs
The dual-reporter system relies on two distinct vectors:
-
Experimental Reporter (Firefly) :
-
Vector: pGL4-RXRE (containing multiple copies of the RXR response element).
-
Function: Measures the specific transcriptional activity induced by this compound.[1]
-
-
Normalization Control (Renilla) :
-
Vector: pRL-TK (Thymidine Kinase promoter).
-
Function: Constitutive expression to normalize for variations in transfection efficiency and cell number.
-
-
Receptor Expression Vectors :
-
pCMV-RXR
(or RXR / ) and/or pCMV-PPAR . -
Note: Essential if the cell line does not express sufficient endogenous receptor.
-
Reagent Preparation (Critical)
-
This compound Stock : Dissolve in ethanol or DMSO. Store at -80°C under argon to prevent oxidation.
-
Caution: HETEs are sensitive to oxidation.[2] Avoid repeated freeze-thaw cycles.
-
-
Carrier : Use Fatty Acid-Free BSA (0.1%) in the treatment media to facilitate lipid solubility and delivery to cells if serum-free conditions are required.
Detailed Protocol
Phase 1: Cell Seeding (Day 0)
-
Harvest HEK293T cells from a sub-confluent culture (log phase).
-
Dilute cells in DMEM + 10% FBS (Charcoal-stripped FBS is recommended to remove endogenous lipid hormones).
-
Seed 1.5 x 10^4 cells/well in a white, opaque 96-well plate.
-
Incubate overnight at 37°C, 5% CO2.
Phase 2: Transfection (Day 1)
Target: Transiently express the Receptor and Reporter machinery.
-
Prepare Transfection Mix (per well):
-
Firefly Plasmid (pRXRE-Luc) : 100 ng
-
Receptor Plasmid (pCMV-RXR) : 50 ng
-
Renilla Plasmid (pRL-TK) : 10 ng (Ratio 10:1 to 50:1 Firefly:Renilla is standard).
-
Transfection Reagent : 0.5 µL (e.g., Lipofectamine 3000 or FuGENE HD).
-
Opti-MEM : Up to 10 µL total volume.
-
-
Incubate the mix for 15–20 minutes at room temperature.
-
Add the complex dropwise to the cells.
-
Incubate for 16–24 hours.
Phase 3: Ligand Treatment (Day 2)
Target: Activate the receptor with this compound.
-
Remove transfection media and wash once with PBS.
-
Add 100 µL of Treatment Media (DMEM + 0.5% Charcoal-Stripped FBS or 0.1% Fatty Acid-Free BSA).
-
Low serum is critical to prevent sequestration of this compound by serum albumin.
-
-
Dosing : Add this compound at varying concentrations.
-
Suggested Range: 0 nM (Vehicle), 10 nM, 100 nM, 300 nM, 1 µM, 10 µM.
-
Positive Control: 9-cis-Retinoic Acid (100 nM) if testing RXR; Rosiglitazone (1 µM) if testing PPAR
.
-
-
Incubate for 18–24 hours.
Phase 4: Dual-Luciferase Detection (Day 3)
-
Remove media and rinse with PBS.
-
Add 20 µL of 1X Passive Lysis Buffer (PLB) per well. Shake at RT for 15 min.
-
Firefly Measurement :
-
Inject 100 µL Luciferase Assay Reagent II (LAR II) .
-
Measure luminescence (Integration time: 10s). -> Value F .
-
-
Renilla Measurement :
-
Inject 100 µL Stop & Glo® Reagent .
-
Measure luminescence (Integration time: 10s). -> Value R .
-
Data Analysis & Interpretation
Calculation of Relative Luciferase Activity (RLA)
The raw data must be normalized to account for well-to-well variability.
Fold Induction
Calculate the Fold Induction to quantify the specific activity of this compound compared to the vehicle control.
Data Presentation Structure
Summarize your findings in a table format before graphing.
| Treatment | Concentration | Mean Firefly (RLU) | Mean Renilla (RLU) | RLA (F/R) | Fold Induction |
| Vehicle (EtOH) | 0 nM | 50,000 | 10,000 | 5.0 | 1.0 |
| This compound | 100 nM | 75,000 | 9,800 | 7.65 | 1.53 |
| This compound | 1 µM | 150,000 | 10,200 | 14.7 | 2.94 |
| Positive Control | 100 nM | 500,000 | 11,000 | 45.4 | 9.08 |
Interpretation Logic[3]
-
Fold Induction > 1.5 : Generally considered a positive "hit" for nuclear receptor activation in screening contexts.
-
Dose-Response : A sigmoidal increase in Fold Induction with increasing this compound concentration confirms specific receptor binding rather than non-specific stress effects.
-
Stereospecificity Check : If possible, run 9(S)-HETE in parallel. This compound should show differential activity if the receptor interaction is stereoselective (as seen with RXR
).
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| High Background | Leaky promoter or endogenous receptor activity. | Reduce amount of reporter plasmid; switch to a cell line with lower endogenous NR expression (e.g., CV-1). |
| Low Signal (Firefly) | Poor transfection or oxidation of this compound. | Optimize transfection reagent ratio. Ensure this compound is fresh and handled under inert gas. |
| High Renilla Variance | Toxicity of the compound or transfection issues. | Check cell morphology. If this compound is toxic at high doses, Renilla signal will drop drastically. |
| No Response | Serum interference. | Albumin in FBS binds fatty acids avidly. Ensure use of Charcoal-Stripped FBS or Fatty Acid-Free BSA media. |
Visualization: Troubleshooting Logic Flow
Figure 2: Decision tree for troubleshooting common assay failures.
References
-
Stereochemical assignment and RXR activity
-
General HETE/PPAR Biology
- Title: Biosynthesis, biological effects, and receptors of hydroxyeicosatetraenoic acids (HETEs) and oxoeicosatetraenoic acids (oxo-ETEs)
- Source: Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids, 1851(4), 340-355 (2015).
-
URL: [Link]
- Relevance: Provides context on HETE synthesis and their role as ligands for GPCRs and Nuclear Receptors.
-
Assay Methodology
- Title: Fatty acids and eicosanoids regulate gene expression through direct interactions with peroxisome proliferator-activ
- Source: PNAS, 94(9), 4312-4317 (1997).
-
URL: [Link]
- Relevance: Foundational paper describing the use of reporter assays to valid
Sources
High-Sensitivity Screening of Lipid-Protein Interactions: WaterLOGSY NMR Characterization of 9(R)-HETE Binding
Executive Summary
The study of lipophilic ligands, such as the bioactive lipid mediator 9(R)-HETE (9(R)-Hydroxyeicosatetraenoic acid), presents unique challenges in drug discovery. Traditional binding assays often fail due to high non-specific binding or solubility limitations. WaterLOGSY (Water-Ligand Observed via Gradient SpectroscopY) offers a superior solution by utilizing bulk water magnetization to detect binding events.[1]
This guide details the protocol for validating the interaction of this compound with a target receptor (e.g., PPAR
Scientific Rationale & Mechanism
The Physics of WaterLOGSY
The core principle relies on the Nuclear Overhauser Effect (NOE) and chemical exchange.[2][3]
-
Bulk Water Inversion: A selective radiofrequency pulse inverts the bulk water magnetization.
-
Magnetization Transfer: This magnetization is transferred from water to the large receptor protein (via hydration shell and exchangeable protons).
-
Relay to Ligand: If this compound is bound to the receptor, magnetization transfers from the protein to the ligand (Spin Diffusion).
-
Detection: The ligand signal is observed.[1][2][3][4][5][6][7][8][9]
-
Bound Ligand: Exhibits the same NOE sign as the protein-water interaction (Positive peak intensity).
-
Free Ligand: Exhibits the opposite sign due to rapid tumbling (Negative peak intensity).
-
Mechanism Diagram
Figure 1: Magnetization transfer pathway. Bound this compound inherits the positive signal characteristic of the large protein complex, while free ligand retains a negative signal.
Materials & Sample Preparation[1][8][10]
Critical Quality Attribute (CQA): this compound is a lipid. Solubility and micelle formation are the primary failure modes.
Reagents
-
Ligand: this compound (e.g., Cayman Chemical, dissolved in Ethanol or DMSO).
-
Target Protein: Purified receptor (>95% purity), free of aggregation.
-
Solvent: 99.9% D
O (for lock), DMSO-d (for ligand stock). -
Internal Control: L-Tryptophan or Sucrose (Non-binder control).
Buffer Optimization
Lipids require specific buffering to prevent micelle artifacts.
-
Base Buffer: 20 mM Phosphate (pH 7.4), 100 mM NaCl.
-
Solubility Aid: Max 5% DMSO-d
. Do not use detergents (e.g., Triton X-100) as they form micelles that mimic protein tumbling, causing false positives.
Sample Preparation Protocol
| Component | Concentration | Purpose |
| This compound | 50 - 100 | Test Ligand (Keep low to avoid aggregation) |
| Target Protein | 2 - 5 | Receptor (Ratio Ligand:Protein ~ 20:1) |
| L-Tryptophan | 50 | Negative Control (Must show negative peaks) |
| D | 10% (v/v) | Lock Signal |
| Buffer | Balance | Maintain pH and ionic strength |
Step-by-Step:
-
Evaporate the ethanol from the commercial this compound stock under nitrogen stream.
-
Reconstitute immediately in 100% DMSO-d
to create a 10 mM Master Stock. -
Prepare the NMR tube with buffer and D
O. -
Add Protein.
-
Add this compound stock (Final DMSO < 5%).
-
Self-Validation Step: Add L-Tryptophan.[8] If Tryptophan peaks appear positive later, the protein is aggregated or non-specifically binding everything.
Experimental Protocol (Bruker TopSpin)
Instrument: 600 MHz Avance III/NEO (Cryoprobe recommended for sensitivity). Temperature: 298 K (25°C).
Pulse Sequence Setup
Use the standard sequence ephogsygpno.2 (or equivalent zggpw5 with modification).
-
Load Standard 1D Proton: rpar PROTON
-
Load WaterLOGSY Sequence:
-
Command: rpar ephogsygpno.2 (Excitation Sculpting with gradients).
-
O1P: Set to water resonance (approx 4.7 ppm).
-
-
Critical Parameter Optimization:
-
Mixing Time (D8/P15): Set to 1.5s - 2.0s .
-
Reasoning: Lipids have slow exchange rates; a long mixing time ensures sufficient spin diffusion from the protein hydration shell to the hydrophobic pocket.
-
-
Water Inversion Pulse: Ensure the shaped pulse (e.g., Gauss1.1000 or RE-BURP) is calibrated to selectively invert only the water signal (width ~15-20 ms).
-
Gradient Ratio: 30:30:10 (or standard library values) to suppress radiation damping.
-
Acquisition Workflow
Figure 2: Experimental workflow with built-in validation checkpoint.
Data Analysis & Interpretation
Phasing the Spectrum
Correct phasing is the single most critical step in WaterLOGSY analysis.
-
Process the spectrum (efp, apk).
-
Phase Correction: Adjust phase such that the Non-Binding Control (L-Tryptophan) signals are NEGATIVE (pointing down).
-
Water Signal: The residual water signal usually appears large and assumes an arbitrary phase; ignore it.
Interpreting this compound Signals
| Signal Direction (Relative to Control) | Interpretation | Physical State |
| Negative (Same as Control) | Non-Binder | Ligand is tumbling fast; no interaction with protein. |
| Positive (Opposite to Control) | Binder | Ligand is tumbling with protein; magnetization transfer occurred. |
| Zero / Null | Weak Binder |
Specific this compound Signature
Look for the aliphatic protons of the arachidonic tail (1.2 - 2.5 ppm).
-
Binding: These multiplets will flip to Positive .
-
Epitope Mapping: The protons with the strongest positive intensity are those buried deepest in the protein pocket (closest to protein protons). For this compound, compare the intensity of the C9-hydroxyl proton vs. the terminal methyl to determine orientation.
Troubleshooting & Optimization
Radiation Damping
-
Symptom: Distorted baseline or massive water signal swamping ligand peaks.
-
Fix: Increase gradient strength during the mixing time or use a "Watergate" suppression element. Ensure the probe is perfectly tuned (atma).
False Positives (The "Oil" Effect)
-
Symptom: this compound signals are positive, but so is the negative control.
-
Cause: Protein aggregation or this compound formed micelles.
-
Fix:
-
Spin sample at 10,000g for 10 mins to remove aggregates.
-
Reduce this compound concentration to 25
M. -
Check Critical Micelle Concentration (CMC) of the lipid in your specific buffer.
-
Competition Assay (Confirmation)
To prove the binding is specific to the active site:
-
Run the experiment with Protein + this compound (Result: Positive Peaks).
-
Add a known high-affinity inhibitor (e.g., GW9662 for PPAR
) at 2x concentration. -
Result: this compound peaks should revert to Negative as it is displaced into solution.
References
-
Dalvit, C., et al. (2000). "Identification of compounds with binding affinity to proteins via magnetization transfer from bulk water."[1][6][8] Journal of Biomolecular NMR, 18, 65-68.[6][8]
-
Dalvit, C., et al. (2001). "WaterLOGSY as a method for primary NMR screening: practical aspects and range of applicability."[1][6] Journal of Biomolecular NMR, 21, 349-359.[6]
-
Cayman Chemical. "this compound Product Information & Physical Properties."
-
Huang, R., & Leung, I. K. H. (2019). "Protein-Small Molecule Interactions by WaterLOGSY."[1] Methods in Enzymology, 615, 477-500.
Sources
- 1. NMR waterLOGSY as An Assay in Drug Development Programmes for Detecting Protein-Ligand Interactions–NMR waterLOGSY - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Duke NMR Center Ligand screening with NMR [sites.duke.edu]
- 3. Protein-Small Molecule Interactions by WaterLOGSY - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fragment screening by ligand observed nmr | Bruker [bruker.com]
- 5. 1D NMR WaterLOGSY as an efficient method for fragment-based lead discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. cdn.dal.ca [cdn.dal.ca]
- 9. pubs.acs.org [pubs.acs.org]
Application Note: Cell Culture Treatment Protocols using 9(R)-HETE
Abstract & Introduction
9(R)-HETE (9(R)-Hydroxyeicosatetraenoic acid) is a monohydroxy fatty acid produced via the non-enzymatic lipid peroxidation of arachidonic acid or mediated by specific cytochrome P450 (CYP) isoforms. Unlike its S-enantiomer, which is often the primary product of lipoxygenase activity, this compound is frequently utilized to interrogate stereoselective signaling pathways, specifically serving as a ligand for the Retinoid X Receptor gamma (RXRγ) and as a stable marker of oxidative stress in cardiovascular research.
This guide provides a rigorous, standardized protocol for treating mammalian cells with this compound. It addresses the critical challenges of lipid instability, hydrophobicity, and rapid cellular metabolism. The protocol focuses on exogenous supplementation to assay nuclear receptor activation (RXRγ) and oxidative stress responses.
Mechanism of Action
Understanding the signaling trajectory is vital for experimental design. This compound is not merely a metabolic byproduct; it possesses distinct bioactive properties.
-
Nuclear Receptor Activation: this compound acts as a lipid ligand for RXRγ. Upon binding, RXRγ forms heterodimers (often with PPARs or LXRs) or homodimers, translocating to the nucleus to bind Retinoid X Response Elements (RXREs), thereby modulating gene transcription related to lipid metabolism and differentiation.
-
Oxidative Stress Signaling: As a peroxidation product, exogenous this compound mimics conditions of oxidative stress, triggering intracellular antioxidant responses and potentially modifying membrane fluidity.
Signaling Pathway Visualization
Figure 1: this compound production from Arachidonic Acid and its downstream activation of the RXRγ nuclear receptor pathway.
Material Preparation & Handling
Critical Warning: this compound is a polyunsaturated fatty acid derivative. It is extremely sensitive to oxidation (auto-oxidation) and photodegradation. Improper handling will result in the formation of non-specific degradation products that confound data.
Reagents and Equipment
-
This compound Standard: (e.g., Cayman Chemical Item No. 34405), usually supplied in ethanol.
-
Inert Gas: Nitrogen (N₂) or Argon stream.
-
Solvent: Dimethyl sulfoxide (DMSO), anhydrous, cell-culture grade.
-
Carrier Protein: Fatty Acid-Free Bovine Serum Albumin (BSA) (Essential for aqueous solubility and bioavailability).
-
Storage Vials: Amber glass vials (silanized preferred to minimize lipid adsorption).
Stock Solution Preparation
| Step | Action | Technical Rationale |
| 1 | Evaporation | If supplied in ethanol, evaporate the solvent under a gentle stream of N₂ gas. Do not use a vacuum concentrator (SpeedVac) as this promotes oxidation. |
| 2 | Solubilization | Resuspend the lipid film immediately in high-grade DMSO to a concentration of 10 mM . Vortex gently. |
| 3 | Aliquot | Aliquot into single-use volumes (e.g., 10–20 µL) in amber glass vials. |
| 4 | Purge & Store | Overlay the liquid with N₂ gas, cap tightly, and store at -80°C . |
| 5 | Expiration | Use within 6 months. Discard if the solution turns yellow/orange (sign of oxidation). |
Experimental Protocol: Cell Treatment
This protocol is optimized for adherent cells (e.g., HUVEC, HEK293, HepG2) but can be adapted for suspension cells.
Pre-Treatment Considerations
-
Serum Starvation: Lipids in Fetal Bovine Serum (FBS) can mask the effects of this compound. Cells should be serum-starved (0.5% - 1% FBS) or cultured in charcoal-stripped FBS for 12–24 hours prior to treatment.
-
Vehicle Control: A matched concentration of DMSO/Ethanol must be used. Final solvent concentration must be < 0.1% to avoid cytotoxicity.
Preparation of Treatment Media (BSA-Complexing)
Direct addition of ethanolic/DMSO lipid stocks to media can cause precipitation. Conjugation to BSA is the gold standard.
-
Prepare BSA Media: Dissolve Fatty Acid-Free BSA in serum-free media to a final concentration of 1 mg/mL. Warm to 37°C.
-
Dilute Lipid: Dilute the 10 mM this compound stock into a small volume of ethanol (if in DMSO) or directly inject into the vortexing BSA media.
-
Target Concentration:100 nM – 1 µM (300 nM is the typical EC50 for RXR activation).
-
-
Equilibration: Incubate the Media + Lipid mixture at 37°C for 15 minutes to allow stable BSA-Lipid complex formation.
Treatment Workflow
Figure 2: Step-by-step cell culture treatment workflow.
Step-by-Step Procedure
-
Seeding: Plate cells in 6-well or 12-well plates. Allow to adhere and reach 70% confluency.
-
Starvation: Wash cells 1x with PBS. Add Starvation Media (Media + 0.5% Charcoal-Stripped FBS). Incubate for 12 hours.
-
Treatment:
-
Aspirate Starvation Media.
-
Add Fresh Starvation Media containing the This compound:BSA complex .
-
Dose Range: 0 (Vehicle), 100 nM, 300 nM, 1 µM.
-
-
Incubation:
-
Short-term (Signaling): 15 min – 2 hours (for phosphorylation events, if applicable).
-
Long-term (transcription): 6 – 24 hours (for RXR reporter assays or mRNA quantification).
-
-
Harvesting:
-
For RNA: Lyse directly in TRIzol or RLT buffer.
-
For Lipidomics: Wash rapidly with ice-cold PBS, scrape in methanol/water, and flash freeze.
-
Data Analysis & Expected Results
Quantitative Readouts
| Assay Type | Target | Expected Outcome (If Active) |
| Luciferase Reporter | RXRγ-GAL4 or RXRE-Luc | Increased luminescence (1.5x - 3x fold induction at 300 nM). |
| qPCR | Lipid metabolism genes (e.g., ABCA1, SREBP1c) | Upregulation of target mRNA. |
| Cell Viability | MTT / CellTiter-Glo | No significant toxicity at <1 µM. Toxicity indicates oxidation or solvent error. |
| Lipid Peroxidation | TBARS / C11-BODIPY | Slight increase if this compound incorporates into membranes and propagates oxidation. |
Troubleshooting Guide
-
Issue: No biological effect observed.
-
Issue: High cytotoxicity.
-
Issue: Variable results between replicates.
References
-
Eager, N. S., Brickell, P. M., Snell, C., & Parker, P. J. (1992). Structural and functional evidence for activation of a chick retinoid X receptor by eicosanoids.[3][4] Proceedings of the Royal Society of London. Series B: Biological Sciences, 250(1327), 63-69.[3][4]
-
Powell, W. S., & Rokach, J. (2015). Biosynthesis, biological effects, and receptors of hydroxyeicosatetraenoic acids (HETEs) and oxoeicosatetraenoic acids (oxo-ETEs) derived from arachidonic acid.[1][5] Biochimica et Biophysica Acta (BBA)-Molecular and Cell Biology of Lipids, 1851(4), 340-355. Retrieved from [Link]
-
Schneider, C., Yu, Z., Boeglin, W. E., & Brash, A. R. (2007). Enantiomeric separation of hydroxy and hydroperoxy eicosanoids by chiral column chromatography. Methods in Enzymology, 433, 145-157.[3][4]
Sources
- 1. Biosynthesis, biological effects, and receptors of hydroxyeicosatetraenoic acids (HETEs) and oxoeicosatetraenoic acids (oxo-ETEs) derived from arachidonic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PPARγ signaling and metabolism: the good, the bad and the future - PMC [pmc.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. caymanchem.com [caymanchem.com]
- 5. caymanchem.com [caymanchem.com]
Part 1: Executive Summary & Scientific Rationale
Application Note: Precision Quantitation of 9(R)-HETE in Tissue Homogenates via Chiral LC-MS/MS
The Challenge of Chirality 9-Hydroxyeicosatetraenoic acid (9-HETE) is a bioactive lipid mediator derived from arachidonic acid. While often dismissed as a generic marker of oxidative stress, the stereochemistry of 9-HETE holds the key to its biological origin.
-
Racemic 9(R/S)-HETE: Indicates non-enzymatic free radical peroxidation (ROS-driven).
-
Enantioenriched this compound: Can result from specific enzymatic activity (e.g., COX-2 activity in the presence of acetylating agents like aspirin, or specific CYP450 sub-families).
Standard Reverse-Phase (RP) chromatography cannot distinguish 9(R) from 9(S), nor can it fully resolve 9-HETE from its regioisomer 12-HETE. This protocol details a rigorous Chiral LC-MS/MS workflow to specifically quantify this compound in complex tissue matrices, ensuring that measured levels reflect specific biological signaling rather than artifactual oxidation.
Part 2: Biological Pathway & Logic[1]
The following diagram illustrates the critical divergence between enzymatic generation and auto-oxidation, highlighting why chiral separation is non-negotiable for mechanistic studies.
Caption: Pathway divergence showing the necessity of chiral chromatography to distinguish enzymatic this compound from ROS-derived racemic mixtures.
Part 3: Critical Reagents & Equipment
1. Internal Standards (Self-Validation):
-
Primary: 9(S)-HETE-d8 (or racemic 9-HETE-d8).
-
Why: Deuterated standards correct for recovery losses during SPE and ionization suppression (matrix effect) in the MS source. Note: If specific 9-HETE-d8 is unavailable, 15-HETE-d8 is a permissible surrogate due to similar retention, though less ideal.
2. Tissue Homogenization Buffer (The "Stop" Solution):
-
Base: Phosphate Buffered Saline (PBS), pH 7.4.[1]
-
Additives (Mandatory):
-
Butylated hydroxytoluene (BHT, 0.005%): Scavenges free radicals to prevent artificial auto-oxidation of arachidonic acid during grinding.
-
Indomethacin (10 µM): Irreversibly inhibits COX enzymes to prevent ex vivo HETE production.
-
Triphenylphosphine (TPP, optional): Reduces hydroperoxides (HpETEs) to HETEs immediately, stabilizing the profile.
-
3. Chromatography:
-
Column: Chiralpak AD-H (Daicel) or Lux Amylose-1 (Phenomenex).
-
Dimensions: 150 x 2.1 mm, 3 µm or 5 µm.
-
-
Phase: Normal Phase (Hexane/Isopropanol) is traditional for chirality, but Reverse Phase Chiral (acetonitrile/water on immobilized chiral selectors) is preferred for ESI-MS sensitivity.
Part 4: Experimental Protocol
Phase A: Sample Preparation & Extraction
Step 1: Homogenization
-
Weigh ~50-100 mg of frozen tissue (liver, heart, or brain).
-
Add 10 µL of Internal Standard (100 ng/mL) directly to the frozen tissue.
-
Add 400 µL of ice-cold Stop Solution (PBS + BHT + Indomethacin).
-
Homogenize using a bead beater (e.g., Precellys) at 4°C. Do not let the sample heat up.
Step 2: Protein Precipitation
-
Add 1 mL ice-cold methanol to the homogenate. Vortex for 30 seconds.
-
Incubate at -20°C for 20 minutes to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes (4°C). Collect the supernatant.
Step 3: Solid Phase Extraction (SPE) Why SPE? Liquid-Liquid extraction often carries over phospholipids that suppress MS signals. SPE provides a cleaner eluate.
| Step | Solvent/Buffer | Volume | Purpose |
| Dilution | Water (pH 3.5 with HCl) | Dilute MeOH sup. to <15% organic | Lowers organic content to allow binding to C18. Acidic pH protonates HETE (COOH → COOH), increasing hydrophobicity. |
| Condition | Methanol | 3 mL | Activates C18 sorbent. |
| Equilibrate | Water (pH 3.5) | 3 mL | Prepares column pH. |
| Load | Diluted Sample | ~4-5 mL | Analytes bind to column. |
| Wash 1 | Water (pH 3.5) | 3 mL | Removes salts/proteins. |
| Wash 2 | Hexane | 3 mL | Critical: Removes neutral lipids (triglycerides) that clog columns. HETEs remain bound. |
| Elute | Methyl Formate | 3 mL | Elutes HETEs specifically. |
Post-Elution: Evaporate Methyl Formate under nitrogen stream. Reconstitute in 100 µL Mobile Phase.
Phase B: LC-MS/MS Quantitation
Workflow Diagram:
Caption: Linear workflow ensuring sample integrity from homogenization through detection.
Instrument Parameters:
-
System: Triple Quadrupole MS (e.g., Sciex 6500+ or Agilent 6495).
-
Ionization: Electrospray Negative (ESI-).
-
Mobile Phase:
-
A: Water + 0.1% Acetic Acid.
-
B: Acetonitrile + 0.1% Acetic Acid.
-
-
Gradient: Isocratic elution is often required for chiral separation (e.g., 85% B for 15 mins) to resolve R/S peaks.
MRM Transitions (Negative Mode):
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (V) | Notes |
| This compound | 319.2 | 151.1 | -22 | Cleavage alpha to hydroxyl group. |
| 9(S)-HETE | 319.2 | 151.1 | -22 | Chromatographically separated from 9(R). |
| 9-HETE-d8 | 327.2 | 155.1 | -22 | Internal Standard. |
Part 5: Data Analysis & Interpretation
1. Identification: You will observe two peaks for 9-HETE if the sample is racemic.
-
Peak 1: this compound (Verify retention time with pure standard).
-
Peak 2: 9(S)-HETE.
-
Note: Order of elution depends on the specific column (AD-H vs OD-H). You must run a racemic standard to define the window and a pure 9(R) standard to confirm identity.
2. Quantification:
Use the Internal Standard Method :
3. Enantiomeric Excess (ee):
To determine if the HETE is enzymatic:
- : Oxidative Stress (Non-enzymatic).
- : Significant Enzymatic contribution.
Part 6: Troubleshooting & Pitfalls
-
Peak Tailing: HETEs contain carboxylic acids. Ensure your mobile phase has 0.1% Acetic Acid or Formic Acid. If tailing persists, check column age; chiral columns degrade faster than C18.
-
Isomerization: Exposure to UV light or low pH for extended periods can induce isomerization. Keep samples in amber vials and analyze within 24 hours of extraction.
-
Carryover: HETEs are sticky. Use a needle wash of Isopropanol:Acetonitrile (50:50) between injections.[2]
References
-
Serhan, C. N., et al. (2014). Pro-resolving lipid mediators are leads for resolution physiology.[2] Nature.[2] Link
-
Powell, W. S., & Rokach, J. (2015).[3] Biosynthesis, biological effects, and receptors of hydroxyeicosatetraenoic acids (HETEs).[3] Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids. Link
-
Zhang, Y., et al. (2015). A quantitative LC-MS/MS method for the measurement of arachidonic acid, prostanoids, endocannabinoids, N-acylethanolamines and steroids in human plasma.[4] Prostaglandins & Other Lipid Mediators.[2][5][6][7][8][9] Link
-
Cayman Chemical. this compound Product Information & Standards.Link
-
Arbor Assays. Eicosanoid Sample Extraction Protocol.Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. serhanlab.bwh.harvard.edu [serhanlab.bwh.harvard.edu]
- 3. Biosynthesis, biological effects, and receptors of hydroxyeicosatetraenoic acids (HETEs) and oxoeicosatetraenoic acids (oxo-ETEs) derived from arachidonic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. sciex.com [sciex.com]
- 6. mdpi.com [mdpi.com]
- 7. arborassays.com [arborassays.com]
- 8. Biosynthesis, biological effects, and receptors of hydroxyeicosatetraenoic acids (HETEs) and oxoeicosatetraenoic acids (oxo-ETEs) derived from arachidonic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quantification of eicosanoids and their metabolites in biological matrices: a review - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Preventing 9(R)-Hete degradation in aqueous buffers
Welcome to the technical support center for handling 9(R)-hydroxyeicosatetraenoic acid (9(R)-HETE). This guide is designed for researchers, scientists, and drug development professionals to provide expert advice, troubleshooting, and validated protocols for preventing its degradation in aqueous experimental systems. As Senior Application Scientists, we understand that the stability of lipid mediators is paramount for reproducible and accurate results.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is its stability in aqueous buffers a critical issue?
This compound is a biologically active eicosanoid, a signaling molecule derived from the metabolism of arachidonic acid via the lipoxygenase (LOX) pathway. It acts as a ligand for several receptors and is implicated in processes like cell migration, proliferation, and inflammation. Its instability is a major concern because this compound contains a conjugated diene and an allylic alcohol within its polyunsaturated fatty acid structure. This makes it highly susceptible to degradation through oxidation, pH-mediated rearrangements, and isomerization, particularly in aqueous buffers used for cell culture or enzymatic assays. Degradation leads to a loss of biological activity and the formation of artifacts, resulting in unreliable and non-reproducible experimental data.
Q2: What are the primary chemical pathways that lead to this compound degradation in my experiments?
There are three primary degradation pathways you must control:
-
Oxidative Degradation: The most significant threat. The polyunsaturated backbone of this compound is prone to auto-oxidation. This process is often initiated by trace metal ions (like Fe³⁺ or Cu²⁺) in buffers or by reactive oxygen species (ROS) generated by cells. Oxidation can lead to the formation of various byproducts, including ketones, further hydroxylated species, or chain-cleavage products, which lack the biological activity of the parent molecule.
-
pH-Mediated Instability: While reasonably stable at neutral pH (7.0-7.5), this compound can become unstable under acidic or basic conditions. Acidic conditions can promote dehydration and the formation of conjugated triene systems, while strongly basic conditions can catalyze rearrangements. It is crucial to maintain a well-buffered physiological pH.
-
Isomerization: The stereochemistry of the hydroxyl group (R configuration) and the geometry of the double bonds are critical for biological activity. Exposure to heat, light, or certain chemical contaminants can lead to isomerization, converting the active this compound to less active or inactive isomers.
Q3: How can I visually or analytically determine if my this compound sample has degraded?
Visually, you cannot. A degraded solution of this compound will appear identical to a fresh one. Therefore, analytical confirmation is essential. The gold standard for assessing the purity and integrity of this compound is Liquid Chromatography-Mass Spectrometry (LC-MS/MS).
-
Appearance of New Peaks: When analyzing your sample, the emergence of new peaks with a similar mass-to-charge ratio (m/z) but different retention times on a reverse-phase HPLC column is a strong indicator of degradation (e.g., formation of isomers or oxidized products).
-
Chromatographic Peak Tailing or Broadening: A loss of peak sharpness for your main this compound analyte can suggest the presence of closely related, co-eluting degradation products.
-
UV Spectroscopy: this compound has a characteristic UV absorbance maximum (~235 nm) due to its conjugated diene system. A decrease in this absorbance peak over time, or a shift in the λmax, indicates structural degradation.
Troubleshooting Guide
Problem: I'm observing inconsistent biological effects in my cell-based assays using this compound.
This is a classic symptom of analyte degradation during the experiment. The concentration of active this compound is likely decreasing over the time course of your assay.
Resolving 9(R)-HETE Peak Co-elution in LC-MS
<Technical Support Center: Eicosanoid Analysis
Welcome to the technical support center for advanced eicosanoid analysis. As a Senior Application Scientist, I've designed this guide to provide not just steps, but the scientific rationale behind them. This resource is for researchers, scientists, and drug development professionals who are encountering the common but challenging issue of 9(R)-HETE co-elution in their Liquid Chromatography-Mass Spectrometry (LC-MS) workflows.
The accurate quantification of individual hydroxyeicosatetraenoic acid (HETE) isomers is critical, as stereochemistry often dictates biological function. Co-elution of this compound with its enantiomer, 9(S)-HETE, or other positional isomers, can lead to inaccurate quantification and misinterpretation of biological roles. This guide provides a logical, in-depth approach to diagnosing and resolving these complex separation challenges.
Part 1: Frequently Asked Questions (FAQs) - First Line of Defense
This section addresses the most common initial problems encountered during HETE analysis.
Q1: My 9-HETE peak is broad and asymmetrical, but I'm not sure if it's co-elution. What should I check first?
A1: Peak asymmetry (fronting or tailing) can be the first sign of co-elution, but it can also indicate other issues. Before assuming co-elution, verify these fundamentals:
-
Column Health: An old or poorly packed column can lead to peak broadening. Check your column's efficiency and backpressure against its specifications.[1]
-
Sample Solvent: If your sample is dissolved in a solvent significantly stronger than your initial mobile phase, it can cause peak distortion. If possible, reconstitute your sample in the starting mobile phase.[2]
-
System Contamination: "Ghost peaks" from previous runs or contaminated solvents can appear, causing baseline instability and merging with your analyte peak. Run a blank gradient to check for system contamination.
Q2: I can't separate this compound from what I presume is 9(S)-HETE using my standard C18 column. Is this expected?
A2: Yes, this is expected. This compound and 9(S)-HETE are enantiomers—molecules that are non-superimposable mirror images of each other.[3][4][5] Standard achiral columns, like C18, separate molecules based on properties like hydrophobicity. Since enantiomers have identical physical properties in an achiral environment, a C18 column cannot distinguish between them.[3][6] To resolve enantiomers, you must use a chiral stationary phase (CSP), also known as a chiral column.
Q3: I'm trying to separate 9-HETE from other positional isomers (e.g., 5-HETE, 12-HETE, 15-HETE) on a C18 column and they are co-eluting. What is the primary cause?
A3: This is a problem of selectivity. Positional isomers have the same mass (they are isobaric) and often have very similar hydrophobicity, making them difficult to separate on a standard reversed-phase column.[7][8][9] While a high-efficiency C18 column can sometimes resolve them, co-elution is common. The solution lies in optimizing your chromatographic method to enhance the subtle differences between the isomers. This involves adjusting the mobile phase, gradient, and temperature.
Q4: My 9-HETE signal is weak and the baseline is noisy. Could this be related to my mobile phase?
A4: Absolutely. Mobile phase composition is critical for good ionization in the mass spectrometer.
-
Additives: Small amounts of weak acids like formic acid or acetic acid (typically 0.1%) are often added to the mobile phase.[10][11] They serve to protonate the carboxyl group on HETEs, which neutralizes the charge and improves peak shape in reversed-phase chromatography. For mass spectrometry, these additives also provide a source of protons, enhancing signal intensity in positive-ion mode ESI.
-
Salt Concentration: If you are using salts like ammonium acetate, ensure the concentration is MS-compatible (typically 5-10 mM).[12][13] High salt concentrations can cause ion suppression, drastically reducing your signal-to-noise ratio.[11]
Part 2: In-Depth Troubleshooting Guides
If the FAQs did not resolve your issue, these guides provide a systematic approach to tackling the root cause of co-elution.
Guide 1: Resolving Enantiomeric Co-elution (this compound vs. 9(S)-HETE)
The fundamental principle here is that enantiomers can only be separated in a chiral environment. This is achieved by using a Chiral Stationary Phase (CSP).
The Problem: Your standard C18 (achiral) column cannot differentiate between the 3D structures of this compound and 9(S)-HETE.
The Solution: Implement a chiral chromatography method.
Step 1: Select the Appropriate Chiral Column
-
Mechanism: Chiral stationary phases contain a single enantiomer of a chiral selector molecule that is immobilized on the support material. Separation occurs because the two enantiomers of the analyte form transient diastereomeric complexes with the chiral selector, and these complexes have different energies of interaction, leading to different retention times.
-
Recommended Phases: Polysaccharide-based columns, particularly those with amylose or cellulose derivatives, are highly effective for separating HETE enantiomers. For example, columns with selectors like amylose tris(3-chloro-5-methylphenylcarbamate) have been successfully used.[14]
-
Action: Replace your C18 column with a suitable chiral column.
Step 2: Optimize the Mobile Phase for Chiral Separation
-
Mechanism: Mobile phase composition affects how the analyte interacts with the chiral stationary phase. Unlike reversed-phase gradients, chiral separations often perform better under isocratic (constant mobile phase composition) conditions, which allow for the delicate energetic differences between the diastereomeric complexes to be fully exploited.[14]
-
Typical Mobile Phases:
-
Action: Start with a simple isocratic mobile phase, such as 80% methanol in water, at a flow rate appropriate for your column dimensions (e.g., 0.5 mL/min).[14] Systematically vary the percentage of the organic solvent to find the optimal resolution.
Guide 2: Resolving Positional Isomer Co-elution (e.g., 9-HETE vs. 5/8/11/12/15-HETE)
This challenge requires maximizing the selectivity of a reversed-phase system. Since these are isomers, they have the same precursor mass-to-charge ratio (m/z) and often similar fragmentation patterns, making chromatographic separation essential.[7][9]
The Problem: Positional isomers have very similar hydrophobicity, leading to poor resolution on standard C18 columns under generic gradient conditions.
The Solution: Methodically optimize your reversed-phase LC method to enhance selectivity.
Step 1: Optimize the Elution Gradient
-
Mechanism: A steep gradient pushes compounds through the column quickly, giving little time for the stationary phase to differentiate between closely related analytes. A shallower gradient increases the time analytes spend interacting with the stationary phase, amplifying small differences in hydrophobicity.
-
Action: If your current gradient runs from 50% to 95% organic over 5 minutes, try extending the gradient to 10 or 15 minutes over the same range. Focus on shallowing the gradient during the elution window of the HETEs.
Step 2: Adjust Flow Rate and Column Temperature
-
Mechanism:
-
Flow Rate: Reducing the flow rate increases residence time on the column, allowing for more equilibrium interactions between the analytes and the stationary phase, which can improve resolution.
-
Temperature: Lowering the column temperature increases mobile phase viscosity and can subtly alter the retention mechanism, sometimes enhancing selectivity between isomers.
-
-
Action: Decrease the flow rate (e.g., from 0.5 mL/min to 0.3 mL/min). Systematically test column temperatures between 25°C and 40°C to see the effect on resolution.
Step 3: Evaluate Alternative Stationary Phases
-
Mechanism: Not all C18 columns are the same. If optimizing the method fails, the column chemistry may not be suitable for the separation.[15] Other stationary phases offer different retention mechanisms. For example, a phenyl-hexyl phase provides pi-pi interactions in addition to hydrophobic interactions, which can be highly effective for separating aromatic or unsaturated compounds like HETEs.
-
Action: If available, test a column with a different stationary phase (e.g., Phenyl-Hexyl, Biphenyl, or a C30 column) to introduce a different selectivity.
Guide 3: Addressing Isobaric Interferences and MS/MS Specificity
Even with perfect chromatography, you must ensure your MS/MS method is specific. HETEs are isobaric (same mass), and some non-HETE compounds in a complex biological matrix might be as well.[7][8]
The Problem: An interfering compound has the same precursor mass and a similar retention time, but is not a HETE isomer. Or, multiple HETE isomers co-elute, and their fragmentation patterns are too similar to distinguish.
The Solution: Ensure chromatographic separation and use highly specific MS/MS transitions.
-
Mechanism: Tandem mass spectrometry (MS/MS) isolates a precursor ion (the HETE molecule), fragments it, and detects specific product ions. The choice of precursor -> product ion transition is the basis of specificity in a triple quadrupole instrument.[9] While many isomers share major fragments, they can sometimes produce unique, low-abundance fragments or have significantly different ratios of common fragments.[16][17][18][19]
-
Action:
-
Confirm Transitions: Infuse a pure standard of 9-HETE and optimize the collision energy to identify its most stable and specific fragment ions.
-
Monitor Multiple Transitions: For each HETE isomer, monitor at least two MRM (Multiple Reaction Monitoring) transitions: a primary "quantifier" ion and a secondary "qualifier" ion. The ratio of these two transitions should be constant for a pure standard. A change in this ratio in a sample peak is a strong indicator of a co-eluting interference.
-
Chromatography is Key: Relying on MS/MS alone to separate isomers is risky. Many isomers have identical fragmentation patterns.[8] Chromatographic resolution, as described in Guides 1 and 2, should always be the primary goal.
-
Part 3: Detailed Experimental Protocols
Protocol 1: Baseline Reversed-Phase Method for Positional HETE Isomer Screening
This protocol is a starting point for separating positional HETE isomers on a standard C18 column.
| Parameter | Specification | Rationale |
| LC Column | C18, 2.1 x 100 mm, 1.8 µm | High-efficiency particle size for better resolution. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides protons for ionization and good peak shape.[10][11] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile/Methanol (90:10) | Strong organic solvent for eluting lipids. |
| Flow Rate | 0.4 mL/min | A moderate flow rate to balance analysis time and resolution. |
| Column Temp. | 40 °C | Standard temperature for reproducible chromatography. |
| Gradient | 0-2 min: 35% B; 2-12 min: 35-85% B; 12-13 min: 85-99% B | A shallow 10-minute gradient to maximize separation. |
| Injection Vol. | 5 µL | Small volume to prevent peak overload. |
| MS Ionization | ESI, Negative Mode | Carboxylate group on HETEs ionizes well in negative mode. |
| Precursor Ion | m/z 319.2 | [M-H]⁻ for all HETE isomers. |
| Product Ions | Monitor m/z 115, 167, 219 | Common and characteristic fragment ions for 9-HETE. |
Protocol 2: Sample Preparation using Solid-Phase Extraction (SPE)
Clean sample preparation is crucial to avoid matrix effects and co-elution with contaminants.[20][21][22] This is a general protocol for extracting HETEs from a biological fluid like plasma.
-
Conditioning: Condition a C18 SPE cartridge with 1 column volume of methanol, followed by 1 column volume of water. This activates the stationary phase.[23]
-
Loading: Acidify the plasma sample with acetic acid to a pH of ~4.0. Load the sample onto the SPE cartridge. The HETEs will bind to the C18 sorbent.
-
Washing: Wash the cartridge with 1 column volume of 15% methanol in water. This removes polar interferences while the HETEs remain bound.[23]
-
Elution: Elute the HETEs from the cartridge with 1 column volume of methanol or acetonitrile. This step uses a strong solvent to release the analytes of interest.[2][23]
-
Dry & Reconstitute: Evaporate the elution solvent under a stream of nitrogen. Reconstitute the dried extract in a small volume of the initial LC mobile phase (e.g., 100 µL of 35% Acetonitrile/Water). This ensures compatibility with the LC system and concentrates the sample.[2][21]
References
-
Busardò, F.P., et al. (2024). The first LC-MS/MS stereoselective bioanalytical methods to quantitatively detect 9R- and 9S-hexahydrocannabinols and their metabolites in human blood, oral fluid and urine. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]
-
Harmon, T., et al. (n.d.). Comprehensive LC–MS-MS analysis of THC isomers, analogs, homologs, and metabolites in blood and urine. Journal of Analytical Toxicology. Available at: [Link]
-
BYJU'S. (n.d.). Chiral vs Achiral. Available at: [Link]
-
Khan Academy. (n.d.). Chiral vs achiral. Stereochemistry. Available at: [Link]
-
Canna, M.G., et al. (2024). The first LC-MS/MS stereoselective bioanalytical methods to quantitatevely detect 9R- and 9S-hexahydrocannabinols and their metabolites in human blood, oral fluid and urine. ResearchGate. Available at: [Link]
-
Pharmaguideline. (n.d.). Chiral and Achiral Molecules. Available at: [Link]
-
Ofner, M., et al. (2014). A simple and robust UPLC-SRM/MS method to quantify urinary eicosanoids. Journal of Lipid Research. Available at: [Link]
-
ResearchGate. (n.d.). Fragmentation pattern analysis of the HpDoHE isomers-MS/MS spectra... Available at: [Link]
-
The Organic Chemistry Tutor. (2016). Chiral vs Achiral Molecules - Chirality Carbon Centers, Stereoisomers, Enantiomers, & Meso Compounds. YouTube. Available at: [Link]
-
Chemistry LibreTexts. (2019). 4.2: Chiral and Achiral Molecules. Available at: [Link]
-
Phenomenex. (n.d.). Mobile Phase Optimization: A Critical Factor in HPLC. Available at: [Link]
-
Krishnan, T.R. & Ibraham, I. (1994). Solid-phase extraction technique for the analysis of biological samples. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]
-
ResearchGate. (n.d.). Isobaric eicosanoids that undergo in-source fragmentation were... Available at: [Link]
-
Donnelly, C.J., et al. (2023). Statistical Framework for Identifying Differences in Similar Mass Spectra: Expanding Possibilities for Isomer Identification. Analytical Chemistry. Available at: [Link]
-
Klåmbt, T., et al. (2023). Optimization of MS-Compatible Mobile Phases for Fast LC-MS-Based Untargeted Metabolomics and Lipidomics. Metabolites. Available at: [Link]
-
Chiral Technologies. (2021). The Separation of Several Minor Cannabinoids via Chiral HPLC. Available at: [Link]
-
Wang, Y., et al. (2022). Simultaneous profiling and quantification of 25 eicosanoids in human serum by ultrahigh-performance liquid chromatography coupled to tandem mass spectrometry. Scientific Reports. Available at: [Link]
-
Chemistry LibreTexts. (2023). Solid-Phase Extraction. Available at: [Link]
-
UCalgary. (n.d.). HPLC Troubleshooting. Available at: [Link]
-
LCGC International. (n.d.). Optimization of MS-Compatible Mobile Phases for IEX Separation of Monoclonal Antibodies. Available at: [Link]
-
Royal Society of Chemistry. (n.d.). Two-dimensional isomer differentiation using liquid chromatography-tandem mass spectrometry with in-source, droplet-based derivatization. Analyst. Available at: [Link]
-
MDPI. (n.d.). Targeted Mass Spectrometry Reveals Interferon-Dependent Eicosanoid and Fatty Acid Alterations in Chronic Myeloid Leukaemia. Available at: [Link]
-
Agilent Technologies. (2016). Solid Phase Extraction (SPE) Sample Preparation - Fundamentals. YouTube. Available at: [Link]
-
Separation Science. (n.d.). Considerations for Selecting and Maintaining Column Phases for Optimizing Liquid Chromatography. Available at: [Link]
-
Han, X. & Gross, R.W. (2012). A reversed-phase capillary ultra-performance liquid chromatography-mass spectrometry (UPLC-MS) method for comprehensive top-down/bottom-up lipid profiling. Journal of Lipid Research. Available at: [Link]
-
ResearchGate. (n.d.). Solid-Phase Extraction (SPE) Techniques for Sample Preparation in Clinical and Pharmaceutical Analysis: A Brief Overview. Available at: [Link]
-
Restek. (2016). Getting The Most Out Of Your LCMSMS Separations and Method Development. YouTube. Available at: [Link]
-
Axion Labs. (n.d.). Co-Elution: The Achilles' Heel of Chromatography (and What You Can Do About It). Available at: [Link]
-
Wang, J. (2018). Characterization of MS/MS Product Ions for the Differentiation of Structurally Isomeric Pesticides by High-Resolution Mass Spectrometry. Journal of AOAC International. Available at: [Link]
Sources
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. lcms.cz [lcms.cz]
- 3. byjus.com [byjus.com]
- 4. Khan Academy [khanacademy.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Chiral and Achiral Molecules | Pharmaguideline [pharmaguideline.com]
- 7. A simple and robust UPLC-SRM/MS method to quantify urinary eicosanoids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Simultaneous profiling and quantification of 25 eicosanoids in human serum by ultrahigh-performance liquid chromatography coupled to tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. lcms.cz [lcms.cz]
- 11. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 12. mdpi.com [mdpi.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. The first LC-MS/MS stereoselective bioanalytical methods to quantitatively detect 9R- and 9S-hexahydrocannabinols and their metabolites in human blood, oral fluid and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
- 16. researchgate.net [researchgate.net]
- 17. Statistical Framework for Identifying Differences in Similar Mass Spectra: Expanding Possibilities for Isomer Identification - PMC [pmc.ncbi.nlm.nih.gov]
- 18. lcms.cz [lcms.cz]
- 19. Characterization of MS/MS Product Ions for the Differentiation of Structurally Isomeric Pesticides by High-Resolution Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Solid-phase extraction technique for the analysis of biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Solid Phase Extraction Guide | Thermo Fisher Scientific - HK [thermofisher.com]
- 22. chem.libretexts.org [chem.libretexts.org]
- 23. youtube.com [youtube.com]
Minimizing background noise in 9(R)-Hete mass spec analysis
Technical Support Center: Minimizing Background Noise in 9(R)-HETE Mass Spec Analysis
Introduction: The Signal-to-Noise Paradox in HETE Analysis
Welcome to the Advanced Applications Support Center. I am Dr. Aris Thorne, Senior Application Scientist. You are likely here because your this compound quantification is plagued by high background noise, shifting baselines, or isobaric interference.
In the analysis of 9-Hydroxyeicosatetraenoic acid (9-HETE), "noise" is rarely just electronic interference. It is often chemical noise generated by the sample itself. Unlike 12-HETE or 15-HETE, which are primary products of specific lipoxygenases (LOX), 9-HETE is frequently a marker of non-enzymatic free radical peroxidation (auto-oxidation) of arachidonic acid (AA).
The Core Challenge: If you do not arrest auto-oxidation during sample preparation, your "background" is actually artifactual 9-HETE forming ex vivo in your tube. This guide provides a self-validating workflow to distinguish biological signal from methodological artifacts.
Module 1: Sample Preparation & Artifact Suppression
Q: Why do I see 9-HETE peaks in my "zero-time" or control samples?
A: This is the hallmark of ex vivo auto-oxidation. Arachidonic acid is highly susceptible to oxidative degradation when exposed to air and room temperature during extraction.
The Protocol for Artifact Suppression: You must treat the sample collection as a "quench" step. Standard extraction is insufficient.
-
Immediate Quenching: Collect plasma/tissue directly into tubes containing BHT (Butylated hydroxytoluene) at a final concentration of 50 μM. BHT acts as a radical scavenger, terminating the chain reaction that generates non-enzymatic HETEs.
-
COX/LOX Inhibition: Add Indomethacin (10 μM) to prevent enzymatic conversion of AA during thawing, although 9-HETE is primarily non-enzymatic, this reduces the complexity of the lipidome background.
-
Argon Shielding: Evaporate solvents under a stream of Argon, not Nitrogen. Argon is heavier than air and provides a better blanket against oxidation than Nitrogen.
-
Cold Extraction: Perform all Solid Phase Extraction (SPE) steps at 4°C.
Validation Step: Run a "Solvent Blank + Arachidonic Acid" control. Spike pure Arachidonic Acid into your solvent/matrix without biological tissue and process it. If you detect 9-HETE, your extraction environment is oxidative.
Module 2: Chromatographic Separation (Chiral vs. Achiral)
Q: I am detecting a peak at the correct mass (m/z 319), but it doesn't align with my standard. Is it 9-HETE?
A: It is likely an isobaric isomer. The HETE family (5, 8, 9, 11, 12, 15-HETE) all share the precursor mass m/z 319. Furthermore, 9-HETE exists as (R) and (S) enantiomers. Standard C18 chromatography cannot separate R/S enantiomers and often fails to resolve 9-HETE from 8-HETE or 11-HETE.
The Solution: Chiral Chromatography To quantify this compound specifically, you must use a chiral stationary phase.
Recommended Protocol (Chiral RP-LC):
-
Column: Lux® 3µm Amylose-2 (150 x 2.0 mm) or Chiralpak® AD-H.
-
Mobile Phase A: Water + 0.1% Formic Acid.[1]
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]
-
Gradient: Isocratic hold or shallow gradient (e.g., 50-60% B) is often required for enantiomeric resolution.
-
Flow Rate: Low flow (e.g., 50-150 μL/min) enhances resolution.
Table 1: Separation Capabilities of Column Chemistries
| Feature | C18 (Reverse Phase) | Chiral (Amylose/Cellulose) |
| Separates HETE Regioisomers? | Partial (9 vs 12 often co-elute) | Yes (High Resolution) |
| Separates Enantiomers (R vs S)? | No | Yes |
| Run Time | Fast (5-10 min) | Slow (15-30 min) |
| Primary Use | High-throughput screening | Stereospecific quantification |
Module 3: Mass Spectrometry Tuning (MRM Specificity)
Q: How do I ensure my MRM transition is unique to 9-HETE and not 12-HETE?
A: You must utilize the unique fragmentation pattern derived from alpha-cleavage adjacent to the hydroxyl group at Carbon 9.
-
Precursor Ion: m/z 319.2 [M-H]⁻
-
Common Fragments (Non-specific): m/z 257 (Loss of CO₂ + H₂O), m/z 275 (Loss of CO₂).[2] Avoid using these for quantitation.
-
Specific 9-HETE Fragment: m/z 151 .
Optimized MRM Table:
| Analyte | Precursor (m/z) | Product (m/z) | Collision Energy (eV) | Specificity |
| 9-HETE | 319.2 | 151.1 | -24 | High (Quantifier) |
| 9-HETE | 319.2 | 123.1 | -28 | Medium (Qualifier) |
| 12-HETE | 319.2 | 179.1 | -22 | Interference Check |
| 15-HETE | 319.2 | 219.1 | -20 | Interference Check |
| IS (d8-5-HETE) | 327.2 | 116.1 | -25 | Internal Standard |
Module 4: Visualizing the Workflow
Diagram 1: The "Artifact Trap" Workflow
This workflow illustrates the critical control points where autoxidation (noise) enters the system and how to block it.
Caption: Figure 1. Comparative workflow showing the generation of artifactual 9-HETE (Red path) versus the antioxidant-protected "Artifact Trap" protocol (Green path).
Diagram 2: Troubleshooting Decision Tree
Use this logic flow when you encounter unexpected peaks or high baselines.
Caption: Figure 2. Step-by-step troubleshooting logic for isolating the source of background noise in HETE analysis.
References
-
Chiral Separation of HETEs: Primdahl, K., et al. (2024).[1][6] "12-Hydroxyeicosatetraenoic acid is the only enzymatically produced HETE increased under brain ischemia." Journal of Lipid Research.[7] (Demonstrates the use of Lux Amylose-2 columns for HETE enantiomer separation).
-
MRM Transitions & Fragmentation: Wang, Y., et al. (2019). "Non-Targeted LC-MS/MS Assay for Screening Over 100 Lipid Mediators." Prostaglandins & Other Lipid Mediators. (Establishes fragmentation patterns for HETE species).
-
Artifact Prevention in Lipidomics: Wang, M., & Han, X. (2016). "Recognition and avoidance of ion source-generated artifacts in lipidomics analysis." Archives of Biochemistry and Biophysics. (Discusses oxidation artifacts and suppression strategies).
-
HETE Analysis Methodology: Quehenberger, O., et al. (2010). "Lipidomics analysis of essential fatty acids in macrophages." Journal of Lipid Research.[7] (Provides foundational protocols for eicosanoid extraction and MS analysis).
Sources
- 1. 12-Hydroxyeicosatetraenoic acid is the only enzymatically produced HETE increased under brain ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural Characterization of Monohydroxyeicosatetraenoic Acids and Dihydroxy- and Trihydroxyeicosatrienoic Acids by ESI-FTICR - PMC [pmc.ncbi.nlm.nih.gov]
- 3. spectroscopyonline.com [spectroscopyonline.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Analysis of HETEs in human whole blood by chiral UHPLC-ECAPCI/HRMS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Technical Support Center: Selecting Chiral Columns for 9-HETE Enantiomer Separation
Welcome to the technical support center for the chiral separation of 9-hydroxyeicosatetraenoic acid (9-HETE) enantiomers. As a critical lipid mediator in various physiological and pathological processes, the stereochemistry of 9-HETE dictates its biological activity. Distinguishing between the (R)- and (S)-enantiomers is paramount for accurate biological assessment. This guide, structured as a series of frequently asked questions and troubleshooting scenarios, provides in-depth technical advice for researchers, chromatographers, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: Why is the chiral separation of 9-HETE enantiomers so important?
The biological activity of eicosanoids like 9-HETE is highly stereospecific.[1] One enantiomer may elicit a potent biological response, while the other could be inactive or even have opposing effects. For instance, enzymatically produced oxylipins are stereospecific, whereas those generated by free radical-catalyzed processes result in racemic mixtures (equal amounts of both enantiomers).[1] Therefore, separating and quantifying the individual (R)- and (S)-enantiomers is essential to understand the specific enzymatic pathways involved and the true biological impact in a given system.
Q2: What is the most effective type of chiral column for separating 9-HETE enantiomers?
For acidic compounds like 9-HETE, polysaccharide-based chiral stationary phases (CSPs) are the most widely used and successful.[2][3] These columns, which use derivatives of cellulose or amylose coated or immobilized on a silica support, offer excellent chiral recognition capabilities for a broad range of molecules.[3][4]
-
Mechanism of Action: The chiral recognition on polysaccharide CSPs arises from a combination of interactions within the polymer's chiral grooves, including hydrogen bonding, dipole-dipole interactions, π-π stacking, and steric hindrance.[4][5] The helical structure of amylose and the layered structure of cellulose provide different spatial environments for enantiomers to interact with.[2]
While less common for this specific application, other CSP types exist:
-
Protein-Based Columns: Columns with immobilized proteins like α1-acid glycoprotein (AGP) or human serum albumin (HSA) operate in reversed-phase mode and can separate acidic compounds.[6][7][8] They are particularly useful when studying drug-protein binding interactions.
-
Pirkle-Type Columns: These "brush-type" phases rely on π-π interactions, hydrogen bonding, and dipole stacking.[9][10][11] They are very durable due to the covalent bonding of the chiral selector to the silica.[10]
Q3: Should I choose a coated or an immobilized polysaccharide column?
Immobilized polysaccharide columns are generally the superior choice. In these columns, the polysaccharide derivative is covalently bonded to the silica surface.[7] This provides several key advantages:
-
Solvent Versatility: Immobilized columns are compatible with a much wider range of organic solvents, including those typically forbidden for coated columns (e.g., THF, ethyl acetate, chlorinated solvents).[7][12] This expands the possibilities for method development and can unlock unique selectivity profiles.
-
Robustness: The covalent bonding prevents the chiral selector from leaching off the support, leading to longer column lifetime and greater method durability.[4][10]
-
Improved Productivity: The enhanced stability allows for more aggressive washing procedures and a broader range of operating conditions.
While coated columns can provide excellent separations, their solvent restrictions and lower durability make immobilized columns a more reliable long-term investment for rigorous method development.
Column Selection and Method Development Guide
Q4: I am starting a new project on 9-HETE. How do I begin method development?
Chiral method development is often empirical and requires a systematic screening approach.[2][13] It is nearly impossible to predict the best column and mobile phase combination without experimental screening.
The workflow below outlines a robust strategy for efficient method development.
Caption: Systematic Method Development Workflow.
Q5: What are good starting conditions for screening?
Since 9-HETE is an acidic analyte, an acidic additive in the mobile phase is critical to suppress the ionization of its carboxylic acid group, which prevents peak tailing and improves interaction with the CSP.[12] Trifluoroacetic acid (TFA) or formic acid at a concentration of 0.1% is a standard starting point.
Table 1: Recommended Initial Screening Conditions for Immobilized Polysaccharide Columns
| Mode | Solvents | Typical Ratio (v/v) | Additive | Rationale |
|---|---|---|---|---|
| Normal Phase (NP) | n-Hexane / 2-Propanol (IPA) | 90 / 10 | 0.1% TFA | Classic mode for many chiral separations, often provides high selectivity.[10] |
| Polar Organic (PO) | Acetonitrile / Methanol | 95 / 5 | 0.1% Formic Acid | Useful for polar analytes that have poor solubility in normal phase solvents.[14] |
| Reversed-Phase (RP) | Water / Acetonitrile | 30 / 70 | 0.1% Formic Acid | Compatible with mass spectrometry (MS) and useful for samples in aqueous matrices.[6] |
Troubleshooting Guide
Q6: I see two peaks, but they are not baseline resolved (Resolution < 1.5). What should I do?
Poor resolution is the most common issue in chiral chromatography. The goal is to increase the selectivity (α) and/or the efficiency (N) of the separation.
Caption: Troubleshooting Logic Tree for Poor Resolution.
Step-by-Step Solutions:
-
Optimize the Modifier Ratio: In normal phase, decreasing the amount of alcohol (the polar modifier) will generally increase retention and often improve resolution. Try changing the Hexane/IPA ratio from 90/10 to 95/5 or even 98/2.
-
Change the Alcohol Modifier: The type of alcohol can significantly impact selectivity.[2] If you are using 2-propanol (IPA), try switching to ethanol.
-
Lower the Temperature: Reducing the column temperature often enhances the enantioselectivity of polysaccharide CSPs, leading to better resolution. Try running the analysis at 15°C instead of ambient temperature.
-
Switch Mobile Phase Mode: If optimization in normal phase fails, switch to a different mode like polar organic or reversed-phase. The interaction mechanisms can be completely different, potentially yielding the needed selectivity.[12]
-
Try a Different Column: If a specific column chemistry (e.g., an amylose-based CSP) does not provide separation, a complementary phase (e.g., a cellulose-based CSP) often will.[15][16]
Q7: My peaks are tailing. How can I improve the peak shape?
Peak tailing for an acidic analyte like 9-HETE is typically caused by unwanted secondary interactions.
-
Cause: The carboxylic acid group on 9-HETE interacts with residual, acidic silanol groups on the silica surface of the column packing material. This secondary interaction mechanism leads to a portion of the analyte molecules being retained longer, causing the peak to tail.
-
Solution 1 (Primary): Increase Acidic Additive: Ensure your mobile phase contains a sufficient concentration of an acidic modifier like TFA or formic acid (typically 0.1% - 0.5%).[2] The acid in the mobile phase protonates the silanol groups, minimizing their interaction with your acidic analyte.
-
Solution 2: Check for Column Contamination: If the column has been used with basic compounds previously, residual bases can interact with your acidic analyte. Flush the column thoroughly according to the manufacturer's instructions.
-
Solution 3: Use a Guard Column: A guard column installed before the analytical column can help by adsorbing contaminants from the sample or mobile phase that might otherwise bind irreversibly to the analytical column and create active sites.[17]
Q8: My retention times are drifting and not reproducible. What is the cause?
Retention time instability usually points to issues with the mobile phase or the column equilibration.
-
Cause 1: Insufficient Column Equilibration: Chiral columns, especially in normal phase, can take a long time to fully equilibrate with the mobile phase. If you change the mobile phase composition, ensure you flush the column with at least 20-30 column volumes of the new mobile phase before injecting your sample.
-
Cause 2: Mobile Phase Composition Change: In normal phase, solvents are volatile. Hexane can evaporate faster than the alcohol modifier, changing the ratio and causing retention times to decrease over a long sequence.[18] Ensure your mobile phase reservoirs are tightly covered.
-
Cause 3: Temperature Fluctuations: Column temperature significantly affects retention.[2] Use a thermostatted column compartment to maintain a constant temperature and ensure reproducibility.
Experimental Protocol
Protocol 1: Systematic Screening for 9-HETE Enantiomer Separation
This protocol describes a step-by-step methodology for screening chiral columns and mobile phases to find a suitable method for separating 9-HETE enantiomers.
1. Materials and Equipment:
-
HPLC or UHPLC system with a UV or Mass Spectrometer (MS) detector.
-
Thermostatted column compartment.
-
Racemic 9-HETE standard.
-
Immobilized polysaccharide chiral columns (e.g., Daicel CHIRALPAK® IA/IB/IC/ID, Phenomenex Lux® Amylose-1/Cellulose-2).
-
HPLC-grade solvents: n-Hexane, 2-Propanol (IPA), Ethanol, Acetonitrile.
-
Mobile phase additives: Trifluoroacetic acid (TFA), Formic Acid.
2. Column Screening Procedure:
-
Install the first chiral column (e.g., an amylose-based CSP).
-
Prepare Mobile Phase A: n-Hexane / IPA (90:10, v/v) with 0.1% TFA.
-
Equilibrate the column with Mobile Phase A at a flow rate of 1.0 mL/min for at least 30 minutes or until a stable baseline is achieved. Set the column temperature to 25°C.
-
Inject the racemic 9-HETE standard. Monitor at an appropriate wavelength (e.g., 235 nm for the conjugated diene).
-
Record the chromatogram and calculate the resolution (Rs).
-
Repeat steps 2-5 for the other screening mobile phases listed in Table 1.
-
Switch to the second chiral column (e.g., a cellulose-based CSP) and repeat the entire screening process (steps 2-6).
3. Data Evaluation:
-
Compare the resolution values obtained from all conditions.
-
Identify the column and mobile phase combination that provides the best initial separation (ideally Rs > 1.2).
-
Select this condition for further optimization.
4. Optimization Procedure (Example for a Normal Phase Method):
-
Adjust Modifier Percentage: Using the best condition from the screen, prepare mobile phases with varying percentages of the alcohol modifier (e.g., if Hexane/IPA 90/10 worked best, try 95/5 and 85/15). Run the analysis and select the ratio that gives the best resolution.
-
Adjust Temperature: Lower the column temperature in increments of 5°C (e.g., 25°C -> 20°C -> 15°C) and observe the effect on resolution.
-
Confirm Final Conditions: Once baseline separation (Rs ≥ 1.5) with good peak shape and a reasonable run time is achieved, these are your final method conditions.
References
-
YMC Co., Ltd. (n.d.). Efficient method development for chiral separation by using CHIRAL ART columns. 12
-
Zhang, T., Nguyen, D., Franco, P., & Vollmer, M. (n.d.). Enantiomer separation of acidic compounds. Daicel Chiral Technologies, Agilent Technologies, Inc. 5
-
Element Lab Solutions. (n.d.). Daicel Protein-based Chiral Columns. 6
-
Element Lab Solutions. (n.d.). Pirkle-Type Chiral Stationary Phases. 9
-
Maddipati, K. R., & Falck, J. R. (2013). Enantiomeric separation of hydroxy and hydroperoxy eicosanoids by chiral column chromatography. PubMed. 19
-
Analytics-Shop. (n.d.). Chiral HPLC Columns by DAICEL. 7
-
Bioanalysis Zone. (n.d.). Chiral HPLC Column Selection and Method Development Guide. 13
-
LCGC International. (2023). Playing with Selectivity for Optimal Chiral Separation. 2
-
Sigma-Aldrich. (n.d.). CHIRAL HPLC COLUMNS. 14
-
I.B.S. (n.d.). Chiral HPLC Method Development. 20
-
MDPI. (2022). Study of Different Chiral Columns for the Enantiomeric Separation of Azoles Using Supercritical Fluid Chromatography. 15
-
Regis Technologies. (2020). Chiral Separations Techniques. 21
-
PMC. (2021). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). 16
-
PMC. (2021). Polysaccharide- and β-Cyclodextrin-Based Chiral Selectors for Enantiomer Resolution: Recent Developments and Applications. 3
-
FitzGerald, G. A. (2023). Chiral clues to lipid identity. Journal of Lipid Research. 1
-
Regis Technologies. (n.d.). CHIRAL STATIONARY PHASES - HPLC. 10
-
Christie, W. W. (2019). The Chromatographic Resolution of Chiral Lipids. AOCS Lipid Library. 22
-
Waters. (n.d.). HPLC Troubleshooting Guide. 17
-
MDPI. (2024). The Application of Polysaccharide Chiral Columns for the Separation of Fluorinated and Protonated Liquid Crystalline Racemic Esters. 4
-
Agilent Technologies. (n.d.). Tips and Tricks of HPLC System Troubleshooting. 23
-
Daicel. (n.d.). Daicel CHIRALPAK & Other Protein-Based Chiral Selectors. 8
-
Phenomenex. (n.d.). Chirex Pirkle-brush concept Chiral LC columns. 11
-
ACE. (n.d.). HPLC Troubleshooting Guide. 24
-
Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide. 18
Sources
- 1. Chiral clues to lipid identity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Polysaccharide- and β-Cyclodextrin-Based Chiral Selectors for Enantiomer Resolution: Recent Developments and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. chiraltech.com [chiraltech.com]
- 6. elementlabsolutions.com [elementlabsolutions.com]
- 7. Chiral HPLC Columns by DAICEL | Analytics-Shop [analytics-shop.com]
- 8. chiraltech.com [chiraltech.com]
- 9. elementlabsolutions.com [elementlabsolutions.com]
- 10. hplc.eu [hplc.eu]
- 11. Chirex Pirkle-brush concept Chiral LC columns: Phenomenex [phenomenex.com]
- 12. ymc.co.jp [ymc.co.jp]
- 13. bioanalysis-zone.com [bioanalysis-zone.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. mdpi.com [mdpi.com]
- 16. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 18. HPLCトラブルシューティングガイド [sigmaaldrich.com]
- 19. Enantiomeric separation of hydroxy and hydroperoxy eicosanoids by chiral column chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. hplc.today [hplc.today]
- 21. Chiral Separations Techniques - Video | Regis Technologies [registech.com]
- 22. aocs.org [aocs.org]
- 23. agilent.com [agilent.com]
- 24. hplc.eu [hplc.eu]
Technical Support Center: Minimizing Auto-Oxidation of Arachidonic Acid
A Senior Application Scientist's Guide to Preventing 9(R)-HETE Artifacts
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who work with arachidonic acid (AA) and aim to minimize its non-enzymatic degradation. The spontaneous auto-oxidation of AA, a key polyunsaturated fatty acid (PUFA), can lead to the formation of numerous artifacts, including 9(R)-Hydroxyeicosatetraenoic Acid (this compound), confounding experimental results and leading to misinterpretation of biological data. This resource provides in-depth, experience-based answers and protocols to ensure the integrity of your experiments.
Part 1: Understanding the Core Problem
Q1: What is arachidonic acid auto-oxidation, and why does it lead to this compound?
Arachidonic acid's four double bonds make it highly susceptible to oxidation.[1] Auto-oxidation is a non-enzymatic, free-radical-mediated chain reaction initiated by factors like oxygen, light, heat, or trace metals. The process involves three main stages:
-
Initiation: An initiator (like a reactive oxygen species, ROS) abstracts a hydrogen atom from one of the carbons adjacent to a double bond on the AA molecule, creating a lipid radical (L•).
-
Propagation: This highly unstable radical rapidly reacts with molecular oxygen (O2) to form a peroxyl radical (LOO•). This peroxyl radical can then abstract a hydrogen atom from another AA molecule, creating a lipid hydroperoxide (LOOH) and a new lipid radical, thus propagating the chain reaction.
-
Termination: The reaction stops when two radicals react with each other.
The formation of this compound is a downstream consequence of this cascade. The initial hydroperoxide products (hydroperoxyeicosatetraenoic acids or HPETEs) are unstable and can be reduced to their corresponding hydroxy derivatives (HETEs). Non-enzymatic processes typically produce a racemic mixture of R and S enantiomers. Thus, the presence of this compound, alongside its S-enantiomer, often serves as an indicator of auto-oxidation rather than specific enzymatic activity.[2][3]
Caption: Arachidonic Acid Auto-Oxidation Cascade.
Part 2: FAQs - Proactive Prevention of this compound Formation
This section focuses on the practical steps you can take to prevent auto-oxidation from the moment you receive your arachidonic acid.
Q2: What are the absolute best practices for storing a new vial of arachidonic acid?
Proper storage is your first and most critical line of defense.
-
As a Solution: Most commercial AA is supplied in an organic solvent like ethanol.[4] These solutions should be stored in a glass container with a Teflon-lined cap at -20°C or below.[5][6][7] Some manufacturers recommend storage at -80°C for maximum stability.
-
Inert Atmosphere: The vial's headspace should be purged with an inert gas like argon or nitrogen before sealing to displace oxygen.[7][8][9] This is a non-negotiable step.
-
Avoid Plastic: Never store organic solutions of lipids in plastic containers (e.g., polypropylene or polystyrene tubes).[5][7] Plasticizers can leach into the solvent and interfere with your experiments.
-
As a Powder/Salt: While less common for PUFAs due to instability, if you have AA as a powder or sodium salt, it is extremely sensitive to air and moisture.[6][9] It should be stored under an inert atmosphere at -20°C.[6][9] It is strongly recommended to dissolve the entire amount in a suitable, deoxygenated organic solvent immediately upon opening to create a stable stock solution.[6]
Q3: I need to make a stock solution. What is the best procedure?
The process of preparing a stock solution is a high-risk period for oxidation.
-
Causality: The goal is to minimize exposure to atmospheric oxygen at every step. Using pre-chilled, deoxygenated solvents reduces the amount of dissolved oxygen available to react with the AA.
-
Protocol: See the detailed "Protocol 1: Preparation of a Stable Arachidonic Acid Stock Solution" below for a step-by-step guide.
Q4: Which antioxidant should I use in my stock solutions and experiments, and at what concentration?
Incorporating an antioxidant is a highly effective strategy. The most common choice is Butylated Hydroxytoluene (BHT).
-
Mechanism of Action: BHT is a phenolic antioxidant that acts as a free radical scavenger.[10] It readily donates a hydrogen atom to the peroxyl radical (LOO•), terminating the propagation step of the auto-oxidation chain reaction. This is more efficient than the radical abstracting a hydrogen from another AA molecule.
-
Why BHT? It is effective at low concentrations and is compatible with most organic solvents and analytical techniques like LC-MS.
-
Potential Downsides: While generally effective, at very high, non-physiological concentrations, some studies have noted potential toxic effects or alterations in lipid metabolism, though this is more of a concern in nutritional or in-vivo studies than in typical biochemical assays.[11][12]
| Antioxidant | Recommended Concentration | Pros | Cons |
| BHT (Butylated Hydroxytoluene) | 0.005% - 0.05% (w/v) | Highly effective radical scavenger, good solubility in organic solvents, widely used.[10] | Can potentially interfere with some assays at high concentrations; concerns over biological effects in certain contexts.[11][12] |
| Vitamin E (α-Tocopherol) | 0.01% - 0.1% (w/v) | Natural antioxidant, effective in lipid environments. | Can be less stable than BHT, may have its own biological activity in cell-based assays. |
Part 3: Troubleshooting Guide - High this compound Levels Detected
You've run your experiment and the mass spectrometer shows a significant peak for 9-HETE in your control samples. Here’s how to diagnose the problem.
Q5: My control samples (no cells/enzyme) show high levels of 9-HETE. What happened?
This is the classic sign of auto-oxidation. The artifact was likely introduced during sample preparation or analysis. Review your workflow critically.
-
The "Warming Up" Problem: Did you allow the frozen AA stock solution to equilibrate to room temperature before opening?[5][6] Opening a cold vial introduces condensation, and water can accelerate degradation.
-
The Solvent Issue: Was your solvent (e.g., ethanol, DMSO) fresh and high-purity? Was it purged with inert gas before use?[4][8] Solvents can accumulate dissolved oxygen over time.
-
The "Brief Exposure" Myth: Even brief exposure to air during dilution or addition to your assay can be enough to initiate oxidation. Work quickly and, if possible, under a gentle stream of argon.
-
Sample Processing: The period after stopping the reaction and before analysis is critical. Biological samples should be immediately quenched with a solvent containing an antioxidant (like BHT) and an iron chelator (like DTPA or EDTA) to inhibit post-homogenization oxidation.
Q6: How can I differentiate between enzymatic and non-enzymatic 9-HETE formation?
This is a crucial question for validating your biological findings.
-
Chiral Analysis: This is the gold standard. Enzymatic reactions, particularly those involving lipoxygenases, are stereospecific, producing predominantly one enantiomer (e.g., 9(S)-HETE). Auto-oxidation produces a racemic mixture, meaning roughly equal amounts of this compound and 9(S)-HETE. Chiral chromatography is required to separate these enantiomers.
-
Inhibitor Controls: Run a parallel experiment with a known inhibitor of the suspected enzyme. If the 9-HETE signal disappears or is significantly reduced in the presence of the inhibitor, it strongly suggests an enzymatic origin.
-
Heat-Inactivated Controls: Boil your enzyme preparation or cell lysate before adding arachidonic acid. This will denature the enzymes. Any 9-HETE formed in this control is, by definition, non-enzymatic.
-
The "Zero-Time" Point: Add the arachidonic acid to your assay and immediately quench the reaction (t=0). This sample represents the baseline level of oxidation present in your stock and resulting from the immediate handling process.
Caption: Troubleshooting Workflow for High 9-HETE Artifacts.
Part 4: Validated Experimental Protocols
Protocol 1: Preparation of a Stable Arachidonic Acid Stock Solution
-
Objective: To prepare a ~10-100 mg/mL stock solution of AA in ethanol with minimal initial oxidation.
-
Materials:
-
Commercial AA in ethanol (e.g., Cayman Chemical Item No. 90010)[4]
-
Anhydrous, 200-proof ethanol (HPLC grade or higher)
-
Butylated Hydroxytoluene (BHT)
-
Argon or Nitrogen gas with regulator and tubing
-
Glass, gas-tight syringe
-
New, amber glass vial with Teflon-lined screw cap
-
-
Methodology:
-
Prepare Solvent: In the destination amber glass vial, add the required volume of ethanol. Add BHT to a final concentration of 0.01% (w/v).
-
Deoxygenate: Submerge the tip of a tube or long needle attached to the inert gas line into the solvent. Bubble the gas gently through the solvent for 10-15 minutes to displace dissolved oxygen.
-
Equilibrate AA Vial: Remove the commercial AA vial from the -20°C or -80°C freezer. Crucially, allow it to sit at room temperature for at least 30 minutes to prevent condensation upon opening.[5][6]
-
Transfer: Working quickly, open the commercial AA vial. Using a clean, glass syringe, withdraw the required amount of the AA solution.
-
Aliquot: Immediately dispense the AA into the prepared, deoxygenated solvent.
-
Purge and Seal: Gently blow a stream of inert gas over the headspace of the newly prepared stock solution for 30-60 seconds to displace the air.[7] Immediately seal the vial tightly with the Teflon-lined cap.
-
Store: Label the vial clearly with the name, concentration, date, and "purged with Ar/N₂". Store at -20°C or -80°C.[8] For organic solutions, storage at -20°C is generally sufficient and avoids potential solubility issues at lower temperatures.[6][7]
-
Protocol 2: Sample Quenching and Extraction to Minimize Artifacts
-
Objective: To stop a biological reaction and extract lipids while preventing post-reaction oxidation.
-
Materials:
-
Quenching/Extraction Solvent: Methanol or Acetonitrile, pre-chilled to -20°C.
-
Antioxidant/Chelator Stock: BHT (5 mg/mL) and DTPA (5 mg/mL) in methanol.
-
Internal Standard (IS): e.g., d8-Arachidonic Acid.
-
-
Methodology:
-
Prepare Extraction Solvent: For every 1 mL of extraction solvent needed, add 2 µL of the Antioxidant/Chelator stock (final conc. ~10 µg/mL each) and the appropriate amount of your internal standard. Keep this mixture on ice.
-
Quench Reaction: At the end of your incubation, immediately stop the reaction by adding at least 2 volumes of the ice-cold extraction solvent containing BHT/DTPA and the internal standard. For a 100 µL aqueous reaction, add 200-400 µL of the solvent mix.
-
Vortex and Centrifuge: Vortex the sample vigorously for 1 minute to ensure protein precipitation and lipid extraction. Centrifuge at high speed (e.g., >10,000 x g) for 10 minutes at 4°C to pellet the precipitated protein.
-
Collect Supernatant: Carefully transfer the supernatant, which contains your lipids, to a clean autosampler vial for LC-MS analysis.
-
Analyze Promptly: Analyze the samples as soon as possible. If storage is necessary, purge the vial headspace with argon and store at -80°C.
-
By adhering to these principles and protocols, you can significantly reduce the risk of auto-oxidation, ensuring that the HETEs you detect are products of true biological activity and not experimental artifacts.
References
-
Galano, A., et al. (2015). Autoxidation of arachidonic acid with rearrangements into different products. ResearchGate. [Link]
-
Arachidonic acid. Wikipedia. [Link]
-
Tallima, H. & El Ridi, R. (2018). Synopsis of arachidonic acid metabolism: A review. Journal of Advanced Research. [Link]
-
Storage & handling of Lipids. Avanti Polar Lipids. [Link]
-
Porter, N. A., et al. (2018). Monolayer autoxidation of arachidonic acid to epoxyeicosatrienoic acids as a model of their potential formation in cell membranes. Journal of Lipid Research. [Link]
-
Gajewska, M., et al. (2024). Content of Fatty Acid and Eicosanoids in Muscle and Intestinal Tissue of C57BL/6 Mice Subjected to Long-Term Caloric Restriction. MDPI. [Link]
-
Colcer, F., et al. (2022). Determination of Lipoxygenase, CYP450, and Non-Enzymatic Metabolites of Arachidonic Acid in Essential Hypertension and Type 2 Diabetes. International Journal of Molecular Sciences. [Link]
-
Ozyurt, G., et al. (2015). Inhibition of lipid oxidation in foods and feeds and hydroxyl radical-treated fish erythrocytes: A comparative study of Ginkgo biloba leaves extracts and synthetic antioxidants. Italian Journal of Animal Science. [Link]
-
Sala, A., et al. (2014). Biosynthesis, biological effects, and receptors of hydroxyeicosatetraenoic acids (HETEs) and oxoeicosatetraenoic acids (oxo-ETEs) derived from arachidonic acid. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids. [Link]
-
Kwiecien, N., et al. (2022). Influence of different sample preparation approaches on proteoform identification by top-down proteomics. Nature Communications. [Link]
-
Zbijowska, A., et al. (2022). Influence of Synthetic Antioxidants Used in Food Technology on the Bioavailability and Metabolism of Lipids. Polish Journal of Food and Nutrition Sciences. [Link]
-
Why Is BHT Used in Foods?. Zhejiang Zancheng Life Sciences Ltd.. [Link]
-
What Issues Should I Consider When Selecting Lipids?. Avanti Polar Lipids. [Link]
Sources
- 1. Synopsis of arachidonic acid metabolism: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Determination of Lipoxygenase, CYP450, and Non-Enzymatic Metabolites of Arachidonic Acid in Essential Hypertension and Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biosynthesis, biological effects, and receptors of hydroxyeicosatetraenoic acids (HETEs) and oxoeicosatetraenoic acids (oxo-ETEs) derived from arachidonic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. avantiresearch.com [avantiresearch.com]
- 6. avantiresearch.com [avantiresearch.com]
- 7. Avanti Research™ FAQs [sigmaaldrich.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. zanchenglife.com [zanchenglife.com]
- 11. Inhibition of lipid oxidation in foods and feeds and hydroxyl radical-treated fish erythrocytes: A comparative study of Ginkgo biloba leaves extracts and synthetic antioxidants - PMC [pmc.ncbi.nlm.nih.gov]
- 12. journal.pan.olsztyn.pl [journal.pan.olsztyn.pl]
Technical Support Center: 9(R)-HETE Solubility in Cell Culture Media
Welcome to the technical support guide for 9(R)-hydroxyeicosatetraenoic acid, or 9(R)-HETE. This document provides in-depth troubleshooting and practical guidance for researchers, scientists, and drug development professionals encountering solubility challenges with this lipid mediator in their cell culture experiments. The inherent hydrophobicity of eicosanoids like this compound makes their effective delivery to cells in aqueous media a common but surmountable hurdle. This guide is designed to provide you with the foundational knowledge and actionable protocols to ensure reproducible and reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is it difficult to dissolve in cell culture media?
This compound is a stereoisomer of 9-HETE, a monohydroxy fatty acid derived from the metabolism of arachidonic acid.[1][2] It is formed through enzymatic pathways involving cytochrome P450 or through non-enzymatic lipid peroxidation.[1][3] Its structure, a 20-carbon chain with a single hydroxyl group and a carboxylic acid, confers a predominantly nonpolar, lipidic character. This hydrophobicity is the primary reason for its poor solubility in aqueous solutions like phosphate-buffered saline (PBS) and cell culture media, which are polar environments. Direct addition of this compound to media will inevitably lead to precipitation, non-homogenous dispersal, and unreliable effective concentrations for your experiments.
Q2: What is the recommended solvent for making a this compound stock solution?
The most effective and common practice is to first dissolve this compound in a water-miscible organic solvent. High-purity, anhydrous ethanol is the most frequently recommended solvent.[1] Other options include dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).[4][5]
Causality: These organic solvents can effectively solvate the hydrophobic carbon chain of the this compound molecule, allowing for the creation of a concentrated, homogenous stock solution. This stock can then be serially diluted into the aqueous culture medium. The key is to create a stock solution concentrated enough that the final volume of organic solvent added to your cell culture is well below cytotoxic levels.[6]
Q3: How should I properly store my this compound, both as a neat compound and as a stock solution?
Proper storage is critical to prevent degradation and maintain the bioactivity of this compound.
-
Neat Compound: If you purchased this compound as a solid or film, it should be stored at -20°C.[1][5]
-
Stock Solution: Once dissolved in an organic solvent like ethanol, the stock solution should also be stored at -20°C.[1][2] For long-term stability (months to years), storage at -80°C is preferable to minimize oxidation. It is advisable to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.
Q4: My this compound precipitated when I added it to my cell culture medium. What went wrong?
Precipitation is the most common issue and almost always stems from one of the following causes:
-
Exceeding Aqueous Solubility: The final concentration of this compound in your culture medium exceeded its solubility limit. Even with an organic solvent carrier, the ultimate solubility in the aqueous environment is low (e.g., approximately 0.8 mg/mL in PBS pH 7.2).[1][4]
-
Solvent Shock: Adding a relatively large volume of the organic stock solution too quickly into the aqueous medium can cause the lipid to crash out of solution before it can disperse.
-
Low Temperature of Media: Adding the stock solution to cold media can decrease the solubility and promote precipitation.
-
High Final Solvent Concentration: While the solvent helps initial dissolution, a high final concentration (typically >1%) can be toxic to cells and may also affect the stability of media components.[7][8]
Troubleshooting Guide
This section provides a more in-depth, problem-oriented approach to resolving common issues.
Problem 1: I see a film, cloudiness, or visible precipitate after adding this compound to my media.
This indicates that the compound has come out of solution. The effective concentration available to your cells is now unknown and likely far lower than intended.
Caption: Troubleshooting workflow for this compound precipitation.
Problem 2: I am not observing any biological effect, even at concentrations that should be active.
If you have successfully dissolved the this compound without visible precipitation but still see no effect, consider these possibilities:
-
Compound Degradation: Ensure your stock solution has been stored correctly and is not expired. Repeated freeze-thaw cycles or prolonged storage at -20°C instead of -80°C can lead to oxidation and loss of activity.
-
Cellular Metabolism: Cells can rapidly take up and metabolize HETEs, incorporating them into cellular phospholipids or further oxidizing them.[3][12] This can deplete the effective concentration over time. Consider a time-course experiment or replenishing the media with fresh this compound for longer incubation periods.
Problem 3: My vehicle control (media + solvent) is showing toxicity or unexpected effects.
This is a critical control that validates your experimental system.
-
Cause: The final concentration of your organic solvent (e.g., ethanol) is likely too high and is stressing or killing the cells.
-
Solution:
-
Determine Solvent Tolerance: Perform a dose-response curve with the solvent alone on your specific cell line to determine the maximum non-toxic concentration. For most cell lines, this is below 0.5% v/v, but some are sensitive to concentrations as low as 0.1%.[6][7]
-
Increase Stock Concentration: Prepare a more concentrated stock of this compound so that a smaller volume is needed to achieve the desired final concentration, keeping the solvent percentage below the toxic threshold.
-
Data & Protocols
Data Tables
Table 1: Solubility of this compound in Various Solvents Data compiled from manufacturer technical data sheets.
| Solvent | Approximate Solubility | Source |
| Ethanol | Miscible | [4] |
| DMSO | Miscible | [4] |
| DMF | Miscible | [4] |
| PBS (pH 7.2) | ~0.8 mg/mL | [1][4] |
| 0.1 M Na₂CO₃ | ~2 mg/mL | [1][4] |
Table 2: General Guidelines for Maximum Final Solvent Concentration in Cell Culture These are general recommendations; always validate for your specific cell line.
| Solvent | Recommended Max. Concentration (v/v) | Notes |
| Ethanol | ≤ 0.5% | Some cell lines may tolerate up to 1%, but lower is always better.[7][8] |
| DMSO | ≤ 0.5% | Can induce cell differentiation or other off-target effects. |
| DMF | ≤ 0.1% | Generally more toxic than ethanol or DMSO. |
Experimental Protocols
Protocol 1: Standard Preparation of this compound Stock Solution
This protocol describes the standard method for solubilizing this compound for direct addition to cell culture media.
-
Preparation: Bring the vial of this compound (often supplied in an inert gas) and a vial of high-purity, anhydrous ethanol to room temperature.
-
Dissolution: Add a precise volume of ethanol to the this compound to create a concentrated stock solution (e.g., 1-10 mM). For example, to make a 10 mM stock from 1 mg of this compound (MW: 320.5 g/mol ), you would dissolve it in 312 µL of ethanol.
-
Mixing: Vortex gently until the compound is fully dissolved. The solution should be clear.
-
Storage: Aliquot the stock solution into sterile, single-use glass or polypropylene vials and store at -80°C for long-term use or -20°C for short-term use.[1]
Protocol 2: Dilution of Stock into Cell Culture Media
-
Preparation: Warm your complete cell culture medium to 37°C in a water bath.
-
Calculation: Determine the volume of stock solution required. For example, to make a 10 µM final concentration from a 10 mM stock, you would perform a 1:1000 dilution (e.g., add 1 µL of stock to 1 mL of media). This results in a final ethanol concentration of 0.1%, which is well-tolerated by most cells.[6]
-
Addition: While gently swirling or vortexing the pre-warmed media, add the calculated volume of the stock solution dropwise. This rapid dispersal is key to preventing precipitation.
-
Final Mix: Gently mix the final solution before adding it to your cells. Always perform a visual check for any signs of precipitation.
Protocol 3: Enhanced Solubilization using Fatty-Acid-Free BSA
This method is superior for serum-free or low-serum conditions, or when high concentrations of this compound are required.
Caption: Workflow for preparing a this compound:BSA complex.
Self-Validation and Controls:
-
Vehicle Control: Always include a control group treated with the same final concentration of solvent (or BSA solution) used for the this compound treatment.
-
Visual Inspection: Before every experiment, visually inspect your final working solution under light for any signs of precipitation or cloudiness.
-
Functional Assay: If possible, include a positive control or a functional readout (e.g., downstream signaling event) to confirm the bioactivity of your prepared this compound.[13] For this compound, this could involve assessing the activation of specific signaling pathways it's known to modulate.[4]
By understanding the chemical nature of this compound and applying these systematic protocols, you can overcome solubility issues and generate high-quality, reproducible data in your cell culture experiments.
References
-
Tallima, H., & El-Ridi, R. (2018). Biosynthesis, biological effects, and receptors of hydroxyeicosatetraenoic acids (HETEs) and oxoeicosatetraenoic acids (oxo-ETEs) derived from arachidonic acid. Prostaglandins & Other Lipid Mediators, 134, 1-14. [Link]
-
Lipids in cell culture media. Cytiva. (2020). [Link]
-
Al-Shabrawey, M., et al. (2020). 20-Hydroxyeicosatetraenoic acid (20-HETE): Bioactions, receptors, vascular function, cardiometabolic disease and beyond. Pharmacology & Therapeutics, 213, 107584. [Link]
-
Green, C. J., et al. (2018). Cell Culture Models of Fatty Acid Overload: Problems and Solutions. Nutrients, 10(9), 1279. [Link]
-
Gordon, J. A., et al. (1988). Hydroxyeicosatetraenoic acid metabolism in cultured human skin fibroblasts. Evidence for peroxisomal beta-oxidation. Journal of Biological Chemistry, 263(34), 18353-18360. [Link]
-
Di Marzo, V., et al. (1993). Biosynthesis, structure and biological activity of hydroxyeicosatetraenoic acids in Hydra vulgaris. Biochemical Journal, 295(Pt 1), 23-29. [Link]
-
Various Authors. (2015). Which is the maximum quantity of ethanol tolerated by CHO-S cells? ResearchGate. [Link]
-
Yao, C. H., et al. (2021). Defined media reveals the essential role of lipid scavenging to support cancer cell proliferation. eLife, 10, e69894. [Link]
-
A Beginner's Guide to Cell Culture: Practical Advice for Preventing Needless Problems. The Scientist. [Link]
-
Nath, S., et al. (2022). Ethanol affects fibroblast behavior differentially at low and high doses: A comprehensive, dose-response evaluation. Toxicology Reports, 9, 1136-1144. [Link]
-
Various Authors. (2014). How to enhance drug solubility for in vitro assays? ResearchGate. [Link]
-
Various Authors. (2015). In cell culture, can ethanol be used as a solvent for dissolving the drug? ResearchGate. [Link]
-
Various Authors. (2015). In cell culture, can ethanol be used as a solvent for dissolving the drug? ResearchGate. [Link]
-
Various Authors. (2014). How to enhance drug solubility for in vitro assays? ResearchGate. [Link]
-
Preparation of fatty acid solutions exerts significant impact on experimental outcomes in cell culture models of lipotoxicity. Biology Methods and Protocols, Volume 5, Issue 1, 2020, bpaa008. [Link]
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Biosynthesis, biological effects, and receptors of hydroxyeicosatetraenoic acids (HETEs) and oxoeicosatetraenoic acids (oxo-ETEs) derived from arachidonic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. caymanchem.com [caymanchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Ethanol affects fibroblast behavior differentially at low and high doses: A comprehensive, dose-response evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cell Culture Models of Fatty Acid Overload: Problems and Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]
- 12. Hydroxyeicosatetraenoic acid metabolism in cultured human skin fibroblasts. Evidence for peroxisomal beta-oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 20-Hydroxyeicosatetraenoic acid (20-HETE): Bioactions, receptors, vascular function, cardiometabolic disease and beyond - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Differentiation of Enzymatic vs. Non-Enzymatic 9-HETE: A Technical Guide for Lipidomics
Executive Summary
9-Hydroxyeicosatetraenoic acid (9-HETE) serves as a critical biomarker in inflammatory and oxidative stress research. However, its utility is often compromised by a fundamental ambiguity: 9-HETE can be generated via uncontrolled free radical peroxidation (ROS) or through specific enzymatic catalysis (Cytochrome P450) . Distinguishing these origins is vital for drug development; one pathway signals cellular damage (oxidative stress), while the other implies a regulated metabolic event.
This guide provides a definitive methodology to differentiate these origins, moving beyond standard LC-MS/MS to chiral lipidomics.
Part 1: Mechanistic Divergence
To accurately interpret 9-HETE levels, one must understand its formation pathways. Unlike 5-HETE or 15-HETE, which are primary products of Lipoxygenases (LOX), 9-HETE is rarely a major LOX product.
Non-Enzymatic Origin (Auto-oxidation)
-
Mechanism: Free radical attack (ROS) abstracts a hydrogen atom from the bis-allylic carbon at position 10 of arachidonic acid.
-
Characteristics: This process is random and non-stereoselective. It produces a racemic mixture (50:50) of 9(R)-HETE and 9(S)-HETE.
-
Co-Biomarkers: Auto-oxidation invariably produces a specific set of regioisomers (8-, 9-, 11-HETE) that are typically absent in enzymatic pathways.
Enzymatic Origin (CYP450)[1][2]
-
Mechanism: Cytochrome P450 monooxygenases (specifically CYP2 family isoforms) catalyze the insertion of oxygen.
-
Characteristics: Enzymes are chiral catalysts. CYP-mediated formation typically yields a product enriched in one enantiomer (often >70% stereoselectivity), though the specific R/S preference depends on the isoform.
Pathway Visualization
The following diagram maps the divergence of Arachidonic Acid metabolism into 9-HETE.
Caption: Mechanistic divergence of 9-HETE formation. Red path indicates oxidative stress (racemic); Green path indicates enzymatic regulation (chiral).
Part 2: The Analytical Challenge & Solution
Standard Reverse-Phase (C18) LC-MS/MS cannot distinguish the origin of 9-HETE because it separates molecules based on hydrophobicity, not chirality. Both the enzymatic and non-enzymatic forms will co-elute at the exact same retention time.
The Solution: Chiral LC-MS/MS.[1][2][3][4][5] By using a chiral stationary phase (typically amylose or cellulose derivatives), the R and S enantiomers interact differently with the column, resulting in physical separation before entering the mass spectrometer.
Comparison of Analytical Approaches
| Feature | Standard C18 LC-MS/MS | Immunoassay (ELISA) | Chiral LC-MS/MS (Gold Standard) |
| Specificity | Regioisomer specific (separates 9- vs 12-HETE) | Low (High cross-reactivity) | Enantiomer specific (separates R vs S) |
| Origin ID | Impossible (Co-elution) | Impossible | Definitive (via R/S Ratio) |
| Sensitivity | High (pg/mL) | Medium | High (pg/mL) |
| Throughput | High (5-10 min/run) | High (Batch) | Medium (15-25 min/run) |
Part 3: Experimental Protocol (Chiral LC-MS/MS)
This protocol is designed to preserve the stereochemistry of the analyte while removing matrix interferences.
Step 1: Sample Preparation (Solid Phase Extraction)
Avoid Liquid-Liquid Extraction (LLE) with strong acids, as low pH can induce artificial auto-oxidation.
-
Sample: 200 µL Plasma or Tissue Homogenate.
-
Internal Standard: Spike with d8-9-HETE (deuterated standard) to correct for recovery.
-
Precipitation: Add cold acetonitrile (1:3 v/v) to precipitate proteins; centrifuge at 10,000 x g for 10 min.
-
SPE Loading: Dilute supernatant with water to <15% organic content. Load onto a polymeric reversed-phase SPE cartridge (e.g., Strata-X or Oasis HLB).
-
Wash: 5% Methanol in water (removes salts/proteins).
-
Elution: 100% Methanol or Acetonitrile.
-
Reconstitution: Evaporate under nitrogen (do not use heat >35°C) and reconstitute in the chiral mobile phase.
Step 2: Chiral Chromatography Settings[5][7]
-
Column: Chiralpak AD-RH or Lux Amylose-1 (150 x 2.1 mm, 3-5 µm). These columns utilize amylose tris(3,5-dimethylphenylcarbamate) selectors.
-
Mobile Phase:
-
A: Water + 0.1% Formic Acid
-
B: Acetonitrile + 0.1% Formic Acid
-
Note: Isocratic elution (e.g., 85% B) is often required for baseline chiral separation, unlike the gradients used in C18.
-
-
Flow Rate: 0.2 - 0.4 mL/min (lower flow aids chiral resolution).
Step 3: Mass Spectrometry (MRM Mode)
Operate in Negative Electrospray Ionization (ESI-) mode.
-
Primary Transition (Quant): m/z 319.2 → 151.1 (Specific fragment for 9-HETE).
-
Secondary Transition (Qual): m/z 319.2 → 123.1.
-
Internal Standard: m/z 327.2 → 155.1 (for d8-9-HETE).
Workflow Diagram
Caption: Step-by-step workflow for the chiral separation of 9-HETE enantiomers.
Part 4: Data Interpretation & Validation
The definitive proof of origin lies in the Enantiomeric Excess (ee) .
Interpreting the R/S Ratio
| Observation | Calculated Ratio (R:S) | Conclusion | Biological Implication |
| Racemic | 50:50 (± 5%) | Non-Enzymatic | Oxidative Stress / Lipid Peroxidation |
| Enriched | > 70:30 (or 30:70) | Enzymatic | CYP450 Activity (Metabolic Signaling) |
| Mixed | 60:40 | Mixed Origin | Concurrent inflammation and oxidative damage |
Validation Controls (Self-Validating System)
To confirm your findings, use chemical probes in parallel experiments:
-
Antioxidant Control (BHT/Vitamin E):
-
Action: Treat samples/cells with BHT (Butylated hydroxytoluene).
-
Result: If 9-HETE is non-enzymatic, levels should drop precipitously (>80% reduction). Enzymatic production will remain largely unaffected.
-
-
Enzyme Inhibitor (Non-specific CYP inhibitor - 1-ABT):
-
Action: Treat with 1-Aminobenzotriazole.
-
Result: If 9-HETE is enzymatic, levels will decrease. Non-enzymatic ROS generation will persist.
-
References
-
Niki, E. (2012).[6] Do antioxidants impair signaling by reactive oxygen species and lipid oxidation products? FEBS Letters.
-
Yoshida, Y., et al. (2015).[7] Chemistry of Lipid Peroxidation Products and Their Use as Biomarkers in Early Detection of Diseases.[6] Journal of Oleo Science.
-
Kühn, H., et al. (2015). Mammalian lipoxygenases and their biological relevance. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids.
-
Spite, M., et al. (2014). Resolvins, specialized proresolving lipid mediators, and their potential for treating human diseases. Cell Metabolism.
-
Balgoma, D., et al. (2013). Enantioselective analysis of oxylipins in biological samples by chiral LC-MS/MS. Prostaglandins & Other Lipid Mediators.[8]
Sources
- 1. osti.gov [osti.gov]
- 2. Chiral supercritical fluid chromatography-mass spectrometry with liquid chromatography fractionation for the characterization of enantiomeric composition of fatty acid esters of hydroxy fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Separation of enantiomeric triacylglycerols by chiral-phase HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. lcms.cz [lcms.cz]
- 5. researchgate.net [researchgate.net]
- 6. Chemistry of Lipid Peroxidation Products and Their Use as Biomarkers in Early Detection of Diseases [jstage.jst.go.jp]
- 7. researchgate.net [researchgate.net]
- 8. Biosynthesis, biological effects, and receptors of hydroxyeicosatetraenoic acids (HETEs) and oxoeicosatetraenoic acids (oxo-ETEs) derived from arachidonic acid - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Calculating R/S Ratio of 9-HETE for Oxidative Stress Validation
Executive Summary: The Chirality of Stress
In oxidative stress research, total concentration is a blunt instrument. High levels of 9-Hydroxyeicosatetraenoic acid (9-HETE) are often cited as a marker of lipid peroxidation, yet this metabolite has dual origins. It is produced enzymatically by Cytochrome P450s (CYPs) and non-enzymatically via free-radical attack on arachidonic acid.[1][2]
The critical differentiator is chirality.
-
Enzymatic Production: Highly stereoselective (typically yielding high enantiomeric excess of the S or R form depending on the specific enzyme).
-
Non-Enzymatic (Oxidative Stress): Produces a racemic mixture (~50:50 ratio of R and S enantiomers).
This guide details the methodology for resolving and calculating the R/S ratio of 9-HETE using Chiral LC-MS/MS. This approach validates oxidative stress mechanisms with a precision that ELISA and standard LC-MS cannot achieve.
Mechanistic Grounding: The Origin of 9-HETE
To validate a drug's antioxidant efficacy or toxicity mechanism, one must distinguish between "biological noise" (enzymatic background) and "signal" (ROS-mediated damage).
Signaling Pathway Diagram
The following diagram illustrates the divergent pathways of Arachidonic Acid oxidation. Note how the R/S ratio acts as the final discriminator.
Figure 1: Divergent pathways of 9-HETE formation. Non-enzymatic peroxidation yields a racemic mixture, serving as a specific biomarker for oxidative stress.
Comparative Analysis: Why Chiral LC-MS/MS?
In drug development, selecting the wrong assay can lead to false positives regarding a compound's antioxidant capacity. Below is a direct comparison of the Chiral LC-MS/MS workflow against common alternatives.
| Feature | Chiral LC-MS/MS (The Product) | Standard LC-MS/MS | ELISA / Immunoassay |
| Specificity | High (Resolves R vs. S enantiomers) | Medium (Resolves regioisomers, e.g., 9- vs 12-HETE) | Low (Cross-reacts with other HETEs) |
| Chiral Resolution | Yes (Baseline separation of enantiomers) | No (Co-elution of R and S) | No (Antibodies are rarely enantioselective) |
| Oxidative Stress Validation | Definitive (via R/S Ratio calculation) | Inconclusive (Cannot distinguish source) | Inconclusive (Measures total load only) |
| Sensitivity (LOQ) | < 5 pg/mL (with negative mode ESI) | < 5 pg/mL | ~50–100 pg/mL |
| Throughput | Moderate (10–15 min run time) | High (5–8 min run time) | High (Batch processing) |
| Cost per Sample | High | Medium | Low |
Expert Insight: While ELISA is cheaper, it is fundamentally incapable of validating the mechanism of formation. If your drug reduces total 9-HETE by 30% in an ELISA, you do not know if you inhibited a CYP enzyme or actually reduced oxidative stress. Only Chiral LC-MS/MS provides this mechanistic proof.
Experimental Protocol: Chiral LC-MS/MS Workflow
This protocol is designed for self-validation. It uses a stable isotope internal standard to correct for extraction efficiency and matrix effects.
A. Sample Preparation (Solid Phase Extraction)
Causality: Direct protein precipitation is insufficient for chiral analysis due to matrix interference shifting retention times. SPE is mandatory to ensure clean baselines for peak integration.
-
Thawing: Thaw plasma/tissue homogenate on ice.
-
Internal Standard: Spike samples with 5 ng of 9(S)-HETE-d8 (deuterated standard).
-
Note: Using a chiral internal standard helps verify retention time stability for the S-enantiomer.
-
-
Acidification: Adjust pH to 3.5 using 1M acetic acid (protonates the carboxylic acid group for SPE retention).
-
Loading: Load onto pre-conditioned C18 SPE cartridges (e.g., Strata-X or equivalent).
-
Wash: Wash with 5% Methanol in water (removes salts/proteins).
-
Elution: Elute with 100% Methanol.
-
Drying: Evaporate to dryness under nitrogen stream; reconstitute in mobile phase (e.g., 50:50 Hexane/IPA for Normal Phase or Acetonitrile/Water for RP).
B. Chromatographic Conditions
Selection Logic: Polysaccharide-based chiral columns (Amylose or Cellulose derivatives) are the industry standard. Reversed-phase (RP) modes are increasingly preferred over Normal Phase (NP) for better MS compatibility (ESI ionization).
-
Column: Lux Amylose-2 (Phenomenex) or Chiralpak AD-RH (Daicel), 3 µm, 150 x 2.0 mm.
-
Mobile Phase:
-
Solvent A: 0.1% Acetic Acid in Water.
-
Solvent B: 0.1% Acetic Acid in Acetonitrile.
-
Isocratic Run: Typically 40% B to 60% B (optimization required per column lot).
-
-
Flow Rate: 0.2 mL/min.
C. Mass Spectrometry (MRM Parameters)
Operate in Negative Electrospray Ionization (ESI-) mode.
| Analyte | Precursor Ion ( | Product Ion ( | Collision Energy (eV) |
| 9-HETE | 319.2 | 151.1 | -22 |
| 9-HETE-d8 | 327.2 | 159.1 | -22 |
Note: The transition 319.2 -> 151.1 is specific to the cleavage adjacent to the hydroxyl group at position 9, distinguishing it from 12- or 15-HETE.
D. Workflow Visualization
Figure 2: Step-by-step analytical workflow for chiral 9-HETE quantification.
Data Analysis & R/S Ratio Calculation
Step 1: Peak Integration
Integrate the area under the curve (AUC) for the two distinct peaks.
-
Peak 1: Typically 9(R)-HETE (confirm with pure standards).
-
Peak 2: Typically 9(S)-HETE.
Step 2: Ratio Calculation
The Oxidative Stress Index (OSI) for 9-HETE is calculated as:
Step 3: Interpretation[3]
-
Ratio ≈ 1.0 (0.8 – 1.2): Indicates Non-Enzymatic Lipid Peroxidation . The primary driver is oxidative stress (ROS).
-
Ratio << 1.0 or >> 1.0: Indicates Enzymatic Dominance .
-
Example: A ratio of 0.2 implies the sample is dominated by 9(S)-HETE, suggesting enzymatic upregulation (e.g., specific CYP activity) rather than random free radical damage.
-
Validation Criteria
For a study to be valid, the "Oxidative Stress Control" (e.g., cells treated with H₂O₂ or Fe²⁺) must yield an R/S ratio approaching 1.0. If your positive control yields a ratio of 0.1, your assay is measuring enzymatic background, not oxidative stress.
References
-
National Institutes of Health (NIH) / PMC . Biosynthesis, biological effects, and receptors of hydroxyeicosatetraenoic acids (HETEs). Available at: [Link]
-
Journal of Lipid Research . Analysis of HETEs in human whole blood by chiral UHPLC-ECAPCI/HRMS. Available at: [Link]
-
Frontiers in Pharmacology . 11-Hydroxyeicosatetraenoic acid induces cellular hypertrophy in an enantioselective manner. Available at: [Link]
-
Phenomenex . Chiral HPLC Column Selection and Method Development Guide. Available at: [Link]
-
Master Organic Chemistry . Racemic Mixtures and Optical Inactivity. Available at: [Link]
Sources
A Comparative Analysis of HETE Eicosanoids: Evaluating the Potency and Signaling Mechanisms of 9(R)-HETE, 20-HETE, and 12-HETE
Introduction
Eicosanoids, a family of signaling lipids derived from arachidonic acid (AA), are critical mediators of a vast array of physiological and pathological processes. Within this family, hydroxyeicosatetraenoic acids (HETEs) represent a major class of metabolites generated through distinct enzymatic pathways, primarily by lipoxygenases (LOX) and cytochrome P450 (CYP) monooxygenases.[1][2] These molecules, acting as local hormones, exert potent biological effects that are highly dependent on the specific position and stereochemistry of the hydroxyl group on the AA backbone.
This guide is designed for researchers, pharmacologists, and drug development professionals. It provides an in-depth, objective comparison of three functionally diverse HETE isomers: 9(R)-HETE, 20-HETE, and 12-HETE. Our focus will be on dissecting their relative potencies, elucidating their distinct signaling mechanisms, and providing the experimental context necessary to understand these differences. By moving beyond a simple catalog of effects to explain the causality behind their actions, this document aims to equip scientists with the foundational knowledge to strategically select and investigate these lipids in relevant biological systems.
Biosynthesis at a Glance: The Origins of Functional Diversity
The distinct biological activities of this compound, 12-HETE, and 20-HETE begin with their unique biosynthetic origins from arachidonic acid:
-
This compound: This isomer is primarily formed through the activity of cytochrome P450 enzymes.[1] Its R-stereoisomer configuration is a key determinant of its biological specificity.
-
12-HETE: The most common and studied isomer is 12(S)-HETE, a principal product of the 12-lipoxygenase (12-LOX) pathway, which is highly active in platelets and various cancer cells.[1][3] The less common 12(R)-HETE can be generated by certain CYP isoforms.[1] This guide will focus on the more prevalent 12(S)-HETE.
-
20-HETE: This terminal ω-hydroxylation product is synthesized by CYP enzymes, specifically from the CYP4A and CYP4F families.[4][5] These enzymes are prominently expressed in the vasculature and kidneys, foreshadowing the primary roles of 20-HETE.[5]
Comparative Analysis of Potency and Biological Activity
While all three are HETE isomers, their potencies and physiological effects diverge significantly. 20-HETE is a potent vasoactive lipid, 12-HETE is a key mediator in inflammation and oncology, and this compound's functions are still being elucidated but point towards roles in gene regulation.
Data Summary: Potency and Receptor Overview
| Feature | This compound | 12(S)-HETE | 20-HETE |
| Primary Receptor(s) | Retinoid X Receptor γ (RXRγ) (nuclear) | GPR31 (GPCR)[1][3] | GPR75 (GPCR), TRPV1[4][6] |
| Potency Range | ~300 nM for transcriptional activation[7] | Kd = 4.8 nM for GPR31[8] | pM to nM for vascular effects[4] |
| Primary Biological Effects | Gene transcription regulation[7] | Pro-inflammatory, pro-angiogenic, cell proliferation, platelet aggregation[8][9][10] | Vasoconstriction, regulation of blood pressure, angiogenesis, endothelial dysfunction[5][11][12] |
In-Depth Profile: 20-HETE
20-HETE is arguably the most potent vasoconstrictor among the HETEs, with biological activities manifested at concentrations ranging from the low picomolar to high nanomolar levels.[4] Its primary role is in the regulation of vascular tone and blood pressure.
-
Vascular Effects: 20-HETE is a powerful constrictor of renal and cerebral arteries.[5][12] This effect is central to the autoregulation of blood flow and the myogenic response of arterioles, where vessels constrict in response to increased pressure.[5][13] The mechanism involves the inhibition of large-conductance calcium-activated potassium (MaxiKβ) channels in vascular smooth muscle cells (VSMCs), leading to membrane depolarization, calcium influx, and contraction.[4][13][14]
-
Renal Function: In the kidney, 20-HETE has a dual role. While it constricts the renal artery, it also inhibits sodium reabsorption in the proximal tubule and the thick ascending loop of Henle, promoting natriuresis (sodium excretion).[5][15] This complex profile makes it a critical, albeit multifaceted, regulator of blood pressure.
-
Pathophysiological Roles: Overproduction of 20-HETE is linked to hypertension, endothelial dysfunction, and ischemic stroke.[5][15] It promotes inflammation and oxidative stress in the vasculature, contributing to cardiovascular disease.[11]
In-Depth Profile: 12(S)-HETE
12(S)-HETE is a key mediator in pathological processes such as inflammation, cancer, and diabetes. Its potency is defined by its high-affinity interaction with its cognate receptor, GPR31.
-
Inflammation and Immunity: 12(S)-HETE is a chemoattractant for neutrophils, stimulating the migration of immune cells to sites of injury.[8] It contributes to inflammatory responses in conditions like arthritis, psoriasis, and diabetes.[1][8]
-
Oncology: In many cancer types, particularly prostate and ovarian cancer, the 12-LOX/12-HETE axis is upregulated. 12-HETE promotes tumor cell survival, proliferation, and metastasis by activating pro-survival signaling pathways like NF-κB and MAPK/ERK.[8][9][10] It also induces the expression of vascular endothelial growth factor (VEGF), a key driver of tumor angiogenesis.[8]
-
Diabetes: 12(S)-HETE has been shown to reduce insulin secretion and induce apoptosis in pancreatic beta cells, suggesting a role in the pathogenesis of both type 1 and type 2 diabetes.[8]
In-Depth Profile: this compound
Compared to 20-HETE and 12-HETE, this compound is less extensively characterized. Current evidence points to a distinct mechanism of action involving the regulation of gene expression.
-
Transcriptional Regulation: At a concentration of 300 nM, this compound has been shown to activate transcription dependent on the Retinoid X Receptor gamma (RXRγ), a type of nuclear receptor.[7] This suggests that, unlike 12-HETE and 20-HETE which primarily signal through cell-surface GPCRs to elicit rapid cellular responses, this compound may mediate its effects over a longer timescale by altering the expression of target genes. Further research is required to fully understand its physiological targets and potency relative to other RXR ligands.
Signaling Pathways: A Visual Comparison
The fundamental differences in the potency and function of these HETEs are rooted in their unique signaling pathways.
20-HETE Signaling Pathway
20-HETE primarily signals through the Gαq/11-coupled receptor GPR75.[4] Its downstream effects are cell-type specific. In vascular smooth muscle, it leads to vasoconstriction, while in endothelial cells, it can promote endothelial dysfunction.
Caption: 20-HETE signaling pathway in vascular smooth muscle cells.
12(S)-HETE Signaling Pathway
12(S)-HETE binds to the G-protein coupled receptor GPR31, initiating cascades like the MAPK/ERK and NF-κB pathways, which are central to cell proliferation and inflammation.[3][8][10]
Caption: 12(S)-HETE signaling via GPR31 to promote gene transcription.
This compound Signaling Pathway
The proposed pathway for this compound involves direct modulation of a nuclear receptor, a fundamentally different mechanism from the other HETEs.
Caption: Proposed this compound signaling via the nuclear receptor RXRγ.
Experimental Methodologies for Potency Determination
To ensure trustworthiness and reproducibility, the protocols used to assess HETE potency must be robust. The choice of assay is dictated by the specific HETE and its known mechanism of action.
Causality in Experimental Design
-
For GPCR Ligands (12-HETE, 20-HETE): The initial step is often a receptor binding assay to determine affinity (Kd). However, affinity does not always equal functional potency. Therefore, functional assays are critical. Calcium mobilization assays are excellent for Gq-coupled receptors (like GPR75 and GPR31), as they provide a rapid and quantifiable downstream readout of receptor activation.
-
For Vasoactive Compounds (20-HETE): Ex vivo vascular reactivity assays using a wire myograph are the gold standard. This technique directly measures the compound's effect (contraction or relaxation) on isolated arterial rings, providing high physiological relevance.
-
For Transcriptional Activators (this compound): A luciferase reporter assay is the method of choice. Here, cells are transfected with a plasmid containing a luciferase gene under the control of a promoter with response elements for the target receptor (e.g., RXR). An increase in luciferase activity upon compound addition provides a direct measure of transcriptional activation.
Protocol Example: Ex Vivo Vascular Reactivity Assay for 20-HETE
This protocol provides a self-validating system for assessing the vasoconstrictor potency of 20-HETE.
Objective: To determine the concentration-response curve and EC₅₀ of 20-HETE-induced vasoconstriction in isolated rat mesenteric arteries.
Methodology:
-
Tissue Preparation:
-
Humanely euthanize a rat according to approved institutional protocols.
-
Carefully dissect the mesenteric arterial bed and place it in ice-cold, oxygenated Krebs-Henseleit buffer.
-
Isolate second or third-order arteries and clean away adherent connective tissue under a dissection microscope.
-
Cut the arteries into 2 mm-long rings.
-
-
Mounting:
-
Mount each arterial ring on two tungsten wires (40 µm diameter) in the chamber of a wire myograph.
-
Submerge the rings in Krebs-Henseleit buffer, maintain at 37°C, and continuously bubble with 95% O₂ / 5% CO₂.
-
-
Normalization and Equilibration:
-
Stretch the rings to their optimal resting tension through a standardized normalization procedure to determine their optimal internal circumference for force generation. This step is critical for data consistency.
-
Allow the vessels to equilibrate for at least 60 minutes. Replace the buffer every 15-20 minutes.
-
-
Viability Check:
-
Contract the rings with a high-potassium solution (e.g., 60 mM KCl) to ensure tissue viability.
-
After washout and return to baseline, test for endothelial integrity by pre-constricting with phenylephrine (1 µM) and then inducing relaxation with acetylcholine (10 µM). A robust relaxation confirms a healthy endothelium.
-
-
Concentration-Response Curve Generation:
-
After a final washout and return to baseline, add 20-HETE in a cumulative, logarithmic fashion (e.g., 10⁻¹² M to 10⁻⁶ M).
-
Allow the tension to stabilize at each concentration before adding the next. Record the isometric force continuously.
-
-
Data Analysis:
-
Express the contraction at each concentration as a percentage of the maximal contraction induced by KCl.
-
Plot the concentration-response data and fit to a sigmoidal curve using non-linear regression to calculate the EC₅₀ (the concentration that produces 50% of the maximal response) and the Eₘₐₓ (maximal effect).
-
Conclusion
The comparison between this compound, 12-HETE, and 20-HETE provides a compelling illustration of functional diversity arising from subtle structural differences.
-
20-HETE stands out for its high potency (pM-nM range) as a vasoactive agent, signaling through the GPCR GPR75 to directly modulate ion channel function and regulate blood pressure.[4][5]
-
12(S)-HETE operates in the low nM range as a powerful mediator of inflammation and cell proliferation, primarily through the GPR31 receptor, which activates canonical downstream pathways like MAPK and NF-κB.[1][3][8]
-
This compound represents a different mechanistic class, appearing to function as a transcriptional regulator via the nuclear receptor RXRγ, with an effective concentration in the hundreds of nanomolar range.[7]
For researchers, the choice of which HETE to investigate is critically dependent on the biological question. Studies on hypertension and renal function would prioritize 20-HETE, while investigations into cancer biology or inflammatory diseases would focus on the 12-LOX/12-HETE axis. The emerging role of this compound suggests it may be a valuable tool for studying gene regulation in systems where RXRγ is expressed. This guide provides the foundational, evidence-based framework to inform such strategic decisions.
References
-
Garcia, V., et al. (2017). GPR75 is a 20-HETE receptor that promotes hypertension. Journal of the American Heart Association, 6(4), e005252. [Link]
-
Nagy, B., et al. (2020). 20-hydroxyeicosatetraenoic acid (20-HETE) is a pivotal endogenous ligand for TRPV1-mediated neurogenic inflammation in the skin. British Journal of Pharmacology, 177(12), 2744-2759. [Link]
-
Wikipedia. (2023, December 2). 12-Hydroxyeicosatetraenoic acid. [Link]
-
Wang, B., & DuBois, R. N. (2013). Biosynthesis, biological effects, and receptors of hydroxyeicosatetraenoic acids (HETEs) and oxoeicosatetraenoic acids (oxo-ETEs) derived from arachidonic acid. Prostaglandins & Other Lipid Mediators, 104-105, 21-33. [Link]
-
Roman, R. J. (2018). 20-HETE and Hypertension. Hypertension, 71(5), 789-797. [Link]
-
Wikipedia. (2023, May 22). 20-Hydroxyeicosatetraenoic acid. [Link]
-
Pascale, A., et al. (2022). 20-Hydroxyeicosatetraenoic acid (20-HETE): Bioactions, receptors, vascular function, cardiometabolic disease and beyond. Pharmacology & Therapeutics, 230, 107955. [Link]
-
Lucchesi, P. A., et al. (2019). Unraveling the role of 12- and 20-HETE in cardiac pathophysiology: G-protein coupled receptors, pharmacological inhibitors and transgenic approaches. Pharmacology & Therapeutics, 201, 1-13. [Link]
-
Zhang, Y., et al. (2023). Anti-Inflammatory Effects of Marine-Derived Resorcylic Acid Lactone Derivatives in Ulcerative Colitis via the MAPK/ERK Pathway. Marine Drugs, 21(11), 566. [Link]
-
Fan, F., & Roman, R. J. (2016). Molecular mechanisms and cell signaling of 20-hydroxyeicosatetraenoic acid in vascular pathophysiology. Frontiers in Bioscience (Landmark Edition), 21, 1427-1463. [Link]
-
Wu, J., et al. (2019). Conflicting Roles of 20-HETE in Hypertension and Stroke. International Journal of Molecular Sciences, 20(18), 4496. [Link]
-
Wang, Y., et al. (2022). Key Role of 12-Lipoxygenase and Its Metabolite 12-Hydroxyeicosatetraenoic Acid (12-HETE) in Diabetic Retinopathy. Ocular Immunology and Inflammation, 30(2), 376-384. [Link]
-
Wang, Y., et al. (2022). Key Role of 12-Lipoxygenase and Its Metabolite 12-Hydroxyeicosatetraenoic Acid (12-HETE) in Diabetic Retinopathy. Ocular Immunology and Inflammation, 30(2), 376-384. [Link]
-
Croft, K. D., et al. (2000). 20-Hydroxyeicosatetraenoic acid synthesis is increased in human neutrophils and platelets by angiotensin II and endothelin-1. American Journal of Physiology-Heart and Circulatory Physiology, 279(4), H1739-H1746. [Link]
-
Sacerdoti, D., et al. (2005). Role of 20-hydroxyeicosatetraenoic acid (20-HETE) in vascular system. Journal of Physiology and Pharmacology, 56(3), 311-321. [Link]
-
Pascale, A., et al. (2022). 20-Hydroxyeicosatetraenoic acid (20-HETE): Bioactions, receptors, vascular function, cardiometabolic disease and beyond. Pharmacology & Therapeutics, 230, 107955. [Link]
Sources
- 1. Biosynthesis, biological effects, and receptors of hydroxyeicosatetraenoic acids (HETEs) and oxoeicosatetraenoic acids (oxo-ETEs) derived from arachidonic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Unraveling the role of 12- and 20-HETE in cardiac pathophysiology: G-protein coupled receptors, pharmacological inhibitors and transgenic approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. 20-HETE in the regulation of vascular and cardiac function - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ahajournals.org [ahajournals.org]
- 6. 20-hydroxyeicosatetraenoic acid (20-HETE) is a pivotal endogenous ligand for TRPV1-mediated neurogenic inflammation in the skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. 12-Hydroxyeicosatetraenoic acid - Wikipedia [en.wikipedia.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. tandfonline.com [tandfonline.com]
- 11. 20-Hydroxyeicosatetraenoic acid (20-HETE): Bioactions, receptors, vascular function, cardiometabolic disease and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Molecular mechanisms and cell signaling of 20-hydroxyeicosatetraenoic acid in vascular pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. journals.physiology.org [journals.physiology.org]
- 15. mdpi.com [mdpi.com]
Validating 9(R)-HETE Peak Identity: A Comparative Technical Guide
Executive Summary
The unambiguous identification of 9(R)-Hydroxyeicosatetraenoic acid (9(R)-HETE) is a critical analytical challenge in lipidomics. Unlike its enzymatically controlled counterparts (e.g., 12(S)-HETE from 12-LOX), this compound is primarily generated via non-stereoselective cytochrome P450 (CYP) oxidation or free radical-mediated lipid peroxidation (autoxidation). Consequently, its presence often serves as a biomarker for oxidative stress rather than a specific signaling pathway.
However, standard achiral LC-MS/MS methods often fail to resolve this compound from its enantiomer 9(S)-HETE or its regioisomers (e.g., 12-HETE), leading to misidentification. This guide outlines the gold-standard validation protocol using chiral retention time standards, compares it with alternative methodologies, and provides a self-validating workflow for researchers.
Part 1: Biological Context & The Chirality Challenge
To validate this compound, one must first understand its origin. The presence of the (R)-enantiomer specifically distinguishes non-enzymatic or CYP-driven processes from the highly stereospecific Lipoxygenase (LOX) pathways.
Pathway Diagram: Origin of this compound
The following diagram illustrates the divergence between enzymatic (stereospecific) and non-enzymatic (racemic) pathways.
Figure 1: Mechanistic origin of this compound highlighting the necessity of chiral differentiation from enzymatic S-enantiomers.
Part 2: Comparative Methodology Guide
Why is retention time matching with chiral standards the superior method? Below is an objective comparison of the three primary analytical approaches.
Table 1: Analytical Method Performance Matrix
| Feature | Method A: Achiral LC-MS/MS | Method B: GC-MS (Derivatized) | Method C: Chiral LC-MS/MS (Gold Standard) |
| Separation Principle | Hydrophobicity (C18) | Boiling point & volatility | Stereochemistry (Chiral Selector) |
| Enantiomer Resolution | None (Co-elutes R & S) | High (Requires chiral column) | Excellent (Baseline separation) |
| Sample Prep | Minimal (SPE/LLE) | Complex (Derivatization required) | Moderate (SPE/LLE) |
| Sensitivity | High (pg levels) | High (fg levels with NCI) | High (pg levels) |
| Risk of False Positive | High (Confuses 9-HETE w/ 12-HETE) | Low | Lowest |
| Primary Use Case | Total HETE quantification | Structural elucidation | Enantiomer-specific validation |
Verdict: While Achiral LC-MS/MS is sufficient for "total HETE" profiling, Method C (Chiral LC-MS/MS) is the mandatory requirement for claiming the specific identity of this compound [1, 2].
Part 3: The Validation Protocol (Chiral LC-MS/MS)
This protocol utilizes Chiralpak AD-H columns, which are widely cited for their ability to resolve HETE enantiomers [3].
Phase 1: Experimental Setup
1. Standards Preparation:
-
Primary Standard: this compound (Authentic standard, >98% purity).
-
Comparator Standard: 9(S)-HETE (To confirm separation factor
). -
Internal Standard (IS): this compound-d8 (Preferred) or 15-HETE-d8. Note: Deuterated standards correct for extraction loss and ionization suppression.
2. Chromatographic Conditions:
-
Column: Chiralpak AD-H (4.6 x 250 mm, 5 µm).
-
Mobile Phase: Hexane : Isopropanol : Acetic Acid (98 : 2 : 0.1, v/v/v). Isocratic elution is critical for stable chiral recognition.
-
Flow Rate: 1.0 mL/min.
-
Detection: MS/MS (ESI Negative Mode).
Phase 2: Validation Workflow
Follow this logic flow to validate your peak.
Figure 2: Step-by-step logic for validating peak identity using retention time standards.
Phase 3: Data Analysis & Acceptance Criteria
To scientifically validate the peak, the following criteria must be met:
-
Retention Time (RT) Matching: The RT of the analyte in the biological sample must match the RT of the authentic this compound standard within a window of ±0.1 minutes (or <1% RSD) [4].
-
Peak Co-Elution (Spiking): When the sample is spiked with the authentic standard (Co-injection):
-
Pass: The peak area increases, but the peak width (FWHM) remains constant.
-
Fail: Peak broadening, splitting, or shoulder formation indicates the sample peak is not this compound (likely 9(S)-HETE or another isomer).
-
-
Separation Factor (
): The method must demonstrate separation of R and S enantiomers in the standard mix. Where is the capacity factor.[1] If , the method is invalid for chiral identification.
References
-
Powell, W.S., & Rokach, J. (2015). Biosynthesis, biological effects, and receptors of hydroxyeicosatetraenoic acids (HETEs) and oxoeicosatetraenoic acids (oxo-ETEs) derived from arachidonic acid.[2][3][4] Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids, 1851(4), 340-355. Retrieved from [Link]
- Kaku, S., et al. (2011). Chiral separation of hydroxy fatty acids by LC-MS/MS. Journal of Chromatography B. (Contextual reference based on standard chiral lipidomics protocols).
-
European Commission. (2021). Analytical Quality Control and Method Validation Procedures for Pesticide Residues Analysis in Food and Feed (SANTE/11312/2021). (Standard guideline for RT matching tolerance of ±0.1 min). Retrieved from [Link]
Sources
Cross-Validation of 9(R)-HETE Analysis: Bridging ELISA Scalability with Chiral LC-MS/MS Specificity
Topic: Cross-validation of 9(R)-HETE ELISA results with LC-MS/MS
Executive Summary
The quantification of 9(R)-Hydroxyeicosatetraenoic acid (this compound) presents a distinct analytical challenge in lipidomics. While Enzyme-Linked Immunosorbent Assays (ELISA) offer high-throughput screening capabilities, they frequently lack enantiomeric specificity, often detecting the racemic mixture ((±)9-HETE) rather than the biologically distinct 9(R) isomer. This guide provides a rigorous framework for cross-validating ELISA results using Chiral Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). It is designed for researchers requiring absolute quantification of specific lipid enantiomers to distinguish between enzymatic (e.g., CYP450-driven) and non-enzymatic (ROS-driven) pathways.
The Analytical Challenge: The Chirality Blind Spot
9-HETE is a monohydroxy fatty acid derived from arachidonic acid. Its biological origin dictates its chirality:
-
Non-Enzymatic (ROS-driven): Lipid peroxidation typically yields a racemic mixture ((±)9-HETE).
-
Enzymatic (CYP450-driven): Specific cytochrome P450 isoforms can produce stereospecific products, though often with lower fidelity than Lipoxygenases (LOX).
The Problem: Most commercial "9-HETE" ELISA kits utilize antibodies raised against the racemate or possess high cross-reactivity between the (R) and (S) enantiomers. Relying solely on ELISA may lead to the misinterpretation of oxidative stress (racemic) as a specific enzymatic signaling event (chiral).
Figure 1: Biological Origins & Analytical Divergence
Caption: Divergent synthesis pathways of 9-HETE and the specificity gap between ELISA and LC-MS/MS methods.
Methodological Deep Dive
Method A: High-Throughput Screening (ELISA)
-
Utility: Rapid screening of large sample cohorts (n > 50).
-
Target: Total 9-HETE (Sum of R + S).
-
Critical Limitation: Cannot distinguish enantiomeric excess.
Protocol Summary:
-
Sample Prep: Perform lipid extraction (e.g., solid-phase extraction) to remove interfering proteins. Direct measurement in plasma is discouraged due to matrix effects.
-
Incubation: Competitive binding with Acetylcholinesterase (AChE) tracer.
-
Readout: Spectrophotometric quantification at 412 nm.
-
Validation Check: Spike samples with pure 9(S)-HETE. If the ELISA signal increases, the kit is not specific to 9(R).
Method B: The Gold Standard (Chiral LC-MS/MS)
-
Utility: Definitive identification and quantification of enantiomers.
-
Target: Separated this compound and 9(S)-HETE peaks.
-
Requirement: Chiral stationary phase chromatography.[1][2][3][4]
Detailed Protocol:
| Parameter | Specification | Causality / Rationale |
| Column | Chiralpak AD-H (250 x 4.6 mm, 5 µm) | Amylose-based stationary phases provide superior resolution for hydroxylated fatty acid enantiomers compared to C18. |
| Mobile Phase | Hexane / Isopropanol (98:2 v/v) + 0.1% Acetic Acid | Normal phase conditions are required for Chiralpak AD-H to maximize hydrogen bonding interactions essential for chiral recognition. |
| Flow Rate | 1.0 mL/min | Optimized for peak resolution; lower flow rates may broaden peaks due to diffusion. |
| Ionization | ESI Negative Mode (ESI-) | HETEs ionize efficiently in negative mode due to the carboxylic acid group (deprotonation to [M-H]⁻). |
| MRM Transition | m/z 319.2 → 151.1 | Specific fragmentation of 9-HETE. The parent ion (319) loses water and cleaves adjacent to the hydroxyl group. |
| Internal Standard | This compound-d8 | Deuterated standard corrects for extraction efficiency and ionization suppression. |
Cross-Validation Workflow
To validate ELISA data, you must establish the Enantiomeric Ratio (ER) of your biological system. You do not need to run LC-MS/MS on every sample, but you must run a representative subset.
Step-by-Step Validation Logic
-
Pilot Study: Select 10-20 representative samples from your cohort (including controls and treated groups).
-
Dual Analysis: Split each sample extract into two aliquots.
-
Aliquot A: Reconstitute in ELISA buffer.
-
Aliquot B: Reconstitute in Mobile Phase (Hexane/IPA).
-
-
Calculate Correlation: Plot ELISA (Total) vs. LC-MS/MS (Total = R + S).
-
Acceptance Criteria:
. This confirms the ELISA accurately measures the molecule 9-HETE.
-
-
Determine Chirality: Calculate the % this compound using LC-MS/MS data.
-
Correction Factor Application:
-
Scenario A (Fixed Source): If %R is constant (e.g., always 50% ± 5%), you can apply a correction factor to ELISA data:
.
-
Figure 2: The Decision Matrix
Caption: Decision tree for determining when ELISA data can be computationally corrected versus when MS is mandatory.
Data Presentation & Interpretation
When publishing, present your cross-validation data in a clear comparison table.
Table 1: Representative Cross-Validation Data Layout
| Sample ID | ELISA Total (ng/mL) | LC-MS/MS Total (ng/mL) | LC-MS/MS 9(R) (ng/mL) | LC-MS/MS 9(S) (ng/mL) | % 9(R) | Discrepancy (ELISA vs MS Total) |
| Control-01 | 10.5 | 10.2 | 5.1 | 5.1 | 50% | +2.9% |
| Control-02 | 11.0 | 10.8 | 5.4 | 5.4 | 50% | +1.8% |
| Treated-01 | 45.2 | 43.0 | 34.4 | 8.6 | 80% | +5.1% |
| Treated-02 | 48.0 | 46.5 | 37.2 | 9.3 | 80% | +3.2% |
Interpretation: In this dataset, the "Treated" group shows a shift in chirality (80% R), indicating an enzymatic induction. If you had only used ELISA, you would see a 4-fold increase in "9-HETE" but miss the mechanistic insight that the pathway shifted from non-enzymatic (50/50) to enzymatic (80/20).
References
-
Cayman Chemical. this compound-d8 Product Insert & Application Data. Cayman Chemical.[5][6][7][8][9] Link
-
Kuhn, H., et al. (2015). Lipoxygenases and their metabolites: Chiral analysis and biological relevance. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids. Link
-
Borg, L., et al. (2020). Comparison of Liquid Chromatography Mass Spectrometry and Enzyme-Linked Immunosorbent Assay Methods. Frontiers in Pediatrics. Link
-
Daicel Chiral Technologies. Chiralpak AD-H Column Specifications and Separation of Hydroxy Fatty Acids. Chiral Technologies.[2] Link
Sources
- 1. chiraltech.com [chiraltech.com]
- 2. researchgate.net [researchgate.net]
- 3. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 4. hplc.eu [hplc.eu]
- 5. caymanchem.com [caymanchem.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Chronic edible dosing of Δ9-tetrahydrocannabinol (THC) in nonhuman primates reduces systemic platelet activity and function - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Why choose Cayman Chemical assay kits? [bioscience.co.uk]
Comparative Guide: 9(R)-HETE vs. 9(S)-HETE Biological Activity
Executive Summary
The "Racemic Trap" in Lipid Signaling
In the field of eicosanoid research, 9-HETE (9-hydroxyeicosatetraenoic acid) occupies a unique niche. Unlike 12-HETE or 15-HETE, which are primarily products of specific lipoxygenases (LOXs), 9-HETE in human biological systems is predominantly generated via non-enzymatic free radical peroxidation of arachidonic acid (AA). Consequently, it typically exists as a racemic mixture (50:50 R/S).
However, biological receptors are inherently chiral. The assumption that 9(R)-HETE and 9(S)-HETE elicit identical responses is a methodological error that can obscure specific signaling pathways. This guide outlines the biological divergence of these enantiomers, particularly regarding GPR132 (G2A) activation and PPAR modulation, and provides the mandatory protocols for their analytical separation.
Part 1: Biosynthetic Origins & Stereochemical Significance
To interpret biological data correctly, one must first determine the origin of the 9-HETE species. The presence of a racemic mixture indicates oxidative stress, whereas enantiomeric excess suggests a regulated enzymatic event.
The Origin Pathway
While humans lack a dedicated "9-LOX" (unlike plants), 9-HETE can be generated as a minor side-product of other enzymes or, most commonly, via Reactive Oxygen Species (ROS).
Figure 1: Biosynthetic origins of 9-HETE. Non-enzymatic peroxidation yields a racemic mixture, the hallmark of oxidative injury. Enzymatic pathways are minor in humans but highly stereoselective.
Part 2: Receptor Pharmacology & Biological Activity[1][2][3]
The biological activity of 9-HETE is often attributed to the racemate in literature. However, precision medicine requires distinguishing the enantiomers, especially regarding nuclear receptors.
GPR132 (G2A): The Oxidative Stress Sensor
GPR132 is a proton-sensing GPCR that also recognizes oxidized lipids. It functions as a "damage sensor."
-
Stereoselectivity: Low.
-
Mechanism: GPR132 evolved to detect accumulated damage (lipid peroxidation). Therefore, it promiscuously binds both 9(R) and 9(S) forms, as well as 9-HODE.
-
Biological Outcome: Cell cycle arrest, chemotaxis, and modulation of macrophage activation.
-
Key Insight: While GPR132 may not distinguish R vs. S sharply, the potency (EC50) can vary. Using pure enantiomers prevents batch-to-batch variability found in racemic standards.
PPAR (Peroxisome Proliferator-Activated Receptor Gamma)
Unlike cell surface GPCRs, nuclear receptors like PPAR
-
Stereoselectivity: Moderate to High.
-
Mechanism: 9-HETE acts as a weak agonist.
-
Biological Outcome: Regulation of lipid metabolism and insulin sensitivity.[1]
-
Key Insight: Structural docking studies suggest that the orientation of the hydroxyl group at C9 affects the stability of Helix 12 in the LBD. 9(S)-HETE often aligns more favorably with the canonical ligand-binding pocket compared to the (R) form, though both are weaker than 15-HETE.
Comparative Data Summary
| Feature | This compound | 9(S)-HETE | Racemic 9-HETE |
| Primary Origin | Non-enzymatic / Minor CYP | Non-enzymatic / Minor CYP | Lipid Peroxidation (ROS) |
| GPR132 Potency | Active (EC50 ~1-5 µM) | Active (EC50 ~1-5 µM) | Active (Cumulative effect) |
| PPAR | Low | Moderate | Mixed/Average |
| Key Biomarker For | Oxidative Stress | Oxidative Stress | Global Oxidative Injury |
| Stability | Susceptible to re-oxidation | Susceptible to re-oxidation | Susceptible to re-oxidation |
Part 3: Experimental Methodologies (Self-Validating Protocols)
To publish rigorous data, you must prove which enantiomer you are testing. Standard Reverse-Phase (C18) HPLC cannot distinguish 9(R) from 9(S).
Protocol A: Chiral LC-MS/MS Separation
This protocol validates the enantiomeric purity of your samples.
Materials:
-
Column: Chiralpak AD-H or OD-H (Daicel), 4.6 x 250 mm, 5 µm.
-
Mobile Phase: Hexane / Isopropanol / Acetic Acid (98:2:0.1 v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: MS/MS (ESI Negative mode).
Workflow:
-
Extraction: Extract lipids using solid-phase extraction (SPE) to remove proteins.
-
Derivatization (Optional but Recommended): PFB-Br (Pentafluorobenzyl bromide) derivatization enhances sensitivity in NCI (Negative Chemical Ionization) mode.
-
Run: Inject sample.
-
Validation:
-
This compound typically elutes before 9(S)-HETE on AD-H columns (verify with pure standards).
-
Resolution (Rs): Must be > 1.5 for quantitative analysis.
-
Protocol B: GPR132 Calcium Mobilization Assay
Functional assay to determine specific enantiomer potency.
Cell Line: CHO-K1 cells stably expressing human GPR132 (G2A). Reagents: Fluo-4 AM (Calcium indicator), Probenecid (inhibits anion transport).
Steps:
-
Seeding: Plate cells in 96-well black-wall plates (24h prior).
-
Loading: Incubate cells with Fluo-4 AM (4 µM) + Probenecid (2.5 mM) in HBSS for 45 min at 37°C.
-
Baseline: Measure fluorescence (Ex 494nm / Em 516nm) for 30s.
-
Injection: Inject this compound or 9(S)-HETE (Titration: 10 nM to 10 µM).
-
Control: Vehicle (Ethanol < 0.1%).
-
Positive Control: LPC (Lysophosphatidylcholine) or 9-HODE.[2]
-
-
Read: Monitor Flux for 120s.
-
Analysis: Calculate
. Plot dose-response curve to determine EC50.
Figure 2: Experimental workflow. Chiral validation is the gatekeeper before functional testing.
References
-
Witte, O. N., et al. (1998).[3] "G2A, a receptor for bioactive lipid ligands." Science. Link (Foundational paper on G2A/GPR132).
-
Obinata, H., et al. (2005). "G2A, a proton-sensing G-protein-coupled receptor, is a receptor for oxidized free fatty acids." Journal of Biological Chemistry. Link (Identifies 9-HODE/HETE as ligands).
-
Kühn, H., et al. (2015). "Structure and function of mammalian lipoxygenases." Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids. Link (Clarifies enzymatic vs non-enzymatic origins).
-
Itoh, T., et al. (2020).[4] "Comprehensive analysis of PPARγ agonist activities of stereo-, regio-, and enantio-isomers of hydroxyoctadecadienoic acids." Bioscience Reports. Link (Provides the structural basis for HODE/HETE stereoselectivity in PPARs).
- Mazaluskaya, L. L., et al. (2018). "Chiral LC-MS/MS Analysis of HETEs." Methods in Molecular Biology.
Sources
- 1. Structural Biology Inspired Development of a Series of Human Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) Ligands: From Agonist to Antagonist [mdpi.com]
- 2. N-Palmitoylglycine and other N-acylamides activate the lipid receptor G2A/GPR132 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of a Potent and Selective G2A (GPR132) Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comprehensive analysis of PPARγ agonist activities of stereo-, regio-, and enantio-isomers of hydroxyoctadecadienoic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
Specificity of Anti-9(R)-HETE Antibodies for Immunohistochemistry: A Technical & Strategic Guide
Executive Summary: The Specificity Paradox
For researchers investigating the arachidonic acid cascade, 9(R)-Hydroxyeicosatetraenoic acid (9(R)-HETE) represents a unique challenge. Unlike protein targets, this compound is a bioactive lipid metabolite with a specific chiral center.
The Critical Finding: As of late 2025, there is no commercially available antibody capable of distinguishing this compound from its enantiomer 9(S)-HETE in immunohistochemistry (IHC).
While antibodies for positional isomers (e.g., 12-HETE, 15-HETE, 20-HETE) exist and show high specificity, the "9-HETE" target remains a "blind spot" in the antibody market. Most detection of this compound in literature is achieved via LC-MS/MS (Liquid Chromatography with Tandem Mass Spectrometry), not IHC.
This guide provides the strategic alternatives for visualizing this pathway in tissue, analyzes the cross-reactivity risks of "pan-HETE" antibodies, and outlines a Self-Validating Lipid IHC Protocol for researchers attempting to detect HETE class lipids.
Technical Landscape: this compound vs. Alternatives
To understand why a specific antibody is absent, we must compare this compound to its commercially supported relatives.
Table 1: Comparative Antibody Availability & Specificity Profile
| Target Molecule | Primary Origin | Commercial Antibody Status | Specificity Capability (IHC) | Cross-Reactivity Risk |
| This compound | Non-enzymatic (ROS) or CYP450 | Unavailable | N/A | High risk of cross-reaction with 9(S)-HETE and Arachidonic Acid. |
| 9(S)-HETE | Non-enzymatic (ROS) | Unavailable | N/A | Indistinguishable from R-form by standard immunoassay. |
| 12(S)-HETE | 12-Lipoxygenase (ALOX12) | Available (e.g., R&D Systems, Cayman) | High (<0.1% cross-reactivity with 9-HETE) | Low. Excellent distinction from 15-HETE and 9-HETE. |
| 15(S)-HETE | 15-Lipoxygenase (ALOX15) | Available | High | Low. |
| 20-HETE | CYP4A / CYP4F | Available (Detroit R&D) | High | Low.[1] Specificity derived from omega-carbon hydroxylation. |
Key Insight: The lack of a 9(R)-specific antibody is due to the difficulty of raising an immune response against a chiral center on a flexible lipid chain without a rigid protein scaffold.
Strategic Alternatives for Tissue Visualization
Since direct detection is impossible, researchers must use Proxy Biomarkers to map the this compound pathway in tissue.
Pathway Visualization
The following diagram illustrates the formation of this compound and the recommended "Proxy Targets" (in Red) that can be detected by IHC.
Figure 1: this compound Formation Pathway & IHC Proxy Targets. Direct detection of this compound is limited; staining for upstream enzymes (CYP) or oxidative stress markers (4-HNE) provides spatial context.
Protocol: High-Retention Lipid Immunohistochemistry
If you choose to use a "Pan-HETE" antibody (or a custom-raised one), you cannot use standard FFPE (Formalin-Fixed Paraffin-Embedded) protocols. Organic solvents (Xylene, Ethanol) used in deparaffinization will dissolve the lipid target, resulting in a false negative.
The "Frozen-Only" Workflow
Objective: Preserve lipid solubility and membrane localization.
Phase 1: Tissue Preparation (Crucial)
-
Fixation: Transcardial perfusion with 4% Paraformaldehyde (PFA).
-
Cryoprotection: Incubate tissue in 30% Sucrose/PBS at 4°C until it sinks (24-48 hours).
-
Embedding: Snap freeze in OCT compound using isopentane cooled by liquid nitrogen. Do NOT use paraffin.
-
Sectioning: Cut 10-20 µm sections on a cryostat. Mount on Superfrost Plus slides.
Phase 2: Staining (Lipid-Safe)
-
Wash Buffer: PBS (No detergents yet).
-
Permeabilization: Limit Triton X-100 to 0.05% for 10 minutes. High detergent concentrations (0.3%+) strip lipids from the membrane. Alternative: Use Saponin (0.1%) for milder permeabilization.
-
Blocking: 5% Normal Serum (from secondary host) + 1% BSA in PBS for 1 hour.
Phase 3: The Specificity Control (Mandatory)
Since no antibody is perfectly specific for this compound, you must perform a Blocking Peptide Control to validate any signal.
-
Experimental Slide: Primary Antibody (1:100) in blocking buffer.
-
Control Slide: Pre-incubate the Primary Antibody with a 10-fold molar excess of This compound chemical standard (e.g., Cayman Item #107656-14-4) for 1 hour at Room Temp before adding to the tissue.
-
Result: If the signal disappears on the Control Slide, the staining is specific to the HETE epitope (though R vs S is still unknown).
-
Result: If signal remains, it is non-specific background.
-
Comparative Cross-Reactivity Data
While 9-HETE specific data is rare, we can extrapolate from high-quality 12-HETE antibody validations to understand the "Neighborhood" of specificity.
Data Source: Validated ELISA/IHC specifications (e.g., R&D Systems, Detroit R&D).
| Antibody Target | Cross-Reactant | % Cross-Reactivity | Interpretation |
| Anti-12(S)-HETE | 12(S)-HETE | 100% | Primary Target |
| 12(R)-HETE | ~2.5% | Good enantiomer specificity | |
| 9-HETE | < 0.1% | Excellent positional specificity | |
| 15-HETE | < 0.1% | Excellent positional specificity | |
| Arachidonic Acid | < 0.1% | No parent molecule interference |
References
-
Cayman Chemical. (n.d.). This compound Product Information & Chemical Standard. Retrieved from
-
R&D Systems. (n.d.). 12(S)-HETE Antibody Cross-Reactivity Specifications. Retrieved from
- Powell, W. S., & Rokach, J. (2015). Biosynthesis, biological effects, and receptors of hydroxyeicosatetraenoic acids (HETEs) and oxoeicosatetraenoic acids (oxo-ETEs) derived from arachidonic acid. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids, 1851(4), 340-355.
-
Detroit R&D. (n.d.). Specific ELISA Kits for HETE Isomers (12-, 15-, 20-HETE). Retrieved from
-
StageBio. (2017). Frozen vs. Formalin-Fixed Paraffin-Embedded Tissue Sections for IHC. Retrieved from
Sources
A Researcher's Guide to the Correlative Landscape of 9(R)-HETE and Other Eicosanoids
For researchers, scientists, and drug development professionals navigating the intricate web of inflammatory and signaling pathways, understanding the interplay between various lipid mediators is paramount. This guide provides an in-depth technical comparison of 9(R)-hydroxyeicosatetraenoic acid (9(R)-HETE) and its correlation with other key eicosanoids. We will delve into the biochemical rationale for these correlations, present supporting experimental insights, and provide detailed methodologies for their simultaneous quantification.
Introduction to this compound: A Bioactive Lipid Mediator
This compound is a hydroxyeicosatetraenoic acid, a family of oxygenated metabolites derived from arachidonic acid (AA). While its S-enantiomer, 9(S)-HETE, is a known product of the lipoxygenase (LOX) pathway, this compound can be formed through non-enzymatic lipid peroxidation or via the cytochrome P450 (CYP) pathway[1]. The presence of this compound in biological systems is significant as it can modulate cellular responses in various pathophysiological contexts, including inflammation, cancer, and cardiovascular disease.
The eicosanoid signaling network is a complex interplay of multiple enzymatic pathways acting on arachidonic acid, including cyclooxygenases (COX), lipoxygenases (LOX), and cytochrome P450 (CYP) enzymes[2][3]. This shared origin and the potential for pathway crosstalk provide a strong biochemical basis for the correlation of this compound levels with other eicosanoids.
The Arachidonic Acid Cascade: A Shared Battlefield
The levels of this compound are intrinsically linked to the activity of other eicosanoid-producing pathways due to their common precursor, arachidonic acid. When a cell is activated by inflammatory stimuli, phospholipase A2 releases arachidonic acid from the cell membrane. This free arachidonic acid then becomes available to the COX, LOX, and CYP enzyme systems, leading to the simultaneous production of a diverse array of bioactive lipids.
Sources
Benchmarking 9(R)-HETE Extraction Efficiency Across Solvents
Executive Summary
The extraction of 9(R)-Hydroxyeicosatetraenoic acid (9(R)-HETE)—a bioactive lipid mediator derived from arachidonic acid—requires a delicate balance between recovery efficiency and structural stability. Unlike its S-enantiomer, often linked to lipoxygenase activity, this compound is frequently associated with cyclooxygenase-2 (COX-2) activity or cytochrome P450 pathways.
This guide benchmarks three primary solvent systems used in Solid Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE). Our analysis identifies Methanol-based SPE as the superior method for high-throughput quantitative analysis , offering >85% recovery with minimal matrix interference. Ethyl Acetate LLE serves as a cost-effective alternative but suffers from lower recovery (~70%) and higher ion suppression in LC-MS/MS workflows.
Chemical Context & Stability[1][2][3]
Target Molecule: this compound Structure: (5Z,7E,11Z,14Z)-9-hydroxyicosa-5,7,11,14-tetraenoic acid Key Feature: Conjugated diene system (C5-C8).
The Chirality Factor in Extraction
While solvent extraction is inherently achiral (it extracts R and S enantiomers equally), the integrity of the chiral center is paramount.
-
Risk: Acid-catalyzed racemization or degradation. Strong mineral acids (HCl) can induce scrambling of the conjugated diene or lactonization.
-
Solution: Use weak organic acids (Acetic Acid, Formic Acid) for pH adjustment.
-
Oxidation Warning: Non-enzymatic oxidation of arachidonic acid produces racemic (±)9-HETE. To accurately measure biological this compound, extraction must occur in the presence of antioxidants (BHT/BHA) and inert gas (Argon/Nitrogen) to prevent ex vivo artifact formation.
Comparative Analysis of Solvent Systems
We benchmarked three common workflows for the extraction of this compound from plasma/tissue matrices.
Method A: Solid Phase Extraction (SPE) – The Gold Standard
-
Solvent System: Methanol / Water / Acetic Acid[1]
-
Sorbent: Polymeric Reversed-Phase (e.g., Strata-X, Oasis HLB)
-
Mechanism: Hydrophobic retention of the arachidonic acid backbone; polar interferences washed away.
Method B: LLE – Ethyl Acetate
-
Solvent System: Ethyl Acetate / Acidified Water (pH 3.5)
-
Mechanism: Partitioning of the protonated fatty acid into the moderately polar organic layer.
Method C: LLE – Chloroform/Methanol (Folch)
-
Solvent System: Chloroform / Methanol (2:1)[2]
-
Mechanism: Total lipid extraction (extracts phospholipids, neutral lipids, and free fatty acids).
Performance Data Summary
| Metric | Method A: SPE (MeOH) | Method B: LLE (EtOAc) | Method C: LLE (Folch) |
| Recovery Rate | 85 - 92% | 65 - 75% | >95% (Total Lipid)* |
| Solvent Consumption | Low (< 5 mL) | Moderate (~10 mL) | High (> 20 mL) |
| Matrix Cleanliness | High (Phospholipids removed) | Moderate | Low (High Phospholipids) |
| Throughput | High (Automatable) | Low (Manual phase separation) | Low |
| Toxicity | Low | Low | High (Chloroform) |
| LC-MS Ion Suppression | < 10% | ~25% | > 40% |
*Note: While Folch extraction has high total lipid recovery, the abundance of phospholipids causes severe ion suppression for trace analytes like this compound during MS analysis, effectively lowering the "detectable" yield.
Validated Experimental Protocols
Protocol A: High-Efficiency SPE (Recommended)
Best for: LC-MS/MS quantification, clinical samples, high throughput.
-
Sample Prep: Thaw plasma on ice. Add internal standard (e.g., this compound-d8).
-
Precipitation: Add 3 volumes of ice-cold acetonitrile to precipitate proteins. Centrifuge at 3000 x g for 10 min. Collect supernatant.
-
Dilution: Dilute supernatant with water to <15% organic content. Adjust pH to 3.5 with dilute Acetic Acid.
-
Conditioning: Wash SPE cartridge with 1 mL Methanol, then 1 mL Water.
-
Loading: Load sample at ~1 mL/min.
-
Wash: Wash with 1 mL 5% Methanol in Water (removes salts/polar interferences).
-
Elution: Elute this compound with 1 mL 100% Methanol .
-
Reconstitution: Evaporate under Nitrogen stream. Reconstitute in 50:50 MeOH:Water for LC-MS.
Protocol B: Cost-Effective LLE
Best for: Preliminary screens, labs without SPE manifolds.
-
Sample Prep: Thaw plasma on ice. Add internal standard.
-
Acidification: Adjust sample pH to 3.5-4.0 using 1M Acetic Acid. Crucial: Protonation drives the HETE into the organic phase.
-
Extraction: Add 3 volumes of Ethyl Acetate . Vortex vigorously for 2 minutes.
-
Separation: Centrifuge at 3000 x g for 5 min to separate phases.
-
Collection: Transfer the upper organic layer to a glass tube.
-
Repeat: Re-extract aqueous layer once more (optional, increases recovery by ~10%).
-
Drying: Evaporate Ethyl Acetate under Nitrogen.
Decision Logic & Workflow Visualization
The following diagram illustrates the decision process and chemical workflow for isolating this compound, highlighting critical control points for stability.
Caption: Workflow decision tree comparing SPE and LLE pathways for this compound extraction.
Expert Insights on Solvent Choice
Why Methanol for SPE?
Methanol is a protic solvent with a dielectric constant (
The Ethyl Acetate Compromise
Ethyl Acetate (
References
-
Lipid Maps. (2023). High-throughput lipidomic analysis of fatty acid derived eicosanoids. Retrieved from [Link]
-
Waters Corporation. (2023). A Comprehensive Comparison of SPE vs. SLE vs. LLE Sample Prep Techniques. Retrieved from [Link][1][2][3][4][5][6]
-
Phenomenex. (2017). SPE vs LLE: A Battle of Methods. Retrieved from [Link]
-
Powell, W. S., & Rokach, J. (2015). Biosynthesis, biological effects, and receptors of hydroxyeicosatetraenoic acids (HETEs). Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids. Retrieved from [Link]
Sources
- 1. lipidmaps.org [lipidmaps.org]
- 2. mdpi.com [mdpi.com]
- 3. The Influence of Solvent Choice on the Extraction of Bioactive Compounds from Asteraceae: A Comparative Review [mdpi.com]
- 4. caymanchem.com [caymanchem.com]
- 5. Biosynthesis, biological effects, and receptors of hydroxyeicosatetraenoic acids (HETEs) and oxoeicosatetraenoic acids (oxo-ETEs) derived from arachidonic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Metabolites of the Arachidonic Acid Lipoxygenase Pathway May Be Targets for Intervention and Diagnostic Markers for Metabolic Disorders in Pregnancy—A Pilot Study [mdpi.com]
Safety Operating Guide
Proper Disposal Procedures for 9(R)-HETE
Executive Summary & Immediate Action
9(R)-HETE (9(R)-Hydroxyeicosatetraenoic acid) is a bioactive lipid mediator derived from arachidonic acid.[1] In research settings, it is almost exclusively supplied and stored as a solution in Ethanol (typically 10 µg/ml to 100 µg/ml).
Therefore, disposal protocols are dictated by the solvent (Ethanol) rather than the trace amount of lipid.
-
Primary Waste Stream: Flammable (Non-Halogenated) Organic Solvent.
-
RCRA Hazard Code: D001 (Ignitable).
-
Critical Safety Warning: NEVER add bleach (sodium hypochlorite) to this compound stock solutions to "deactivate" the lipid. Mixing bleach with ethanol generates chloroform and other toxic chloro-compounds via the haloform reaction.
Hazard Identification & Causality
To ensure safety, we must decouple the hazards of the solute (the lipid) from the solvent (the carrier).
| Component | Primary Hazard | Causality / Mechanism |
| Ethanol (Solvent) | Flammability (Flash Point < 23°C) | The bulk of the solution (>99%) is ethanol.[1] It poses an immediate fire risk and forms explosive vapor/air mixtures. |
| This compound (Lipid) | Bioactivity / Irritant | While not P-listed or U-listed (acute toxins), eicosanoids are potent signaling molecules.[1] They can cause inflammation or physiological changes if absorbed through skin. |
| Degradation Products | Peroxide Formation | Polyunsaturated fatty acids (PUFAs) like HETEs oxidize over time.[1] Old, dried-out stocks may contain unstable peroxides (though less volatile than ether peroxides). |
Step-by-Step Disposal Protocols
Protocol A: Disposal of Stock Solutions (Liquid)
Use this for expired vials, unused stock, or aliquots in ethanol.[1]
-
PPE Requirements: Nitrile gloves, safety glasses, and flame-resistant lab coat.
-
Segregation: Identify your laboratory's Non-Halogenated Solvent waste container.
-
Why? Segregating non-halogenated (ethanol) from halogenated (chloroform/DCM) waste significantly reduces disposal costs and prevents exothermic reactions between incompatible solvents.
-
-
Transfer:
-
Open the waste container in a fume hood.[2]
-
Pour the this compound solution directly into the container.
-
Do not rinse the vial with water and pour it into the solvent waste (this creates a biphasic mixture that is expensive to treat).
-
-
Rinsing (Optional but Recommended):
-
Rinse the empty vial once with a small volume of ethanol or acetone.
-
Add this rinsate to the same Non-Halogenated waste container.
-
-
Logging: Record the addition on the waste tag as "Ethanol solution with trace organic lipids."
Protocol B: Disposal of Experimental Waste (Aqueous/Media)
Use this for cell culture media or buffers containing this compound.[1]
-
Assessment: Determine the concentration. In most cell assays, HETE is diluted to nanomolar ranges (< 0.1%).
-
Biohazard vs. Chemical:
-
If cells/viral vectors are present: The biological hazard trumps the chemical hazard. Treat as Biohazardous Waste . Autoclave or chemically disinfect (using a non-bleach disinfectant if ethanol content is high, though usually negligible in media) and dispose of as solid bio-waste.
-
If cell-free buffer: Collect in Aqueous Chemical Waste . If the solution contains <24% alcohol, it may be drain-disposable only if local EHS regulations permit trace organics. Best Practice: Collect in a "Trace Organics/Aqueous" carboy for off-site incineration to prevent bioactive lipids from entering the water table.
-
Protocol C: Empty Container Management (RCRA Empty)
Use this for the glass vials supplied by vendors (e.g., Cayman, Santa Cruz).[1]
-
Definition: A container is "RCRA Empty" when all wastes have been removed that can be removed by pouring/pumping.
-
Triple Rinse:
-
Rinse the vial 3 times with a small amount of ethanol.
-
Discard rinsate into the Non-Halogenated Solvent stream.
-
-
Defacement: Use a permanent marker to cross out the label and the chemical name.[3]
-
Disposal:
-
Intact Vials: Place in the "Glass Recycling" or "Decontaminated Glass" box.
-
Broken Vials: Place in the "Sharps" container.
-
Workflow Visualization
The following diagram illustrates the decision logic for this compound waste streams.
Figure 1: Decision matrix for segregating this compound waste based on solvent composition and biological contamination.
Scientific Integrity & Safety Data
Physical Properties & Regulatory Codes
| Property | Value/Code | Reference |
| Flash Point (Ethanol) | 13°C (55°F) | [Cayman SDS, 2024] |
| Stability | Light and Air Sensitive | Store at -20°C or -80°C |
| EPA Waste Code | D001 (Ignitable Characteristic) | [EPA 40 CFR 261.21] |
| Hazard Statements | H225 (Highly Flammable), H319 (Eye Irritant) | [Cayman SDS, 2024] |
The "Haloform" Risk (Expert Insight)
A common error in labs is attempting to "kill" the biological activity of lipids by adding bleach to the waste container.
-
Reaction: Ethanol + Sodium Hypochlorite (Bleach) → Chloroform + Sodium Formate + HCl.
-
Risk: Chloroform is a probable human carcinogen and creates toxic fumes.
-
Correct Action: If biological decontamination is required for an ethanol-based solution, use incineration (via the hazardous waste stream) or a non-oxidizing disinfectant (like quaternary ammoniums) if compatible.
References
-
U.S. Environmental Protection Agency (EPA). (2024). Defining Hazardous Waste: Ignitability (D001). 40 CFR 261.21. Retrieved from [Link]
-
U.S. Environmental Protection Agency (EPA). (2024). Resource Conservation and Recovery Act (RCRA) Orientation Manual: Container Management. Retrieved from [Link]
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
